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  • Product: 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid
  • CAS: 22097-10-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of the synthesis and characterization of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, a heter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the synthesis and characterization of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,3-thiadiazole scaffold is a privileged structure known for a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] This document offers an in-depth, field-proven protocol for the synthesis of the title compound via the Hurd-Mori reaction, a cornerstone method for constructing the 1,2,3-thiadiazole ring.[3][4] Furthermore, it establishes a self-validating system of comprehensive characterization, detailing the principles and expected outcomes for spectroscopic and analytical techniques such as NMR, IR, and Mass Spectrometry. This guide is designed to equip researchers and drug development professionals with the practical knowledge and theoretical understanding necessary to confidently synthesize, purify, and validate this valuable chemical entity for further application.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle that has garnered substantial attention in the fields of pharmacology and materials science.[1][2] Its unique electronic properties and structural rigidity make it a versatile pharmacophore. Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of biological activities, serving as antiviral agents, plant activators, and potent fungicides.[1][5]

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is a particularly valuable derivative. The carboxylic acid moiety at the 4-position serves as a critical synthetic handle, allowing for the straightforward creation of amides, esters, and other derivatives. This facilitates the exploration of structure-activity relationships (SAR) in drug discovery programs.[1] Moreover, the thiadiazole ring itself can act as a bioisostere of other functional groups, offering a strategy to modulate physicochemical properties like lipophilicity and metabolic stability in drug candidates.[6] This guide provides the foundational chemistry to access this important building block.

Synthesis via the Hurd-Mori Reaction

The most reliable and widely adopted method for constructing the 4,5-disubstituted 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[1][3] This reaction involves the dehydrative cyclization of an α-methylene ketone hydrazone derivative using thionyl chloride (SOCl₂).

Principle and Mechanism

The synthesis begins with an active methylene ketone, which is first converted into a hydrazone. The key step is the subsequent reaction with thionyl chloride. The proposed mechanism involves the formation of an N-thionyl intermediate, followed by an intramolecular electrophilic attack of the sulfur atom onto the carbon of the former methylene group. A final elimination of hydrogen chloride yields the aromatic 1,2,3-thiadiazole ring. The choice of the hydrazone precursor is critical; N-acyl or N-tosyl hydrazones are commonly used to activate the substrate for successful cyclization.[3][7]

Detailed Experimental Protocol

This protocol outlines a typical two-step synthesis starting from ethyl 2-methyl-3-oxobutanoate.

Step 1: Formation of Ethyl 2-methyl-3-oxobutanoate Semicarbazone

  • Rationale: The conversion of the ketone to its semicarbazone is a crucial first step to generate the necessary hydrazone moiety for the subsequent Hurd-Mori cyclization. Semicarbazide is a stable and readily available hydrazine source.

Reagents & Materials
Ethyl 2-methyl-3-oxobutanoate
Semicarbazide hydrochloride
Sodium acetate
Ethanol
Water
Round-bottom flask, Reflux condenser

Procedure:

  • In a 250 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.0 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water.

  • Add ethyl 2-methyl-3-oxobutanoate (1.0 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath. The semicarbazone product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Cyclization and Hydrolysis to 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

  • Rationale: Thionyl chloride serves as both the sulfur source and the dehydrating agent for the cyclization. An excess is used to drive the reaction to completion. The subsequent hydrolysis step converts the ethyl ester to the desired carboxylic acid.

Reagents & Materials
Ethyl 2-methyl-3-oxobutanoate semicarbazone
Thionyl chloride (SOCl₂)
Dichloromethane (DCM, anhydrous)
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl)
Round-bottom flask, Stir plate, Ice bath

Procedure:

  • In a fume hood, add the semicarbazone from Step 1 (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath and slowly add an excess of thionyl chloride (approx. 5-10 eq) portion-wise. Caution: This reaction is exothermic and releases HCl gas.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.[8]

  • Carefully quench the excess thionyl chloride by slowly pouring the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.

  • For hydrolysis, dissolve the crude ester in a solution of NaOH (2.0 eq) in water/ethanol.

  • Heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitor by TLC).

  • Cool the solution and acidify with concentrated HCl until the pH is ~2. The carboxylic acid will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

Synthesis Workflow Diagram

Synthesis_Workflow A Ethyl 2-methyl-3-oxobutanoate B Semicarbazide HCl, NaOAc Ethanol/Water, Reflux A->B Step 1 C Semicarbazone Intermediate B->C D Thionyl Chloride (SOCl₂) Ice Bath to RT C->D Step 2 E Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate D->E F 1. NaOH, Reflux 2. HCl (acidification) E->F G 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid F->G

Caption: Synthetic pathway for 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the proton environment. The spectrum is expected to be simple. The methyl group protons (–CH₃) should appear as a singlet, and the carboxylic acid proton (–COOH) will appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.

  • ¹³C NMR: Confirms the carbon framework. Distinct signals are expected for the methyl carbon, the two thiadiazole ring carbons, and the carbonyl carbon of the carboxylic acid.

Expected NMR Data (in DMSO-d₆)Chemical Shift (δ, ppm)Multiplicity
¹H NMR ~2.7-2.9Singlet (3H, -CH₃)
~13.0-14.0Broad Singlet (1H, -COOH)
¹³C NMR ~12-15-CH₃
~145-150C4-Thiadiazole
~155-160C5-Thiadiazole
~160-165-COOH

Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy identifies characteristic vibrations of functional groups. This is a quick and powerful method to confirm the presence of the key carboxylic acid and thiadiazole moieties.[9][10]

Functional GroupExpected Absorption Range (cm⁻¹)Description
O–H (Carboxylic Acid)2500-3300Very broad band due to H-bonding
C=O (Carboxylic Acid)1680-1720Strong, sharp absorption
C=N / N=N (Thiadiazole Ring)1500-1600Medium to weak absorptions
C–H (Methyl)2850-3000Stretching vibrations

Mass Spectrometry (MS)

  • Principle: MS provides the molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Expected Result: For 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid (C₄H₄N₂O₂S), the expected monoisotopic mass is approximately 144.00 Da.[11] In positive-ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 145.01.

Physicochemical Data Summary
ParameterValueMethod
Molecular Formula C₄H₄N₂O₂S-
Molecular Weight 144.15 g/mol Calculated
Monoisotopic Mass 143.99934 DaHRMS[11]
Appearance White to off-white solidVisual Inspection
Melting Point To be determined experimentallyMelting Point Apparatus
Purity >95%HPLC / NMR
Characterization Workflow Diagram

Characterization_Workflow cluster_0 Primary Analysis cluster_1 Structural & Identity Confirmation cluster_2 Purity & Final Validation A Crude Synthesized Product B Purification (Recrystallization) A->B C Pure Solid Compound B->C D ¹H & ¹³C NMR C->D Spectroscopic Validation E Mass Spectrometry (HRMS) C->E Spectroscopic Validation F IR Spectroscopy C->F Spectroscopic Validation G Melting Point C->G Physical Validation I Validated Compound D->I E->I F->I H HPLC (Optional) G->H G->I H->I

Caption: Workflow for the characterization and validation of the final product.

Applications in Research and Drug Development

The title compound is a strategic starting point for creating libraries of novel bioactive molecules.

  • Derivatization: The carboxylic acid is readily converted into amides by coupling with various amines. This is a common strategy in medicinal chemistry to modulate biological activity and pharmacokinetic properties.[12][13]

  • Bioisosterism: In drug design, a carboxylic acid group is often associated with poor cell permeability and rapid metabolism. The 1,2,3-thiadiazole ring can serve as a non-classical bioisostere, mimicking the acidic proton and hydrogen bonding capabilities of a carboxylate while improving drug-like properties.[6]

  • Lead Generation: Given the established antifungal and antiviral activities of the 1,2,3-thiadiazole class, this compound is an excellent candidate for screening in various biological assays and for use as a foundational scaffold in the development of new therapeutic agents.[1][14]

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid using the Hurd-Mori reaction. The causality behind each experimental step has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive, multi-technique approach to characterization has been presented, ensuring the unambiguous confirmation of the product's identity and purity. By following this guide, researchers can confidently produce and validate this versatile heterocyclic building block, enabling its effective use in drug discovery and development programs.

References

  • Hurd–Mori 1,2,3-thiadiazole synthesis. In: Wikipedia. [Link]

  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. ACS Publications. [Link]

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. [Link]

  • Synthesis of Pyrrolo[2,3-d][1][3][15]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. National Institutes of Health (NIH). [Link]

  • A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. [Link]

  • Synthesis, Crystal Structure and Biological Activity of Two 1,2,3-Thiadiazole Derivatives. SpringerLink. [Link]

  • Synthesis and biological activities of novel 1,2,4-triazole derivatives containing 1,2,3-thiadiazole ring. Semantic Scholar. [Link]

  • Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Semantic Scholar. [Link]

  • 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid. PubChem. [Link]

  • 5-methyl-1,2,3-thiadiazole-4-carboxylic acid. PubChem. [Link]

  • Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. ResearchGate. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Infrared Spectroscopy. Michigan State University. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. ResearchGate. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. National Institutes of Health (NIH). [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

Foreword: The Imperative of Structural Verification In the fields of medicinal chemistry, agrochemistry, and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is the bedrock upon...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Structural Verification

In the fields of medicinal chemistry, agrochemistry, and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is the bedrock upon which all subsequent research is built. The 1,2,3-thiadiazole scaffold, a key pharmacophore, demands rigorous analytical validation to ensure that biological and material properties are correctly attributed to the intended molecular architecture.[1] This guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive characterization of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid (CAS No: 22097-10-5), a compound with applications as an agricultural adjuvant.[2] Our approach moves beyond mere data reporting, delving into the causal reasoning behind experimental choices and demonstrating how a synthesis of analytical data forms a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, offering unparalleled insight into the chemical environment, connectivity, and spatial arrangement of atoms. For 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, both ¹H and ¹³C NMR are indispensable for mapping the proton and carbon frameworks.[1]

Proton (¹H) NMR Spectroscopy

Causality of the Experiment: ¹H NMR allows for the direct observation of the molecule's hydrogen nuclei. Their chemical shifts (δ) are highly sensitive to the local electronic environment, providing definitive evidence for the methyl and carboxylic acid functional groups and their placement on the thiadiazole ring.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆): The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds prevents the rapid exchange of the acidic carboxylic proton, allowing for its observation as a distinct, albeit broad, signal.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.5Broad Singlet1H-COOHThe acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding.[3][4]
~2.75Singlet3H-CH₃The methyl protons are adjacent to an sp² carbon of the heterocyclic ring. Their singlet multiplicity confirms no adjacent protons. The chemical shift is consistent with similar substituted 1,2,3-thiadiazoles.[1]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of purified 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as an internal chemical shift reference (δ 0.00 ppm).[1]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 500 MHz spectrometer, typically using 16-32 scans to achieve a high signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve standard Add TMS Standard dissolve->standard transfer Transfer to NMR Tube standard->transfer spectrometer Insert into 500 MHz Spectrometer transfer->spectrometer acquire Acquire Spectrum (16-32 Scans) spectrometer->acquire process Process Data (FT, Phasing) acquire->process Analyze Spectrum Analyze Spectrum process->Analyze Spectrum

Fig 1. ¹H NMR Experimental Workflow
Carbon (¹³C) NMR Spectroscopy

Causality of the Experiment: ¹³C NMR complements the proton data by identifying all unique carbon environments within the molecule. A proton-decoupled experiment simplifies the spectrum to single lines for each carbon, allowing for direct correlation with the molecular structure.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

Predicted δ (ppm)AssignmentRationale
~165C=OThe carboxylic acid carbonyl carbon is the most deshielded carbon, appearing far downfield.[3]
~155C4 (C-COOH)This sp² carbon of the thiadiazole ring is bonded to the electron-withdrawing carboxylic acid group, shifting it downfield.
~140C5 (C-CH₃)This sp² carbon of the thiadiazole ring is less deshielded than C4. Chemical shifts for ring carbons in thiadiazoles typically fall in this region.[5][6]
~15-CH₃The sp³ hybridized methyl carbon is highly shielded and appears far upfield.

Experimental Protocol: ¹³C NMR

  • Sample and Setup: The same sample prepared for ¹H NMR analysis can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay (e.g., 2 seconds) is employed to ensure accurate signal integration.

G cluster_setup Experimental Setup cluster_acq Data Acquisition sample Use Prepared ¹H NMR Sample spectrometer Tune Spectrometer to ¹³C Frequency sample->spectrometer acquire Acquire Proton-Decoupled Spectrum spectrometer->acquire scans Accumulate >1024 Scans acquire->scans process Process Data (FT) scans->process Assign Carbon Signals Assign Carbon Signals process->Assign Carbon Signals

Fig 2. ¹³C NMR Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Causality of the Experiment: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. The resulting spectrum is a unique "fingerprint" of the molecule's covalent bonds.[7]

Predicted FT-IR Absorptions (ATR):

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500-3300Broad, StrongO-H StretchCarboxylic Acid (Dimer)
~2950Weak-MediumC-H StretchMethyl (-CH₃)
1700-1725Strong, SharpC=O StretchCarboxylic Acid
~1580MediumC=N StretchThiadiazole Ring
~1420MediumO-H BendCarboxylic Acid
~1300MediumC-O StretchCarboxylic Acid

Rationale for Predictions:

  • The hallmark of a carboxylic acid in the solid state is the extremely broad O-H stretching band resulting from strong intermolecular hydrogen bonding (dimerization).[4]

  • The C=O stretch is expected to be very strong and sharp, located in the typical region for carboxylic acids.[8]

  • The C=N stretching vibration confirms the presence of the heterocyclic ring system.[9]

Experimental Protocol: FT-IR (ATR)

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan to subtract atmospheric interference.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹.

G clean Clean ATR Crystal background Acquire Background Spectrum clean->background sample Apply Solid Sample background->sample pressure Apply Pressure Clamp sample->pressure acquire Acquire Sample Spectrum (32 Scans) pressure->acquire process Process (Baseline Correction) acquire->process Correlate Peaks to Functional Groups Correlate Peaks to Functional Groups process->Correlate Peaks to Functional Groups

Fig 3. FT-IR (ATR) Analysis Workflow

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality of the Experiment: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues derived from its fragmentation pattern upon ionization.[10] This technique serves as the ultimate arbiter of the elemental formula.

Predicted Mass Spectrum (Electron Ionization - EI): The molecular formula C₄H₄N₂O₂S gives a monoisotopic mass of 143.999 Da.[11][12]

m/z (Mass/Charge)Predicted FragmentIdentity
144[M]⁺Molecular Ion
127[M - OH]⁺Loss of hydroxyl radical
99[M - COOH]⁺Loss of carboxyl group (α-cleavage)
71[M - COOH - N₂]⁺Subsequent loss of N₂ from the ring

Rationale for Predictions:

  • The molecular ion peak [M]⁺ at m/z 144 confirms the molecular weight.

  • The loss of the carboxyl group ([M - 45]⁺) is a highly characteristic fragmentation pathway for carboxylic acids, often resulting in a prominent peak.[13]

  • Fragmentation of the 1,2,3-thiadiazole ring frequently involves the loss of a stable dinitrogen molecule (N₂).[14]

Experimental Protocol: EI-MS

  • Sample Introduction: Introduce a microgram-level quantity of the sample into the instrument, typically via a direct insertion probe.

  • Ionization: Volatilize the sample with heat and bombard it with a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis: Accelerate the resulting positively charged fragments into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

G intro Introduce Sample via Probe ionize Ionize with 70 eV Electron Beam intro->ionize accelerate Accelerate Ions ionize->accelerate separate Separate by m/z (Mass Analyzer) accelerate->separate detect Detect Ions separate->detect spectrum Generate Mass Spectrum detect->spectrum Identify Molecular Ion & Fragments Identify Molecular Ion & Fragments spectrum->Identify Molecular Ion & Fragments

Fig 4. Mass Spectrometry (EI-MS) Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Causality of the Experiment: UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly sensitive to conjugated systems and aromatic rings, which act as chromophores. This analysis confirms the presence of the conjugated π-electron system formed by the thiadiazole ring and the carboxylic acid group.

Predicted UV-Vis Spectrum (Methanol):

λₘₐₓ (nm)Molar Absorptivity (ε)Transition TypeRationale
~250-260Highπ → πThis strong absorption corresponds to the electronic transition within the conjugated aromatic heterocyclic system.
~320-330Lown → πA weaker, longer-wavelength absorption is expected, corresponding to the transition of a non-bonding electron (from N or S) to an anti-bonding π* orbital.

Rationale for Predictions: Studies on similar thiadiazole derivatives show characteristic π→π* and n→π* transitions in these regions.[15][16] The exact position of the maxima (λₘₐₓ) can be influenced by the solvent polarity.

Experimental Protocol: UV-Vis

  • Solution Preparation: Prepare a dilute solution (e.g., 1 x 10⁻⁴ M) of the sample in a UV-transparent solvent, such as methanol or ethanol.

  • Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (blank correction).

  • Sample Measurement: Replace the blank cuvette with a matched quartz cuvette containing the sample solution.

  • Scan: Scan the absorbance of the sample across a wavelength range of 200-400 nm.

G prepare Prepare 10⁻⁴ M Solution in Methanol blank Run Solvent Blank in Quartz Cuvette prepare->blank measure Run Sample Solution blank->measure scan Scan Absorbance from 200-400 nm measure->scan Identify λₘₐₓ and Correlate to Transitions Identify λₘₐₓ and Correlate to Transitions scan->Identify λₘₐₓ and Correlate to Transitions

Fig 5. UV-Vis Spectroscopy Workflow

Data Synthesis: A Unified Structural Conclusion

  • MS establishes the correct elemental formula (C₄H₄N₂O₂S) with a molecular weight of 144.

  • FT-IR confirms the presence of the essential -COOH and thiadiazole ring functional groups.

  • ¹³C NMR verifies the existence of four unique carbon environments: one methyl, two distinct ring carbons, and one carboxyl carbon.

  • ¹H NMR definitively places the methyl group and the carboxylic acid on the ring, showing the correct number of protons in their expected chemical environments with no proton-proton coupling.

  • UV-Vis supports this structure by confirming the presence of the expected conjugated electronic system.

This synergistic approach, where the results of each experiment corroborate the others, provides an exceptionally high degree of confidence in the final structural assignment of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

G cluster_data Primary Spectroscopic Data cluster_info Derived Structural Information HNMR ¹H NMR info_framework C-H Framework & Connectivity HNMR->info_framework CNMR ¹³C NMR CNMR->info_framework FTIR FT-IR info_functional Functional Groups (-COOH, -CH₃) FTIR->info_functional MS Mass Spec MS->info_functional info_mw Molecular Weight & Formula MS->info_mw UVVIS UV-Vis info_conjugation Conjugated System UVVIS->info_conjugation Conclusion Structural Confirmation of 5-Methyl-1,2,3-thiadiazole- 4-carboxylic acid info_framework->Conclusion info_functional->Conclusion info_mw->Conclusion info_conjugation->Conclusion

Fig 6. Logic of Integrated Data Synthesis

References

  • Antiureolytic activity of new water-soluble thiadiazole derivatives: Spectroscopic, DFT, and molecular docking studies . ScienceDirect. [Link]

  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations . DergiPark. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening . MDPI. [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding . National Center for Biotechnology Information. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives . Oregon State University. [Link]

  • The physical properties and FT-IR spectral data cm-1 of synthesized compounds 1a-d and 2a-d . ResearchGate. [Link]

  • Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... . ResearchGate. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives | Organic Chemistry Class Notes . Fiveable. [Link]

  • 5-methyl-1,2,3-thiadiazole-4-carboxylic acid . PubChemLite. [Link]

  • 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid . National Center for Biotechnology Information. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry . Science Ready. [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

  • 21.3: Spectroscopy of Carboxylic Acids . Chemistry LibreTexts. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy . National Center for Biotechnology Information. [Link]

Sources

Foundational

Chemical properties of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 1,2,3-Thiadiazo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a privileged heterocyclic motif in medicinal and agricultural chemistry.[1] Compounds incorporating this scaffold exhibit a vast spectrum of biological activities, including antimicrobial, antiviral, antifungal, anticancer, and insecticidal properties.[1][2][3] Furthermore, certain 1,2,3-thiadiazole derivatives have been commercialized as plant activators, inducing systemic acquired resistance (SAR) in crops.[4][5] The unique electronic and structural features of the 1,2,3-thiadiazole ring allow it to act as a versatile pharmacophore. 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is a key building block, combining the reactive potential of the thiadiazole ring with the synthetic versatility of a carboxylic acid functional group, making it a valuable starting material for the synthesis of novel bioactive compounds.

This guide provides a comprehensive overview of the core chemical properties of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, focusing on its synthesis, reactivity, and characterization.

Physicochemical and Structural Properties

The fundamental properties of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid are summarized below. These data are critical for its handling, purification, and use in subsequent synthetic steps.

PropertyValueSource
IUPAC Name 4-methyl-1,2,3-thiadiazole-5-carboxylic acid[6]
Molecular Formula C₄H₄N₂O₂S[6]
Molecular Weight 144.15 g/mol [6]
CAS Number 18212-21-0[6]
Appearance Powder
Melting Point 169-173 °C (with decomposition)
SMILES Cc1nnsc1C(O)=O
InChI Key NHHQOYLPBUYHQU-UHFFFAOYSA-N[6]

Synthesis via Hurd-Mori Reaction

The most direct and widely recognized method for constructing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[7][8][9] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride (SOCl₂). For the synthesis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, the logical precursor is the hydrazone of ethyl pyruvate.

Causality and Mechanistic Insight

The Hurd-Mori reaction proceeds via an electrophilic attack of thionyl chloride on the hydrazone. The subsequent cyclization and elimination of water and hydrogen chloride gas drives the formation of the stable aromatic thiadiazole ring. The choice of an acyl or sulfonyl hydrazone is crucial as these groups activate the substrate for the cyclization process.[7][10] The reaction is often regioselective, yielding a single major product.[7]

Hurd_Mori_Synthesis Hurd-Mori Synthesis Workflow Start Ethyl 2-oxopropanoate (Ethyl Pyruvate) Hydrazone Ethyl 2-(carboethoxyhydrazono)propanoate (Hydrazone Intermediate) Start->Hydrazone + Hydrazine Hydrazine Derivative (e.g., Carboethoxyhydrazine) Hydrazine->Hydrazone SOCl2 Thionyl Chloride (SOCl₂) Product Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate SOCl2->Product Hydrazone->Product  + SOCl₂ (Cyclization) FinalProduct 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid Product->FinalProduct Hydrolysis (e.g., LiOH, H₂O)

Caption: Workflow for the synthesis of the target compound via Hurd-Mori reaction.

Experimental Protocol: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

This protocol is adapted from general Hurd-Mori procedures for synthesizing substituted 1,2,3-thiadiazoles.[11][12][13]

  • Formation of the Hydrazone:

    • To a solution of ethyl pyruvate (1.0 eq) in ethanol, add carboethoxyhydrazine (1.0 eq).

    • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the solvent under reduced pressure. The resulting crude hydrazone can often be used in the next step without further purification.

  • Hurd-Mori Cyclization:

    • Dissolve the crude hydrazone in a suitable solvent such as chloroform or dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (2.0-3.0 eq) dropwise, maintaining the temperature below 5 °C. Caution: This reaction releases HCl and SO₂ gas and must be performed in a well-ventilated fume hood.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Carefully quench the reaction by pouring it over ice water.

    • Extract the aqueous layer with the organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of lithium hydroxide (LiOH) (2.0-3.0 eq) and stir at room temperature until TLC indicates complete consumption of the ester.

    • Acidify the reaction mixture to pH 2-3 with dilute HCl.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid. The product can be further purified by recrystallization.

Spectral Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. The following table summarizes the expected spectral data based on the molecule's functional groups and data from analogous structures.[4][14][15]

TechniqueExpected Observations
¹H NMR A singlet peak around δ 2.8-3.1 ppm corresponding to the C4-methyl protons (3H). A broad singlet at δ > 10 ppm for the carboxylic acid proton (-COOH), which is D₂O exchangeable.[4][14]
¹³C NMR A signal for the methyl carbon around δ 15-20 ppm. Signals for the thiadiazole ring carbons (C4 and C5) in the aromatic region (δ 140-165 ppm). A signal for the carboxylic acid carbonyl carbon (C=O) downfield, typically δ > 160 ppm.[14]
IR (KBr) A broad absorption band in the range of 2500-3300 cm⁻¹ due to the O-H stretch of the carboxylic acid. A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.[4]
Mass Spec (ESI-) A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z ≈ 143.

Chemical Reactivity

The reactivity of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is dominated by two key features: the carboxylic acid group and the inherent reactivity of the thiadiazole ring.

Reactions of the Carboxylic Acid Group

The -COOH group can undergo standard transformations, providing access to a wide array of derivatives.

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding ester.

  • Amide Formation: The carboxylic acid can be converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine to form an amide.[16] This is a common strategy for creating libraries of bioactive compounds.[14]

  • Hydrazide Synthesis: Reaction with hydrazine hydrate, often after conversion to the methyl or ethyl ester, yields the corresponding hydrazide, a key intermediate for synthesizing hydrazone derivatives with potential antimicrobial activity.[14]

Reactivity of the 1,2,3-Thiadiazole Ring

The 1,2,3-thiadiazole ring is known to undergo ring-opening reactions under various conditions, a property that can be exploited for further synthetic transformations.

  • Base-Induced Ring Cleavage: Treatment with strong bases, such as organolithium reagents (e.g., n-BuLi) or potassium t-butoxide, at low temperatures leads to the cleavage of the thiadiazole ring.[17] This process involves deprotonation at the C5 position (if unsubstituted) or attack at the sulfur atom, followed by ring fragmentation with the extrusion of dinitrogen gas (N₂), a thermodynamically favorable process. The resulting intermediate is a highly reactive alkynylthiolate.[17] This intermediate can then be trapped with various electrophiles, such as alkyl halides, to form alkynyl thioethers.[17] While the target molecule has a C5 substituent, related base-promoted transformations remain a key aspect of thiadiazole chemistry.[18]

Ring_Opening Base-Induced Ring Opening Thiadiazole 1,2,3-Thiadiazole (unsubstituted at C5) Anion Deprotonated Intermediate Thiadiazole->Anion  + Base Base Strong Base (e.g., n-BuLi) Base->Anion Electrophile Electrophile (e.g., CH₃I) Product Alkynyl Thioether Electrophile->Product Thiolate Alkynylthiolate Anion Anion->Thiolate Ring Cleavage Thiolate->Product  + Electrophile (Trapping) N2 N₂ Gas Thiolate->N2 Extrusion

Caption: Generalized mechanism for the base-induced ring opening of 1,2,3-thiadiazoles.

  • Thermal or Photochemical Decomposition: Similar to base-induced cleavage, heating or photolysis can also induce nitrogen extrusion to form a thioketene intermediate. This reactivity underscores the potential instability of the ring system under certain conditions.

  • Decarboxylation: Heterocyclic carboxylic acids can be susceptible to decarboxylation upon heating.[19] For some thiadiazole isomers, the carboxylic acid is known to be unstable and can spontaneously decarboxylate.[20] While the stability of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is sufficient for many reactions, high-temperature applications may lead to loss of the carboxyl group, a factor that must be considered during experimental design.

Potential Applications in Research and Development

The title compound is a valuable scaffold for drug discovery and agrochemical research. The broad biological activities associated with the 1,2,3-thiadiazole core suggest that derivatives of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid could be potent therapeutic or crop protection agents.[1][3]

  • Antimicrobial Agents: By synthesizing a library of amide or hydrazone derivatives, researchers can explore new chemical space in the search for novel antibiotics and fungicides.[2][14]

  • Anticancer Therapeutics: The thiadiazole moiety is present in compounds that exhibit antitumor activity.[1][3] The carboxylic acid handle allows for conjugation to targeting ligands or the synthesis of derivatives designed to inhibit specific enzymes, such as kinases.

  • Plant Health: Given the known role of 1,2,3-thiadiazoles as plant activators, derivatives could be developed as novel agents to protect crops from disease by stimulating their natural defense mechanisms.[4][5]

Conclusion

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is a synthetically accessible and highly versatile heterocyclic building block. Its chemistry is defined by the reliable Hurd-Mori synthesis, the predictable reactivity of its carboxylic acid group, and the unique ring-opening potential of the thiadiazole core. A thorough understanding of these chemical properties is paramount for researchers and scientists aiming to leverage this scaffold in the development of new pharmaceuticals and agrochemicals.

References

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Exploratory

The Ascendant Pharmacophore: A Technical Guide to the Biological Activities of Novel 1,2,3-Thiadiazole Derivatives

Foreword: The Emergence of a Versatile Scaffold In the landscape of medicinal chemistry and agrochemical research, the relentless pursuit of novel molecular entities with enhanced efficacy and specificity is paramount. A...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Emergence of a Versatile Scaffold

In the landscape of medicinal chemistry and agrochemical research, the relentless pursuit of novel molecular entities with enhanced efficacy and specificity is paramount. Among the heterocyclic compounds that have garnered significant attention, the 1,2,3-thiadiazole ring system stands out as a privileged scaffold.[1] Its unique mesoionic character allows for favorable interactions with biological targets and the ability to traverse cellular membranes, making it a cornerstone for the design of a new generation of therapeutic and crop protection agents.[2][3] This guide provides an in-depth exploration of the diverse biological activities of novel 1,2,3-thiadiazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in technical accuracy and field-proven insights. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships that underpin the remarkable potential of this versatile pharmacophore.

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

The quest for more effective and less toxic anticancer therapeutics is a driving force in modern drug discovery.[2] 1,2,3-Thiadiazole derivatives have emerged as a promising class of compounds with potent and diverse mechanisms of antitumor activity.[1][3]

A. Mechanism of Action: Disrupting the Cellular Machinery of Cancer

The anticancer effects of 1,2,3-thiadiazole derivatives are often multifaceted, targeting critical pathways involved in tumor proliferation, survival, and metastasis.[3]

  • Inhibition of Tubulin Polymerization: A significant number of 1,2,3-thiadiazole derivatives function as microtubule-destabilizing agents.[3][4] By binding to tubulin, they inhibit its polymerization into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[3][4]

    Thiadiazole 1,2,3-Thiadiazole Derivative Tubulin Tubulin Thiadiazole->Tubulin Binds to Microtubules Microtubules Thiadiazole->Microtubules Inhibits Tubulin->Microtubules Polymerization CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

    Caption: Inhibition of Tubulin Polymerization by 1,2,3-Thiadiazole Derivatives.

  • Inhibition of Heat Shock Protein 90 (Hsp90): Certain 1,2,3-thiadiazole derivatives have been identified as inhibitors of Hsp90, a molecular chaperone crucial for the stability and function of numerous oncoproteins.[2][3] By inhibiting Hsp90, these derivatives trigger the degradation of its client proteins, leading to the suppression of tumor growth.[2]

B. Structure-Activity Relationship (SAR) Insights

The substitution pattern on the 1,2,3-thiadiazole ring plays a critical role in determining the anticancer potency. For instance, in a series of combretastatin A-4 analogs, the presence of a 3,4,5-trimethoxyphenyl group at the 4th position of the 1,2,3-thiadiazole ring resulted in significantly higher cytotoxicity compared to when it was at the 5th position.[2][4]

C. In Vitro Efficacy of Novel 1,2,3-Thiadiazole Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
Dehydroepiandrosterone (DHEA) derivativesHuman breast cancer (T47D)0.042 - 0.058[2]
Pyrazole oxime derivativesHuman pancreatic cancer (Panc-1)Not specified[2]
4,5-diaryl-1,2,3-thiadiazolesMurine sarcoma (S180)Not specified (81.0% growth inhibition at 40 mg/kg)[1]
5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazolesHuman colon cancer (HCT-116)3.2 - 4.6 (GI50)[2]
1,3,5-Tris(1,2,3-thiadiazole-4-yl) benzeneSW480, HCT116, MCF-7More active than 5-fluorouracil[5]
D. Experimental Protocol: MTT Assay for Cytotoxicity Screening

A standard method to evaluate the in vitro anticancer activity of novel 1,2,3-thiadiazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Plate cancer cells (e.g., HCT-116, T47D) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 1,2,3-thiadiazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

II. Antimicrobial and Antifungal Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. 1,2,3-Thiadiazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[1][6]

A. Broad-Spectrum Potential

Several novel 1,2,3-thiadiazole derivatives have exhibited broad-spectrum antimicrobial activity. For instance, certain synthesized compounds showed positive activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6] Some derivatives have also shown substantial antipseudomonal activity against resistant strains of Pseudomonas aeruginosa.[6]

B. Antifungal Prowess

In the realm of antifungal agents, 1,2,3-thiadiazoles have shown significant potential, particularly in agricultural applications.[7] Strobilurin fungicides, a crucial class of crop protectants, have been successfully modified with a 1,2,3-thiadiazole moiety, leading to enhanced fungicidal activity against various plant pathogens.[7][8]

C. In Vitro Efficacy of Novel Antimicrobial 1,2,3-Thiadiazole Derivatives
Compound ClassTarget OrganismActivityReference
1,2,3-Thiadiazole-based strobilurinsGibberella zeaeEC50 = 2.68 µg/mL[7]
Sclerotinia sclerotiorumEC50 = 0.44 µg/mL[7]
Rhizoctonia cerealisEC50 = 0.01 µg/mL[7]
Substituted 1,2,3-thiadiazolesCandida albicansMost active among tested compounds[6]
1,3,5-Tris(1,2,3-thiadiazole-4-yl) benzeneStaphylococcus aureusActive[5]
4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazoneValsa maliEC50 = 8.20 µg/mL[9]
D. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, C. albicans) in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the 1,2,3-thiadiazole derivatives in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Insecticidal and Agricultural Applications: Protecting Crops and Enhancing Growth

Beyond their medicinal applications, 1,2,3-thiadiazole derivatives have shown significant promise in the agricultural sector as insecticides and plant activators.[1][10]

A. Insecticidal Activity

Novel 1,2,3-thiadiazole carboxamide analogs have demonstrated higher aphicidal activity than some natural products.[10] The substitution pattern on the phenyl ring, such as the presence of fluoro or difluoro groups, has been shown to significantly enhance insecticidal potential.[10]

B. Plant Activators and Nitrification Inhibitors

Certain 1,2,3-thiadiazole derivatives can act as plant activators, inducing systemic acquired resistance in plants to protect them from a broad range of pathogens.[1][11] Furthermore, substituted 1,2,3-thiadiazoles are being explored as nitrification inhibitors in agricultural soils.[12] By slowing the conversion of ammonium to nitrate, these compounds can improve nitrogen fertilizer efficiency, reduce nitrate leaching, and decrease the emission of nitrous oxide, a potent greenhouse gas.[12]

C. Structure-Activity Relationship in Nitrification Inhibition

Structure-activity relationship studies have revealed that 1,2,3-thiadiazoles substituted with small, non-polar alkyl groups, such as one or two methyl groups, exhibit the most promising nitrification inhibitory activities.[12] Conversely, larger alkyl substituents or those with polar functional groups tend to have poorer or no activity.[12]

IV. Synthesis of the 1,2,3-Thiadiazole Core: The Hurd-Mori Reaction

A cornerstone in the synthesis of 4- and/or 5-substituted 1,2,3-thiadiazoles is the Hurd-Mori reaction.[9][13] This method involves the cyclization of hydrazones with thionyl chloride.[13]

Hydrazone Hydrazone Thiadiazole 1,2,3-Thiadiazole Hydrazone->Thiadiazole Cyclization ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Thiadiazole Reagent

Caption: The Hurd-Mori reaction for the synthesis of 1,2,3-thiadiazoles.

A. General Experimental Protocol for the Hurd-Mori Synthesis
  • Hydrazone Formation: React a ketone or aldehyde with hydrazine or a substituted hydrazine to form the corresponding hydrazone.

  • Cyclization: Dissolve the hydrazone in a suitable solvent (e.g., dichloromethane, toluene) and cool the solution in an ice bath. Add thionyl chloride dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-thiadiazole derivative.

V. Future Perspectives and Conclusion

The 1,2,3-thiadiazole scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. The diverse range of biological activities, coupled with the synthetic tractability of this heterocyclic system, ensures its continued prominence in both medicinal chemistry and agrochemical research. Future efforts will likely focus on the design of hybrid molecules that combine the 1,2,3-thiadiazole core with other pharmacophores to achieve synergistic effects and overcome resistance mechanisms. The exploration of their potential as necroptosis inhibitors and adenosine A3 receptor antagonists further broadens the therapeutic horizons for this remarkable class of compounds.[14][15][16] As our understanding of the intricate interplay between chemical structure and biological function deepens, the 1,2,3-thiadiazole ring is poised to deliver the next generation of innovative solutions to pressing challenges in human health and agriculture.

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  • Szeliga, M., & Kubiński, K. (2020). Thiadiazole derivatives as anticancer agents. ResearchGate. [Link]

  • Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., van Zyl, W. E., & Karpoormath, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 706-733.
  • Lata, S., Kushwaha, K., Gupta, A., Meena, D., & Verma, A. (2019). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][2][3][15]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 9(4), 543-556.

  • Gholami, M., et al. (2022). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents.
  • Kalinina, T. A., Balandina, V. I., Obydennov, K. L., Slepukhin, P. A., & Charushin, V. N. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(1), 438. [Link]

  • Various Authors. (2025). Synthesis and insecticidal activity of 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.
  • Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59.
  • Kalinina, T. A., Balandina, V. I., Obydennov, K. L., Slepukhin, P. A., & Charushin, V. N. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI. [Link]

  • Li, Y., et al. (2025). Synthesis and Biological Activities of 1,2,3-Thiadiazole Derivatives Containing 1,3,4-Thiadiazole Moiety.
  • Various Authors. (2017). Synthesis of 1,2,3-Thiadizole and Thiazole Based Strobilurins as Potent Fungicide Candidates. ResearchGate. [Link]

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Foundational

The Rise of a Heterocycle: A Technical Guide to the Discovery and History of 1,2,3-Thiadiazole Compounds in Agriculture

Abstract The 1,2,3-thiadiazole core, a five-membered aromatic heterocycle, has carved a significant niche in modern agriculture.[1] Its derivatives have demonstrated a remarkable spectrum of biological activities, leadin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3-thiadiazole core, a five-membered aromatic heterocycle, has carved a significant niche in modern agriculture.[1] Its derivatives have demonstrated a remarkable spectrum of biological activities, leading to the development of innovative agrochemicals that modulate plant physiology and protect against pathogens. This technical guide provides an in-depth exploration of the discovery, history, and application of 1,2,3-thiadiazole compounds in agriculture, with a focus on key commercialized molecules. We will delve into the foundational synthetic chemistry, elucidate the mechanisms of action, and provide detailed experimental protocols for the synthesis and bio-evaluation of these impactful compounds. This guide is intended for researchers, scientists, and professionals in the field of agrochemical development, offering both a historical perspective and practical insights into this important class of molecules.

A Historical Perspective: From Serendipitous Discovery to Rational Design

The journey of the 1,2,3-thiadiazole ring system began in the late 19th century, a period of fervent exploration in heterocyclic chemistry.

  • 1896: The Genesis. The first documented synthesis of a 1,2,3-thiadiazole derivative is credited to Hans von Pechmann and his student Nold.[1] Their pioneering work involved the reaction of diazomethane with phenyl isothiocyanate, a foundational discovery that opened the door to this new class of heterocycles.[1]

  • Early 20th Century: Expanding the Synthetic Toolbox. Following Pechmann and Nold's discovery, early 20th-century chemists like Ludwig Wolff contributed to the synthetic repertoire for 1,2,3-thiadiazoles. The Wolff synthesis, utilizing α-diazo ketones, provided an alternative route to this heterocyclic core.[1]

  • 1955: A Paradigm Shift with the Hurd-Mori Synthesis. A significant breakthrough occurred in 1955 with the development of the Hurd-Mori synthesis by Charles D. Hurd and Raymond I. Mori.[1] This versatile and widely applicable method, involving the cyclization of α-methylene hydrazones with thionyl chloride, became a cornerstone for the synthesis of a diverse range of 1,2,3-thiadiazole derivatives and remains a key reaction in contemporary organic synthesis.[1]

The agricultural significance of 1,2,3-thiadiazoles, however, would not be fully realized until decades later, with the advent of high-throughput screening and a deeper understanding of plant biology.

Key 1,2,3-Thiadiazole Compounds in Agriculture

The versatility of the 1,2,3-thiadiazole scaffold has led to the development of several commercially successful agrochemicals, each with a unique mode of action.

Acibenzolar-S-methyl: A Pioneer in Plant Defense Activation

Acibenzolar-S-methyl (ASM), marketed under trade names such as Bion® and Actigard®, represents a paradigm shift in crop protection.[2][3] Unlike traditional fungicides that directly target pathogens, ASM acts as a plant activator, inducing the plant's own defense mechanisms.[2][4]

  • Discovery and Commercialization: Developed by Ciba-Geigy (now Syngenta) in the 1980s, researchers discovered the fungicidal activity of derivatives of 1,2,3-benzothiadiazole-7-carboxylic acid.[2] The S-methyl thioester, Acibenzolar-S-methyl, was selected for commercial development and launched in 1996.[2]

  • Mechanism of Action: Systemic Acquired Resistance (SAR): ASM is a functional analog of the plant defense hormone salicylic acid (SA).[4] Upon application, it is absorbed by the plant and converted to its active form, acibenzolar.[4] This triggers the salicylic acid signaling pathway, leading to the accumulation of pathogenesis-related (PR) proteins and the establishment of a long-lasting, broad-spectrum resistance to a wide range of fungal, bacterial, and viral pathogens.[4][5][6] This induced state of defense is known as Systemic Acquired Resistance (SAR).[4][5][6]

SAR_Pathway ASM Acibenzolar-S-methyl (ASM) Acibenzolar Acibenzolar (Active Form) ASM->Acibenzolar Conversion in plant SA_Pathway Salicylic Acid (SA) Signaling Pathway Acibenzolar->SA_Pathway Triggers NPR1 NPR1 Activation SA_Pathway->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Thidiazuron: A Potent Plant Growth Regulator

Thidiazuron (TDZ) is another prominent 1,2,3-thiadiazole derivative with significant agricultural applications, primarily as a plant growth regulator with potent cytokinin-like activity.[7]

  • Discovery and Use: The synthesis routes and its use as a plant growth regulator were patented in the early 1980s by Schering AG.[7] It is widely used as a cotton defoliant to facilitate mechanical harvesting and in plant tissue culture to promote shoot regeneration.[7][8]

  • Mechanism of Action: Cytokinin-like Activity: Thidiazuron mimics the action of natural cytokinins, a class of plant hormones that promote cell division and growth.[9][10] TDZ can activate cytokinin receptors, such as CRE1/AHK4, initiating a signaling cascade that leads to the expression of cytokinin-responsive genes.[1][11] A key aspect of TDZ's potency is its ability to inhibit cytokinin oxidase (CKX), the primary enzyme responsible for cytokinin degradation.[11] This inhibition leads to an accumulation of endogenous cytokinins, amplifying and prolonging the cytokinin response.[11]

Cytokinin_Signaling TDZ Thidiazuron (TDZ) Cytokinin_Receptor Cytokinin Receptor (e.g., CRE1/AHK4) TDZ->Cytokinin_Receptor Binds & Activates CKX Cytokinin Oxidase (CKX) TDZ->CKX Inhibits Signaling_Cascade Phosphorelay Signaling Cascade Cytokinin_Receptor->Signaling_Cascade Response_Regulators Type-B Response Regulators (Transcription Factors) Signaling_Cascade->Response_Regulators Gene_Expression Cytokinin-Responsive Gene Expression Response_Regulators->Gene_Expression Cell_Division Cell Division & Shoot Proliferation Gene_Expression->Cell_Division

Synthesis of 1,2,3-Thiadiazole Agrochemicals: Experimental Protocols

A deep understanding of the synthesis of these compounds is crucial for their further development and optimization.

Protocol: Synthesis of Acibenzolar-S-methyl

The synthesis of Acibenzolar-S-methyl involves the formation of the 1,2,3-benzothiadiazole core followed by the introduction of the S-methyl thioester group.[2][12]

ASM_Synthesis_Workflow Start Methyl 2-chloro-3-nitrobenzoate Step1 Reaction with Benzyl Mercaptan Start->Step1 Step2 Catalytic Hydrogenation (Raney Nickel) Step1->Step2 Step3 Diazotization (Sodium Nitrite) Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 Intermediate 7-methoxycarbonyl-1,2,3-benzothiadiazole Step4->Intermediate Step5 Hydrolysis Intermediate->Step5 Step6 Conversion to Acid Chloride (Thionyl Chloride) Step5->Step6 Step7 Methylation with a Thiol Reagent Step6->Step7 End Acibenzolar-S-methyl Step7->End

Step-by-Step Methodology:

  • Thioether Formation: React methyl 2-chloro-3-nitrobenzoate with benzyl mercaptan to form the corresponding thioether.

  • Reduction of the Nitro Group: The nitro group of the thioether is reduced to an amino group via catalytic hydrogenation using Raney nickel, yielding 3-amino-2-benzylthiobenzoic acid methyl ester.[2]

  • Diazotization: The resulting amino compound, as its hydrochloride salt, is treated with sodium nitrite in an aqueous solution to form a diazonium salt.[2]

  • Intramolecular Cyclization: The diazonium salt undergoes intramolecular cyclization to form 7-methoxycarbonyl-1,2,3-benzothiadiazole.[2]

  • Hydrolysis: The methyl ester is hydrolyzed to the free carboxylic acid, 1,2,3-benzothiadiazole-7-carboxylic acid.[2]

  • Acid Chloride Formation: The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride.[12]

  • Thioesterification: The acid chloride is then reacted with a thiol reagent to form the final product, Acibenzolar-S-methyl.[12]

Protocol: Synthesis of Thidiazuron

The synthesis of Thidiazuron typically involves the reaction of 5-amino-1,2,3-thiadiazole with phenyl isocyanate.[7][10]

TDZ_Synthesis_Workflow Start1 5-amino-1,2,3-thiadiazole Step1 Dissolution in Butanone Start1->Step1 Start2 Phenyl Isocyanate Step2 Catalytic Synthesis (Triethylamine) Start2->Step2 Step1->Step2 Step3 Reaction at 50-80°C Step2->Step3 Step4 Cooling and Stirring Step3->Step4 Step5 Filtration Step4->Step5 End Thidiazuron Step5->End

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-amino-1,2,3-thiadiazole in a suitable solvent such as butanone with stirring until fully dissolved.[7]

  • Reaction: To the solution, add phenyl isocyanate and a catalytic amount of triethylamine.[7]

  • Heating: Heat the reaction mixture to 50-80°C and maintain for 2-6 hours to facilitate the catalytic synthesis.[7]

  • Cooling and Completion: Cool the reaction mixture to 15-25°C and continue stirring for an additional 0.5-1.5 hours to ensure the reaction goes to completion.[7]

  • Isolation: The product, Thidiazuron, precipitates out of the solution and is isolated by filtration.[7]

Efficacy and Performance: A Quantitative Look

The effectiveness of 1,2,3-thiadiazole derivatives has been quantified in numerous studies.

Table 1: Fungicidal and Plant Protective Activity of 1,2,3-Thiadiazole Derivatives

Compound ClassDerivativeTarget Pathogen/AssayEfficacy MeasurementResultReference
N-acyl-N-arylalaninatesCompound 1dAlternaria brassicicola (in vivo)Protective Efficacy92% at 200 µg/mL[13]
StrobilurinsCompound 8aGibberella zeaeEC502.68 µg/mL[14]
StrobilurinsCompound 8aSclerotinia sclerotiorumEC500.44 µg/mL[14]
StrobilurinsCompound 8aRhizoctonia cerealisEC500.01 µg/mL[14]

Table 2: Plant Growth Regulation Effects of Thidiazuron

Plant SpeciesApplicationEffectConcentrationReference
SoybeanCallus growthIncreased growth5 nM[15]
RadishCotyledon growthIncreased growth50 µM[15]
GeraniumHypocotyl cultureInduces dedifferentiation, increases seedling number400 nM[15]
CottonDefoliation (greenhouse)Induces defoliation56 g/ha[15]

Bioassay for Efficacy Validation: A Practical Guide

Validating the efficacy of plant activators like Acibenzolar-S-methyl requires a robust bioassay. The following pathogen challenge assay is a standard method.[4]

Protocol: Pathogen Challenge Assay for ASM-Induced Resistance

Bioassay_Workflow Start Plant Treatment Step1 Treat plants with ASM (and control groups) Start->Step1 Step2 Incubation Period (Allow for SAR establishment) Step1->Step2 Step3 Pathogen Inoculation Step2->Step3 Step4 Incubation under Favorable Conditions Step3->Step4 Step5 Disease Assessment Step4->Step5 End Data Analysis Step5->End

Step-by-Step Methodology:

  • Plant Material and Growth Conditions: Use a susceptible plant species (e.g., tomato for bacterial canker) and grow under controlled environmental conditions.

  • Treatment Application: Apply ASM to the plants at the desired concentration. Include control groups treated with water or a mock solution.

  • Induction Period: Allow a sufficient period (e.g., 3 days) for the induction of systemic acquired resistance.[16]

  • Pathogen Inoculation: Inoculate the plants with a virulent pathogen (e.g., Clavibacter michiganensis subsp. michiganensis for bacterial canker in tomato).[16]

  • Incubation: Maintain the inoculated plants under conditions favorable for disease development.

  • Disease Assessment: Quantitatively assess disease severity at regular intervals post-inoculation. This can be done by measuring lesion size, symptom severity scores, or by quantifying the pathogen population within the plant tissue.[16]

  • Data Analysis: Statistically compare the disease severity between the ASM-treated and control groups to determine the level of protection.

Future Perspectives and Conclusion

The discovery and development of 1,2,3-thiadiazole compounds have had a profound impact on agriculture. From pioneering plant activators like Acibenzolar-S-methyl to potent plant growth regulators such as Thidiazuron, this heterocyclic scaffold continues to be a source of innovation. The unique ability of some 1,2,3-thiadiazole derivatives to induce systemic acquired resistance offers a more sustainable approach to disease management, reducing the reliance on conventional fungicides and mitigating the risk of resistance development.

Future research in this area is likely to focus on the design and synthesis of novel 1,2,3-thiadiazole derivatives with enhanced efficacy, broader spectrum of activity, and improved environmental profiles. A deeper understanding of their interactions with plant signaling pathways will enable the rational design of next-generation agrochemicals. The journey of the 1,2,3-thiadiazole, from a laboratory curiosity to a cornerstone of modern agriculture, is a testament to the power of chemical synthesis and biological understanding in addressing global food security challenges.

References

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  • Song, J. T., Lu, H., & Greenberg, J. T. (2016). Root-mediated signal transmission of systemic acquired resistance against above-ground and below-ground pathogens. Annals of Botany, 118(5), 875–885. [Link]

  • Google Patents. (n.d.). CN101386601B - Method for preparing thidiazuron.
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  • Li, Z., Zhao, Y., Liu, H., et al. (2020). Thidiazuron Promotes Leaf Abscission by Regulating the Crosstalk Complexities between Ethylene, Auxin, and Cytokinin in Cotton. International Journal of Molecular Sciences, 21(23), 9095. [Link]

  • AERU, University of Hertfordshire. (n.d.). Acibenzolar-S-methyl (Ref: CGA 245704). [Link]

  • Liu, Y., Li, Y., Sela, H., et al. (2021). A Cytokinin Analog Thidiazuron Suppresses Shoot Growth in Potted Rose Plants via the Gibberellic Acid Pathway. Frontiers in Plant Science, 12, 698941. [Link]

  • Wikipedia. (n.d.). Acibenzolar-S-methyl. [Link]

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  • Kamle, M., Borah, R., Bora, H., Jaiswal, A. K., Singh, R. K., & Kumar, P. (2020). Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR): Role and Mechanism of Action Against Phytopathogens. In Plant-Microbe Interactions in Agro-Ecological Perspectives (pp. 457-472). Springer, Singapore. [Link]

  • Lim, G.-H., Singhal, R., & Kachroo, A. (2023). Salicylic Acid and Mobile Regulators of Systemic Immunity in Plants: Transport and Metabolism. Plants, 12(5), 1017. [Link]

  • Sciforum. (n.d.). Synthesis of acibenzolar-S-methyl analogs derived from salicylic acid and 4-hydroxybenzaldehyde: DFT B3LYP computational study. [Link]

  • Google Patents. (n.d.). CN1178925C - Thidiazuron and its synthesizing process.
  • ResearchGate. (n.d.). Synthesis of the plant defense inducer acibenzolar-S-methyl (118). [Link]

  • Kopylov, E. A., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. International Journal of Molecular Sciences, 24(1), 863. [Link]

  • Kopylov, E. A., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl. Molecules, 28(1), 863. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,3-Thiadizole and Thiazole Based Strobilurins as Potent Fungicide Candidates. [Link]

  • ResearchGate. (n.d.). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. [Link]

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Exploratory

An In-Depth Technical Guide to 5-Methyl-1,2,3-Thiadiazole-4-carboxylic Acid Structural Analogues: Synthesis, Biological Activity, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals Abstract The 5-methyl-1,2,3-thiadiazole-4-carboxylic acid scaffold represents a privileged heterocyclic motif in modern medicinal chemistry. Its unique elec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-methyl-1,2,3-thiadiazole-4-carboxylic acid scaffold represents a privileged heterocyclic motif in modern medicinal chemistry. Its unique electronic properties and versatile synthetic handles have led to the development of a diverse array of structural analogues with potent biological activities. This technical guide provides a comprehensive overview of this important class of compounds, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action. We will explore key analogue classes, including amide and hydrazone derivatives, as well as more complex heterocyclic systems. The guide will detail established synthetic protocols, present quantitative biological data for anticancer and antimicrobial activities, and elucidate the molecular pathways through which these compounds exert their effects, including the inhibition of Hsp90 and tubulin polymerization. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 1,2,3-thiadiazole core.

Introduction: The 1,2,3-Thiadiazole Scaffold in Drug Discovery

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This structural motif has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, which include antimicrobial, antifungal, antiviral, and anticancer activities.[1] The unique arrangement of heteroatoms in the 1,2,3-thiadiazole ring imparts a distinct electronic character, influencing its ability to participate in various non-covalent interactions with biological macromolecules. Furthermore, the stability of the ring system and the potential for functionalization at multiple positions make it an attractive scaffold for the design of novel therapeutic agents.

The subject of this guide, 5-methyl-1,2,3-thiadiazole-4-carboxylic acid, serves as a key building block for the synthesis of a wide range of bioactive molecules. The carboxylic acid functionality at the 4-position provides a convenient handle for the introduction of diverse substituents through amide bond formation and other chemical transformations, allowing for the systematic exploration of structure-activity relationships. The methyl group at the 5-position also offers a site for potential modification, although this has been less extensively explored. This guide will provide a detailed examination of the synthesis of this core structure and its subsequent elaboration into potent biological agents.

Synthesis of the Core Scaffold and Key Analogues

The synthesis of 5-methyl-1,2,3-thiadiazole-4-carboxylic acid and its derivatives often relies on the versatile Hurd-Mori reaction, which involves the cyclization of hydrazones derived from active methylene compounds in the presence of thionyl chloride.[1] This method provides a reliable and efficient route to the 1,2,3-thiadiazole ring system.

Synthesis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic Acid

The synthesis of the core compound is typically achieved in a two-step process starting from ethyl acetoacetate.

Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

This step involves the formation of a hydrazone from ethyl acetoacetate, followed by cyclization using the Hurd-Mori reaction.

Step 2: Hydrolysis to 5-Methyl-1,2,3-thiadiazole-4-carboxylic Acid

The ester intermediate is then hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic Acid

Materials:

  • Ethyl acetoacetate

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

  • Hydrazone Formation: In a round-bottom flask, dissolve semicarbazide hydrochloride and sodium acetate in water. To this solution, add ethyl acetoacetate and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the semicarbazone product often precipitates and can be collected by filtration.

  • Hurd-Mori Cyclization: Suspend the dried semicarbazone in an inert solvent such as dichloromethane. Cool the mixture in an ice bath and slowly add thionyl chloride dropwise. After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, carefully quench the reaction by pouring it over ice. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. The product can be purified by column chromatography.

Part B: Hydrolysis to 5-Methyl-1,2,3-thiadiazole-4-carboxylic Acid

  • Saponification: Dissolve the ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate from Part A in a mixture of methanol or ethanol and an aqueous solution of NaOH or LiOH.[2] Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.[2]

  • Acidification and Extraction: After the reaction is complete, allow the mixture to cool to room temperature.[2] Remove the alcohol from the reaction mixture using a rotary evaporator.[2] Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid.[2] A precipitate of the carboxylic acid should form.[2]

  • Isolation: Extract the aqueous mixture with ethyl acetate.[2] Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-methyl-1,2,3-thiadiazole-4-carboxylic acid.[2] The product can be further purified by recrystallization.

Synthesis of Amide and Hydrazide Analogues

The carboxylic acid group of the core scaffold is readily converted to a variety of functional groups, most commonly amides and hydrazides.

2.2.1. Amide Synthesis

The synthesis of amide analogues typically involves the activation of the carboxylic acid, for example, by conversion to the corresponding acid chloride, followed by reaction with a primary or secondary amine.

Experimental Protocol: General Procedure for Amide Synthesis

  • Acid Chloride Formation: To a solution of 5-methyl-1,2,3-thiadiazole-4-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene), add a catalytic amount of N,N-dimethylformamide (DMF). Add thionyl chloride dropwise and heat the mixture to reflux until the reaction is complete (monitored by the cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-methyl-1,2,3-thiadiazole-4-carbonyl chloride.

  • Amidation: Dissolve the crude acid chloride in a suitable solvent (e.g., dichloromethane) and add the desired amine, often in the presence of a base such as triethylamine to scavenge the HCl byproduct. Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

2.2.2. Hydrazide-Hydrazone Synthesis

Hydrazide-hydrazone derivatives have shown significant antimicrobial activity. Their synthesis involves the conversion of the carboxylic acid to its hydrazide, followed by condensation with an appropriate aldehyde.[3][4]

Experimental Protocol: Synthesis of Hydrazide-Hydrazone Derivatives

  • Hydrazide Formation: Convert 5-methyl-1,2,3-thiadiazole-4-carboxylic acid to its methyl or ethyl ester. React the ester with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield 5-methyl-1,2,3-thiadiazole-4-carbohydrazide.

  • Hydrazone Formation: Dissolve the hydrazide (0.01 mol) in ethanol (15 mL).[4] To this solution, add the appropriate substituted aldehyde (0.01 mol).[4] Heat the mixture under reflux for 3 hours.[4]

  • Isolation: Allow the reaction mixture to cool and then place it in a refrigerator for 24 hours.[4] Collect the resulting precipitate by filtration and recrystallize from ethanol to obtain the pure hydrazide-hydrazone derivative.[4]

Biological Activities and Structure-Activity Relationships

Structural analogues of 5-methyl-1,2,3-thiadiazole-4-carboxylic acid have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous 1,2,3-thiadiazole derivatives have been reported to exhibit potent cytotoxic activity against a variety of cancer cell lines. The mechanism of action often involves the disruption of fundamental cellular processes such as microtubule dynamics and protein folding.

3.1.1. Tubulin Polymerization Inhibitors

A significant class of anticancer 1,2,3-thiadiazole analogues function as inhibitors of tubulin polymerization. These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

3.1.2. Hsp90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding and stability of numerous oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[5] Several 1,2,3-thiadiazole derivatives have been identified as potent Hsp90 inhibitors.

Table 1: Anticancer Activity of Selected 1,2,3-Thiadiazole Analogues

Compound IDR Group at C4R' Group at C5Cancer Cell LineIC₅₀ (µM)Reference
A -CONH-(2-trifluorometylophenyl)3-methoxyphenylMCF-749.6[6]
B -CONH-(2-trifluorometylophenyl)3-methoxyphenylMDA-MB-23153.4[6]
C 4-(5-(4-ethoxyphenyl)-1,2,3-thiadiazol-4-yl)benzene-1,3-diolHHeLa0.70[7]
D 4-(5-(4-ethoxyphenyl)-1,2,3-thiadiazol-4-yl)benzene-1,3-diolHU2OS0.69[7]
E 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineHLoVo2.44[8]
F 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineHMCF-723.29[8]

Note: The structures of compounds A-F are diverse and represent different classes of thiadiazole derivatives. This table provides a snapshot of the reported activities.

Antimicrobial Activity

Hydrazide-hydrazone derivatives of 5-methyl-1,2,3-thiadiazole-4-carboxylic acid have emerged as a promising class of antimicrobial agents, particularly against Gram-positive bacteria.[3] The antimicrobial efficacy is often influenced by the nature of the substituent on the aldehyde-derived portion of the molecule.

Table 2: Antimicrobial Activity of Selected 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide-hydrazone Analogues

Compound IDR Group (from aldehyde)Target OrganismMIC (µg/mL)Reference
G 5-nitro-2-furylStaphylococcus aureus1.95 - 3.91[3]
H 4-chlorophenylStaphylococcus epidermidis>1000[3]
I 2-hydroxyphenylBacillus subtilis>1000[3]
J 4-nitrophenylEnterococcus faecalis>1000[3]

Mechanistic Insights and Signaling Pathways

A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds is crucial for their rational design and development.

Induction of Apoptosis via Caspase Activation

Many anticancer thiadiazole derivatives exert their cytotoxic effects by inducing apoptosis. This programmed cell death is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases. In silico docking studies and in vitro assays have shown that certain 1,3,4-thiadiazole derivatives can interact with and potentially activate initiator caspases like caspase-8 and executioner caspases like caspase-3.[6] The activation of these caspases leads to the cleavage of key cellular substrates, ultimately resulting in the dismantling of the cell.

Thiadiazole_Analogue Thiadiazole_Analogue Caspase_8 Caspase_8 Thiadiazole_Analogue->Caspase_8 Activation Caspase_3 Caspase_3 Caspase_8->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution Hsp90 Hsp90 Client_Protein Client_Protein Hsp90->Client_Protein Binds and Stabilizes Ubiquitin_Proteasome_System Ubiquitin_Proteasome_System Client_Protein->Ubiquitin_Proteasome_System Targeted for Degradation Thiadiazole_Inhibitor Thiadiazole_Inhibitor Thiadiazole_Inhibitor->Hsp90 Inhibits Degradation Degradation Ubiquitin_Proteasome_System->Degradation

Caption: Hsp90 inhibition and client protein degradation.

Experimental Protocol: Hsp90 Binding Assay (Fluorescence Polarization)

Materials:

  • Recombinant Hsp90 protein

  • Fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin)

  • Thiadiazole compound for testing

  • Assay buffer

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup: In a microplate, combine the recombinant Hsp90 protein and the fluorescently labeled ligand in the assay buffer.

  • Compound Addition: Add the thiadiazole compound at various concentrations to the wells.

  • Incubation: Incubate the plate at room temperature to allow the binding equilibrium to be reached.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader. A decrease in fluorescence polarization indicates that the thiadiazole compound is competing with the fluorescent ligand for binding to Hsp90. [9]

Conclusion and Future Perspectives

The 5-methyl-1,2,3-thiadiazole-4-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core and the ease of diversification at the carboxylic acid position have enabled the generation of large libraries of analogues with a wide range of biological activities. The potent anticancer and antimicrobial properties of many of these compounds, coupled with increasingly detailed mechanistic understanding, highlight the significant potential of this chemical class.

Future research in this area will likely focus on several key aspects:

  • Optimization of Lead Compounds: Further medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of the most promising analogues.

  • Exploration of Novel Mechanisms: Investigation into other potential biological targets of 1,2,3-thiadiazole derivatives to expand their therapeutic applications.

  • Development of Drug Delivery Systems: Formulation of these compounds into advanced drug delivery systems to enhance their efficacy and reduce potential side effects.

  • In Vivo Studies: Progression of the most promising candidates into preclinical and clinical studies to evaluate their therapeutic potential in relevant disease models.

This in-depth technical guide has provided a comprehensive overview of the current state of research on 5-methyl-1,2,3-thiadiazole-4-carboxylic acid structural analogues. It is our hope that this resource will inspire and facilitate further innovation in this exciting and promising area of drug discovery.

References

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Foundational

A Technical Guide to Quantum Chemical Calculations for 1,2,3-Thiadiazole Derivatives: From Molecular Structure to Bioactivity Insights

Introduction: The Rising Prominence of 1,2,3-Thiadiazoles and the Predictive Power of Quantum Chemistry The 1,2,3-thiadiazole scaffold, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of 1,2,3-Thiadiazoles and the Predictive Power of Quantum Chemistry

The 1,2,3-thiadiazole scaffold, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, holds a significant place in medicinal and agricultural chemistry.[1] Derivatives of this core structure exhibit a wide array of biological activities, including anticancer, antiviral, antimicrobial, and insecticidal properties, and have also been employed as plant activators.[1][2][3] The diverse pharmacological profiles of these compounds underscore their potential in the development of novel therapeutic agents and agrochemicals.[4][5]

In the quest for more effective and targeted molecular design, quantum chemical calculations have emerged as an indispensable tool.[1] These computational methods, particularly Density Functional Theory (DFT), provide profound insights into the structural, electronic, and spectroscopic properties of 1,2,3-thiadiazole derivatives.[1] By elucidating molecular stability, reactivity, and potential biological interactions at the subatomic level, we can move beyond traditional trial-and-error approaches to a more rational and predictive design of new bioactive molecules.[1][6]

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the theoretical methodologies, key computational parameters, and practical workflows for the quantum chemical analysis of 1,2,3-thiadiazole derivatives. The focus is not merely on the procedural steps but on the underlying scientific rationale that governs the selection of computational methods and the interpretation of results, empowering you to leverage these powerful techniques in your own research endeavors.

Pillar 1: Theoretical Methodologies - Choosing the Right Tools for the Job

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set. For organic heterocyclic molecules like 1,2,3-thiadiazoles, Density Functional Theory (DFT) offers the most favorable balance between computational cost and accuracy.[1]

The Workhorse: Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of only three spatial coordinates. This is a significant advantage over traditional wave function-based methods, where the complexity increases much more rapidly with the number of electrons.

The choice of the functional within DFT is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, including thiadiazole derivatives.[7][8][9] It combines the strengths of both Hartree-Fock theory and DFT, providing a robust description of molecular geometries and electronic properties.

The Language of Electrons: Basis Sets

The basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. The choice of basis set directly impacts the accuracy and computational cost of the calculation.

  • Pople-style basis sets are commonly employed for their efficiency and systematic construction.

    • 6-31G(d,p): This is a good starting point for initial geometry optimizations and preliminary analyses. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the bonding in molecules with heteroatoms like sulfur and nitrogen.[7][9]

    • 6-311++G(d,p): For more accurate energy calculations and the study of anions or systems with significant electron delocalization, a larger and more flexible basis set like 6-311++G(d,p) is recommended.[10] The "++" indicates the addition of diffuse functions, which are important for describing the behavior of electrons far from the nucleus.

Causality in Selection: The choice of B3LYP/6-311++G(d,p) for final single-point energy calculations after optimization with a smaller basis set is a common and field-proven strategy. This approach balances the need for an accurate final energy with the computational expense of geometry optimization. The inclusion of polarization and diffuse functions is not arbitrary; it is a necessary step to accurately model the electronic distribution in a heteroaromatic system like 1,2,3-thiadiazole, where lone pairs and pi-systems play a crucial role in reactivity and intermolecular interactions.

Pillar 2: The Computational Workflow - A Step-by-Step Protocol

The following protocol outlines a standard and self-validating workflow for the quantum chemical analysis of a 1,2,3-thiadiazole derivative. This workflow is designed to ensure the reliability and reproducibility of the obtained results.

Step 1: Molecular Structure Input and Initial Optimization
  • Construct the Molecule: Build the 3D structure of the 1,2,3-thiadiazole derivative of interest using a molecular modeling software such as GaussView, Chemcraft, or the graphical user interface of a comprehensive suite like Schrödinger.[8][11][12]

  • Initial Geometry Optimization: Perform an initial geometry optimization using a computationally less expensive method, such as the semi-empirical PM6 method or a small basis set DFT calculation (e.g., B3LYP/3-21G). This step provides a reasonable starting geometry for the more accurate optimization to follow.

Step 2: Full Geometry Optimization and Frequency Analysis
  • High-Level Optimization: Perform a full geometry optimization at a higher level of theory, for instance, B3LYP with the 6-31G(d,p) basis set.[7] This step aims to find the lowest energy conformation of the molecule on the potential energy surface.

  • Frequency Calculation: Following the optimization, a frequency calculation must be performed at the same level of theory. This is a critical self-validation step. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra for further validation.[10]

Step 3: Calculation of Molecular Properties

Once a stable geometry is confirmed, a single-point energy calculation can be performed using a larger basis set (e.g., B3LYP/6-311++G(d,p)) to obtain more accurate electronic properties.[10] Key properties to analyze include:

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[7][13] The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.[1]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule.[14] It is an invaluable tool for identifying regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue).[15][16] This information is critical for predicting how the molecule will interact with biological receptors or other molecules.[1]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of the molecule. It can be used to study intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density, which are all important for understanding the molecule's stability and reactivity.[1][8][9]

G cluster_input Step 1: Input & Pre-Optimization cluster_optimization Step 2: Optimization & Validation cluster_properties Step 3: Property Calculation & Analysis A Construct 3D Molecular Structure B Initial Low-Level Geometry Optimization (e.g., PM6 or B3LYP/3-21G) A->B C Full Geometry Optimization (e.g., B3LYP/6-31G(d,p)) B->C D Frequency Calculation (at the same level of theory) C->D E Check for Imaginary Frequencies D->E F True Energy Minimum Confirmed E->F No G Transition State or Saddle Point (Re-optimize) E->G Yes H Single-Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) F->H I HOMO-LUMO Analysis H->I J Molecular Electrostatic Potential (MEP) Map H->J K Natural Bond Orbital (NBO) Analysis H->K

Caption: A typical workflow for quantum chemical calculations of 1,2,3-thiadiazole derivatives.

Pillar 3: Data Presentation and Interpretation

The quantitative data generated from these calculations should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Key Calculated Electronic Properties of a Hypothetical 1,2,3-Thiadiazole Derivative
ParameterValueUnitSignificance
Total Energy-X.XXXXHartreesThermodynamic stability of the molecule.
HOMO Energy-Y.YYYeVCorrelates with ionization potential; indicates electron-donating ability.
LUMO Energy-Z.ZZZeVCorrelates with electron affinity; indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)A.AAAeVIndicator of chemical reactivity and kinetic stability.
Dipole MomentB.BBBDebyeProvides information about the overall polarity of the molecule.

Note: The values in this table are placeholders and would be replaced with actual calculated data for a specific derivative.

Interpreting the Data: A Case Study

Consider a scenario where we are comparing two 1,2,3-thiadiazole derivatives, one with an electron-donating group (e.g., -OCH3) and one with an electron-withdrawing group (e.g., -NO2).

  • HOMO-LUMO Analysis: We would expect the derivative with the electron-donating group to have a higher HOMO energy and a smaller HOMO-LUMO gap compared to the one with the electron-withdrawing group. This suggests that the former is more reactive and a better electron donor.[7][13]

  • MEP Map: The MEP map of the derivative with the -NO2 group would show a more positive (blue) region around the substituent, indicating a site susceptible to nucleophilic attack. Conversely, the derivative with the -OCH3 group would exhibit a more negative (red) region, highlighting its potential for electrophilic interactions.[15][16]

G cluster_properties Calculated Properties cluster_insights Drug Development Insights HOMO_LUMO {HOMO-LUMO Gap (ΔE)|Small Gap → High Reactivity Large Gap → High Stability} Reactivity Chemical Reactivity & Stability HOMO_LUMO->Reactivity MEP {Molecular Electrostatic Potential (MEP)|Red Regions → Nucleophilic Sites Blue Regions → Electrophilic Sites} Binding Receptor Binding Interactions MEP->Binding NBO {Natural Bond Orbital (NBO)|Charge Transfer Hyperconjugation} NBO->Reactivity SAR Structure-Activity Relationship (SAR) Reactivity->SAR Binding->SAR

Caption: Logical relationship between calculated properties and drug development insights.

Conclusion: Integrating Computational Chemistry into Modern Drug Discovery

Quantum chemical calculations, primarily using Density Functional Theory, are a cornerstone of modern research into 1,2,3-thiadiazole chemistry.[1] They provide a detailed, quantitative understanding of molecular structure, stability, and reactivity that is often inaccessible through experimental means alone.[1] The ability to calculate geometric parameters, vibrational spectra, and a suite of electronic properties allows scientists to establish clear structure-activity relationships.[1] By integrating these computational workflows into the drug discovery process, researchers can more effectively prioritize synthetic targets, optimize lead compounds, and ultimately accelerate the development of new and more effective therapeutic agents.

References

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Exploratory

A Technical Guide to the Preliminary Fungicidal Activity Screening of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

Abstract The relentless evolution of fungicide resistance in plant pathogenic fungi necessitates a continuous search for novel chemical entities with unique modes of action. The thiadiazole scaffold is a well-established...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless evolution of fungicide resistance in plant pathogenic fungi necessitates a continuous search for novel chemical entities with unique modes of action. The thiadiazole scaffold is a well-established pharmacophore in agricultural science, known for its diverse biological activities. This guide provides a comprehensive, in-depth framework for the preliminary in vitro screening of a specific, under-investigated derivative, 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, for fungicidal activity. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design choices. It offers detailed, step-by-step methodologies for mycelial growth inhibition assays, guidelines for selecting a relevant panel of fungal pathogens, and a robust system for data analysis and interpretation. The objective is to provide researchers, scientists, and drug development professionals with a self-validating, scientifically rigorous workflow to assess the potential of this and other novel compounds as agricultural fungicides.

Introduction: The Rationale for Novel Fungicide Discovery

The global demand for food security is intrinsically linked to the effective control of plant diseases, a significant portion of which are caused by fungal pathogens. However, the efficacy of current chemical controls is increasingly threatened by the development of resistance in target fungi. This is particularly true for fungicides with a single-site mode of action, which can be overcome by fungal pathogens over time.[1] The 1,2,3-thiadiazole ring system is of particular interest. While some thiadiazole derivatives are known to have direct antifungal properties, others, like the well-known commercial product Acibenzolar-S-methyl (ASM), act as plant activators, inducing Systemic Acquired Resistance (SAR) rather than exhibiting direct toxicity to the fungus.[2][3][4][5] ASM, a synthetic analog of salicylic acid, triggers the plant's natural defense mechanisms, preparing it to resist a broad spectrum of infections.[2][6]

This dual potential—direct fungitoxicity and host defense induction—makes the thiadiazole scaffold a compelling starting point for new fungicide discovery. This guide focuses on 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid , a specific derivative whose fungicidal potential has not been extensively characterized. The protocols outlined herein are designed to provide a robust preliminary assessment of its direct fungicidal or fungistatic activity.

Compound Profile: 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

  • Chemical Structure:

    • IUPAC Name: 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

    • Molecular Formula: C₄H₄N₂O₂S

    • Molecular Weight: 144.15 g/mol

  • Synthesis: The synthesis of this specific acid is not widely commercialized and may require custom synthesis. A common route to related thiadiazole-4-carboxylic acids involves the Hurd-Mori reaction, where hydrazones are cyclized using thionyl chloride.[7][8] Researchers should consult synthetic chemistry literature for specific pathways, potentially starting from ethyl acetoacetate or similar precursors. The stability of the final carboxylic acid product can be a challenge, and careful reaction and purification conditions are necessary.[7][9]

Hypothesized Mechanisms of Action

Before initiating screening, it is crucial to consider the potential mechanisms by which the compound might act. This informs assay selection and downstream studies. For thiadiazole derivatives, several mechanisms are plausible:

  • Direct Inhibition of Fungal Enzymes: Many azole and thiazole antifungals function by inhibiting the cytochrome P450 enzyme 14-α-demethylase, which is critical for converting lanosterol to ergosterol, a vital component of the fungal cell membrane.[10][11] Disruption of this pathway alters membrane permeability and leads to cell death.[10]

  • Disruption of Cell Wall Biogenesis: Some thiadiazole derivatives have been shown to interfere with the synthesis of chitin and β(1→3) glucan, key structural components of the fungal cell wall.[12] This leads to osmotic instability and cell lysis.[12]

  • Mitochondrial Respiration Inhibition: The toxophoric –N=C–S– moiety, present in thiadiazoles, is thought to be responsible for a broad range of biological activities, potentially including the inhibition of mitochondrial enzymes like succinate dehydrogenase (SDHI).[11][13]

This preliminary screen is designed to detect overall growth inhibition, which could result from any of these mechanisms.

Experimental Design for Preliminary Screening

A successful preliminary screen must be robust, reproducible, and relevant. The workflow is designed to move from a broad initial test to a more quantitative dose-response analysis for promising candidates.

Overall Experimental Workflow

The following diagram outlines the logical flow of the preliminary screening process.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_decision Decision Compound Compound Synthesis/ Acquisition StockSol Prepare Stock Solution (e.g., in DMSO) Compound->StockSol AssaySetup Set up Agar Dilution Assay (Varying Concentrations) StockSol->AssaySetup Pathogen Select & Culture Fungal Pathogens Inoculation Inoculate Plates with Fungal Plugs Pathogen->Inoculation Media Prepare Growth Media (e.g., PDA) Media->AssaySetup AssaySetup->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Measure Measure Mycelial Colony Diameter Incubation->Measure Calculate Calculate Percent Growth Inhibition Measure->Calculate EC50 Determine EC50 Value (Dose-Response Curve) Calculate->EC50 Decision Hit Compound? EC50->Decision NextSteps Proceed to Secondary Screening (e.g., In Vivo, Mechanism Studies) Decision->NextSteps Yes Stop Archive Compound Decision->Stop No

Caption: Preliminary Fungicidal Screening Workflow.
Selection of Target Fungal Pathogens

The choice of fungi for a primary screen is critical.[14] A well-chosen panel should be representative of different fungal classes and economically important plant diseases. A suggested starting panel includes:

PathogenDisease CausedFungal ClassRationale for Inclusion
Botrytis cinerea Grey MoldAscomycotaBroad host range; significant postharvest losses.[15][16]
Fusarium oxysporum Fusarium WiltAscomycotaSoil-borne pathogen; causes devastating vascular wilt diseases.[15]
Rhizoctonia solani Damping-off, Root RotBasidiomycotaMajor pathogen of seedlings and staple crops like rice and maize.[13][15]
Magnaporthe oryzae Rice BlastAscomycotaConsidered the most destructive disease of rice worldwide.[15]
Alternaria brassicicola Black Spot of CrucifersAscomycotaRepresentative of a genus causing numerous leaf spot and blight diseases.[17]
Control Groups: The Key to a Self-Validating System

To ensure the trustworthiness of the results, every experiment must include the following controls:

  • Negative Control: Agar plates with no test compound added. This establishes the baseline for 100% fungal growth.

  • Solvent Control: Agar plates containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is critical to confirm that the solvent itself has no inhibitory effect on fungal growth.

  • Positive Control: Agar plates containing a known, broad-spectrum commercial fungicide (e.g., Carbendazim or Azoxystrobin). This validates that the assay conditions are suitable for detecting fungicidal activity.[17]

Detailed Experimental Protocol: Mycelial Growth Inhibition Assay

The mycelial growth inhibition assay using the agar dilution method is a standard and reliable technique for primary screening.[1] It provides a clear, visual, and quantifiable measure of a compound's effect on fungal growth.

Materials
  • 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

  • Dimethyl sulfoxide (DMSO, sterile)

  • Potato Dextrose Agar (PDA) or other suitable growth medium[18]

  • Sterile 90 mm Petri dishes

  • Pure, actively growing cultures of test fungi

  • Sterile cork borer (5-6 mm diameter)

  • Incubator with controlled temperature and light

  • Laminar flow hood

  • Micropipettes and sterile tips

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh the test compound and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10,000 µg/mL). Ensure complete dissolution.

    • Causality Note: DMSO is used due to its ability to dissolve a wide range of organic compounds and its low toxicity to fungi at the final concentrations used in the assay.

  • Preparation of Fungicide-Amended Media:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Allow the molten agar to cool to approximately 45-50°C in a water bath. Holding the agar at this temperature is crucial to prevent it from solidifying while avoiding thermal degradation of the test compound.

    • In a laminar flow hood, pipette the required volume of the stock solution into the molten PDA to achieve the desired final test concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Example Calculation for 100 µg/mL: To make 100 mL of agar at 100 µg/mL, add 1 mL of a 10 mg/mL stock solution. (1 mL * 10,000 µg/mL) / 100 mL = 100 µg/mL.

    • Thoroughly mix the agar by swirling to ensure uniform distribution of the compound.

    • Pour approximately 20 mL of the amended agar into each sterile Petri dish. Prepare triplicate plates for each concentration.

    • Prepare Negative Control (PDA only) and Solvent Control (PDA + equivalent volume of DMSO) plates.

  • Inoculation:

    • Using a sterile cork borer, take a 5 mm mycelial plug from the actively growing edge of a 5-7 day old culture of the test fungus.[19]

    • Aseptically place the mycelial plug, fungus-side down, in the center of each prepared agar plate.[19]

  • Incubation:

    • Seal the plates with paraffin film to prevent contamination and dehydration.

    • Incubate the plates in an inverted position at the optimal temperature for the specific fungus (typically 25-28°C) until the fungal colony in the negative control plate has reached near the edge of the plate (usually 3-7 days).

Data Collection and Analysis

Measurement and Calculation
  • After the incubation period, measure the diameter of the fungal colony in two perpendicular directions for each plate. Average these two measurements.

  • Calculate the Percentage of Mycelial Growth Inhibition for each concentration using the following formula:

    Inhibition (%) = [ (dc - dt) / dc ] * 100

    Where:

    • dc = Average diameter of the fungal colony in the control (solvent control) plate.

    • dt = Average diameter of the fungal colony in the treatment plate.

Data Presentation

Organize the raw data and calculated inhibition percentages into a clear table.

Concentration (µg/mL)Replicate 1 Diameter (mm)Replicate 2 Diameter (mm)Replicate 3 Diameter (mm)Average Diameter (mm)Average % Inhibition
0 (Control)85.086.585.585.70.0
180.581.082.081.25.3
572.070.571.571.316.8
1055.056.554.055.235.6
2535.534.036.035.258.9
5015.016.515.515.781.7
1006.05.55.55.793.3
Positive Control5.05.05.55.294.0

(Note: Data shown is for illustrative purposes only.)

Determining the EC₅₀ Value

The EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in mycelial growth and is a standard metric for expressing fungicide potency.[20][21]

  • Plot the percent inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Perform a probit analysis or use a non-linear regression model (e.g., a four-parameter logistic curve) to fit the dose-response curve.[22]

  • The EC₅₀ value is interpolated from this curve. Several software packages (e.g., GraphPad Prism, R with the 'drc' package) and online calculators can perform this analysis accurately.[20][22][23]

Interpretation and Next Steps

A compound is typically considered a "hit" and worthy of further investigation if it demonstrates a low EC₅₀ value (e.g., < 50 µg/mL, though this threshold can vary depending on the screening program's goals).[13]

  • If the compound shows significant activity (low EC₅₀):

    • Next Steps: Proceed to secondary screening. This may include testing against a broader panel of fungi, conducting in vivo tests on infected plants, and initiating mechanism of action (MoA) studies.[13][24]

  • If the compound shows weak or no activity:

    • Decision: The compound may be deprioritized for direct fungicidal activity. However, given its thiadiazole structure, it could still be a candidate for plant activator screening, which requires a different set of bioassays focused on host plant responses.[4]

This structured approach ensures that resources are focused on the most promising candidates, accelerating the discovery pipeline for novel agricultural fungicides.

References

  • EBSCO (n.d.). Thiazole antifungals | Research Starters.
  • Chemical Warehouse (n.d.). Acibenzolar-S-methyl - Active Ingredient Page.
  • Wikipedia (2023). Acibenzolar-S-methyl.
  • Al-Abdullah, N. H., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3139. Available at: [Link]

  • Chen, F., et al. (2017). A Comparison of Different Estimation Methods for Fungicide EC50 and EC95 Values. Indian Journal of Microbiology, 57(4), 437-443. Available at: [Link]

  • Yadav, S., et al. (2007). Mode of action of acibenzolar-S-methyl against sheath blight of rice, caused by Rhizoctonia solani Kühn. Pest Management Science, 63(4), 397-405. Available at: [Link]

  • Krasowska, A., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLoS ONE, 14(9), e0222479. Available at: [Link]

  • Phelan, J., et al. (2018). Significant Influence of EC50 Estimation by Model Choice and EC50 Type. Plant Disease, 102(4), 817-824. Available at: [Link]

  • iFyber (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY.
  • Wiley-VCH GmbH (2024). Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole. Chemistry & Biodiversity. Available at: [Link]

  • Pierce, C. G., et al. (2013). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future Microbiology, 8(11), 1363-1385. Available at: [Link]

  • MDPI (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. International Journal of Molecular Sciences, 24(1), 844. Available at: [Link]

  • D'Hondt, M., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(2), 133. Available at: [Link]

  • Ishiga, Y., et al. (2021). Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish. Phytopathology, 111(7), 1163-1170. Available at: [Link]

  • ResearchGate (2021). (PDF) Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Available at: [Link]

  • FAO/WHO (2016). ACIBENZOLAR-S-METHYL (288). Joint Meeting on Pesticide Residues. Available at: [Link]

  • MDPI (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp.. Journal of Fungi, 8(3), 249. Available at: [Link]

  • protocols.io (2023). Measuring fungal anti-E. coli activity using the zone of inhibition ZOI) assay. Retrieved from [Link]

  • Islam, M. T., et al. (2022). Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions. International Journal of Molecular Sciences, 23(15), 8567. Available at: [Link]

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  • Cosseboom, S., et al. (2021). An Analysis of Postharvest Fungal Pathogens Reveals Temporal–Spatial and Host–Pathogen Associations with Fungicide Resistance-Related Mutations. Phytopathology, 111(11), 1993-2003. Available at: [Link]

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  • BenchChem (2025). Application Notes and Protocols for Fungal Growth Inhibition Assays.
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  • ResearchGate (2024). Has anyone calculated the effective concentration at 50% (EC50) value of different fungicides for the fungus Tilletia horrida?. Retrieved from [Link]

  • Siddiqui, N., et al. (2007). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientia Pharmaceutica, 75(1), 1-27. Available at: [Link]

  • Wasi, M., et al. (2021). Fungicide effects on human fungal pathogens: Cross-resistance to medical drugs and beyond. PLoS Pathogens, 17(12), e1010067. Available at: [Link]

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Foundational

Introduction: The 1,2,3-Thiadiazole Scaffold - A Moiety of Latent Potential and Known Instability

An In-depth Technical Guide Topic: Solubility and Stability of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Disclaimer: Direct experimental data on t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: Solubility and Stability of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the solubility and stability of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is limited in publicly accessible literature. This guide, therefore, provides a comprehensive investigational framework grounded in the known chemistry of related thiadiazole analogs and established principles of pharmaceutical science. It is designed to be a predictive and methodological resource for researchers initiating work with this compound.

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle that, while less explored than its 1,2,4- and 1,3,4-isomers, holds significant potential in medicinal and agricultural chemistry.[1] Its derivatives have been investigated for a range of biological activities. However, the scaffold is also known to be a "less robust" heterocycle, prone to ring-opening under certain conditions, a critical consideration for drug development.[2] Specifically, some 1,2,3-thiadiazole carboxylic acid systems have been noted for their thermal instability, suggesting that the free acid may be inherently less stable than its ester or amide derivatives.[3]

This guide focuses on 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid , a specific analog whose physicochemical properties are not well-documented. A thorough understanding of its solubility and stability is a non-negotiable prerequisite for any preclinical or formulation development. Poor solubility can hinder absorption and lead to variable bioavailability, while instability can compromise shelf-life, therapeutic efficacy, and patient safety.

This document serves as a proactive, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded framework for the systematic evaluation of this compound. We will dissect the causal factors governing its behavior in solution and under stress, provide field-proven experimental protocols, and offer a predictive lens based on the behavior of structurally related molecules.

Section 1: Physicochemical Profile and Predictive Analysis

While experimental data for the target compound is scarce, we can infer a baseline by examining its constitutional isomer, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid , for which computed properties are available.[4]

Table 1: Comparison of Computed Properties for Thiadiazole Carboxylic Acid Isomers

Property4-Methyl-1,2,3-thiadiazole-5-carboxylic acid5-Methyl-1,2,3-thiadiazole-4-carboxylic acid (Target)Rationale for Predicted Differences
Molecular Formula C₄H₄N₂O₂SC₄H₄N₂O₂SIdentical (Isomers)
Molecular Weight 144.15 g/mol 144.15 g/mol Identical (Isomers)
XLogP3 0.7Predicted: ~0.6-0.8The change in substituent position is expected to have a minor impact on lipophilicity.
H-Bond Donors 1 (from -COOH)1 (from -COOH)Identical functional group.
H-Bond Acceptors 5 (O, O, N, N, S)5 (O, O, N, N, S)Identical set of heteroatoms.
pKa Not AvailablePredicted: 3.5 - 4.5The electron-withdrawing nature of the thiadiazole ring will lower the pKa of the carboxylic acid compared to a simple aliphatic acid. The precise value depends on the electronic influence of the adjacent methyl group versus the ring nitrogen.

Expert Insights:

The primary difference between the target compound and its isomer is the position of the substituents relative to the ring heteroatoms. In our target molecule, the carboxylic acid is at position 4, adjacent to the sulfur atom, while the methyl group is at position 5, adjacent to a nitrogen atom. This arrangement can influence intramolecular hydrogen bonding possibilities, crystal lattice energy, and ultimately, both solubility and melting point. The proximity of the carboxylic acid to the sulfur atom may also influence its electronic environment and potential degradation pathways.

Section 2: A Methodological Framework for Solubility Determination

Solubility dictates the maximum concentration of a drug in solution and is a critical determinant of its absorption and bioavailability. For an acidic compound like 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, solubility will be highly dependent on pH.

Causality Behind the Experimental Design

We must distinguish between kinetic solubility (measured from the dissolution of a DMSO stock, relevant for early screening) and thermodynamic solubility (the true equilibrium value, essential for formulation). The shake-flask method is the gold standard for thermodynamic solubility as it allows sufficient time for the solid and solution phases to reach equilibrium. We will assess solubility in a range of biorelevant media to predict in vivo behavior.

Experimental Workflow for Solubility Assessment

The following diagram outlines a robust workflow for characterizing the solubility profile of the target compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Compound Solid Compound (Verified Purity & Form) ShakeFlask Thermodynamic Solubility (Shake-Flask Method) Add excess solid to media Compound->ShakeFlask Media Prepare Media - pH 1.2 (SGF) - pH 4.5 (Acetate) - pH 6.8 (Phosphate/SIF) - Water, FaSSIF, FeSSIF Media->ShakeFlask Incubate Incubate (e.g., 24-48h at 25°C & 37°C) Ensure equilibrium is reached ShakeFlask->Incubate Filter Sample & Filter (0.22 µm PVDF syringe filter) Remove undissolved solid Incubate->Filter AnalyzeSolid Analyze Residual Solid (DSC, XRPD) Check for form changes Incubate->AnalyzeSolid Post-equilibrium check Quantify Quantify Concentration (HPLC-UV/MS) Use validated calibration curve Filter->Quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Equilibrium Shake-Flask Solubility
  • Preparation: Add an excess amount of solid 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid (e.g., 5-10 mg, accurately weighed) to a 1.5 mL glass vial.

    • Rationale: Using excess solid ensures that equilibrium is established with the solid phase, which is the definition of saturation.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired pre-equilibrated buffer or solvent medium to each vial.

  • Equilibration: Seal the vials and place them on a rotating shaker or orbital incubator at a controlled temperature (typically 25°C and/or 37°C). Allow the samples to equilibrate for a minimum of 24 hours. A time-point study (e.g., 24, 48, 72 hours) is recommended to confirm that equilibrium has been reached.

    • Self-Validation: Equilibrium is confirmed when concentrations measured at successive time points (e.g., 48h vs. 24h) are statistically identical.

  • Sampling: After equilibration, allow the vials to stand for 30 minutes to let the excess solid settle. Carefully withdraw an aliquot from the supernatant.

  • Filtration: Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved micro-particulates.

    • Rationale: Failure to filter properly is a common source of artificially high and variable solubility results. The first few drops should be discarded to saturate any potential binding sites on the filter.

  • Quantification: Dilute the filtrate as necessary and analyze the concentration using a validated HPLC-UV or LC-MS method against a standard calibration curve.

  • pH Measurement: Measure the pH of the final saturated solution to ensure it has not shifted during the experiment.

Section 3: A Strategic Approach to Stability Profiling

Stability testing is crucial for identifying degradation pathways, determining shelf-life, and ensuring the development of a robust formulation. Given the known propensity for some thiadiazoles to undergo ring cleavage, a forced degradation study is essential.[2]

Causality: The "Why" of Forced Degradation

Forced degradation (or stress testing) intentionally exposes the compound to conditions more severe than accelerated storage (e.g., high temperature, extreme pH, oxidation, light). The goals are:

  • To identify likely degradation products: This is critical for setting specifications for the final drug product.

  • To elucidate degradation pathways: Understanding how the molecule falls apart allows for the rational design of stabilizing formulations (e.g., by controlling pH, adding antioxidants, or using light-protective packaging).

  • To develop a stability-indicating analytical method: The primary analytical method (usually HPLC) must be proven to separate the parent compound from all significant degradants.

Hypothetical Degradation Pathway of a 1,2,3-Thiadiazole Ring

The 1,2,3-thiadiazole ring is known to be susceptible to thermal or photochemical extrusion of N₂, leading to a reactive thiirene intermediate which can rearrange or react further. Hydrolytic attack under acidic or basic conditions could also lead to ring opening.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid C₄H₄N₂O₂S RingOpened Ring-Opened Species (e.g., Thioamide derivative) Parent->RingOpened Hydrolysis Decarboxylated Decarboxylated Product Parent->Decarboxylated Thermal N2_Extrusion Thiirene Intermediate (via N₂ extrusion) Parent->N2_Extrusion Thermal / Photolytic Acid Acid (HCl) Acid->RingOpened Base Base (NaOH) Base->RingOpened Oxidation Oxidation (H₂O₂) Heat Heat / Light (Δ / hν) Heat->Decarboxylated Heat->N2_Extrusion

Caption: Hypothetical Degradation Pathways Under Stress.

Protocol: Forced Degradation Study

This protocol is designed to generate approximately 5-20% degradation, which is ideal for detecting and identifying degradants without overwhelming the sample.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio.

    • Acid Hydrolysis: 0.1 M HCl. Heat at 60-80°C.

    • Base Hydrolysis: 0.1 M NaOH. Heat at 60-80°C.

    • Oxidative Degradation: 3% H₂O₂. Store at room temperature.

    • Thermal Degradation: Store the solution at 60-80°C. Also, evaluate the solid compound in a dry oven.

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Sample at initial (t=0) and multiple subsequent time points (e.g., 2, 4, 8, 24, 48 hours) until the target degradation is achieved.

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

    • Rationale: Quenching the reaction prevents further degradation after sampling and before analysis, ensuring accurate results.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector to obtain mass information on any new peaks that appear.

Table 2: Summary of Forced Degradation Study Conditions

Stress ConditionReagent/ConditionTemperatureTypical Duration
Acid Hydrolysis 0.1 M - 1 M HCl60 - 80 °C2 - 48 hours
Base Hydrolysis 0.1 M - 1 M NaOH60 - 80 °C2 - 48 hours
Oxidation 3% - 30% H₂O₂Room Temp8 - 72 hours
Thermal (Solution) Inert Solvent60 - 80 °C24 - 168 hours
Thermal (Solid) Dry Heat80 - 120 °C24 - 168 hours
Photostability ICH Q1B Light BoxAmbientAs per ICH guidelines

Conclusion

While 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid remains a molecule with an unwritten chapter on its physicochemical properties, this guide provides the necessary narrative structure and experimental lexicon to write it. The potential for ring instability, inherited from its 1,2,3-thiadiazole core, necessitates a rigorous and proactive investigation.[2][3] By employing the detailed, self-validating protocols for solubility and stability outlined herein, researchers can de-risk their development programs, build a comprehensive data package, and make informed decisions. The true character of this compound lies at the intersection of its predicted properties and the empirical data waiting to be uncovered through the diligent application of these foundational scientific principles.

References

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Sources

Exploratory

CAS number and IUPAC name for 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

An In-depth Technical Guide to 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 5-Methyl-1,2,3-thiadiazole-4-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. We will explore its fundamental chemical properties, established synthetic routes, and its emerging applications as a versatile scaffold in drug discovery and crop science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this thiadiazole derivative.

Introduction: The Significance of the Thiadiazole Scaffold

Heterocyclic compounds form the bedrock of modern pharmacology and agrochemistry. Among these, the thiadiazole nucleus—a five-membered aromatic ring containing one sulfur and two nitrogen atoms—is a privileged scaffold.[1] The arrangement of heteroatoms imparts unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and the ability to act as a bioisostere for other aromatic systems like pyrimidines.[2] Thiadiazoles exist in four isomeric forms, with the 1,2,3-thiadiazole variant being a key building block for compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][3]

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid (Compound 1 ) is a notable derivative within this class. Its structure, featuring a carboxylic acid at the 4-position and a methyl group at the 5-position, provides two distinct functional handles for synthetic elaboration. This makes it an exceptionally valuable starting material for generating compound libraries for structure-activity relationship (SAR) studies in drug discovery and for developing novel pesticides and plant growth regulators.[4][5]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application in research. The key identifiers and computed properties for 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid are summarized below.

PropertyValueSource
CAS Number 22097-10-5[4]
IUPAC Name 5-methyl-1,2,3-thiadiazole-4-carboxylic acid[4]
Molecular Formula C₄H₄N₂O₂S[4][6]
Molecular Weight 144.15 g/mol [4][7]
Canonical SMILES CC1=C(N=NS1)C(=O)O[4][6]
InChI Key ZLJIFINJKVSIRN-UHFFFAOYSA-N[4][6]
Monoisotopic Mass 143.99934 Da[6]

Synthesis Pathway: The Hurd-Mori Reaction

The construction of the 1,2,3-thiadiazole ring system is most classically achieved via the Hurd-Mori reaction .[5][8][9] This powerful cyclization method provides a direct route to substituted 1,2,3-thiadiazoles from readily available starting materials.

Causality of the Method: The Hurd-Mori reaction is favored for its reliability and tolerance of various functional groups. The mechanism involves the reaction of an activated methylene hydrazone (specifically, a carboethoxyhydrazone or similar derivative) with thionyl chloride (SOCl₂). The thionyl chloride acts as both a dehydrating and cyclizing agent, facilitating the formation of the S-N bond and subsequent ring closure to yield the aromatic thiadiazole core. The choice of the starting α-acylhydrazone directly dictates the substitution pattern on the final thiadiazole ring, offering a predictable and modular synthetic strategy.

Hurd_Mori_Synthesis cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product start_hydrazone α-Acylhydrazone (e.g., from ethyl 2-chloroacetoacetate) cyclization Cyclization & Dehydration start_hydrazone->cyclization Reacts with socl2 Thionyl Chloride (SOCl₂) socl2->cyclization product 5-Methyl-1,2,3-thiadiazole- 4-carboxylic acid cyclization->product Yields

Caption: General workflow for the Hurd-Mori synthesis of the target compound.

Applications in Research and Drug Development

The utility of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid stems from its role as a versatile scaffold. The thiadiazole core is a known pharmacophore, while the carboxylic acid and methyl groups serve as points for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

  • Antimicrobial Drug Discovery: Derivatives of substituted 1,2,3-thiadiazoles have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[10] The core scaffold can be derivatized, for instance, by converting the carboxylic acid to a series of amides or hydrazides, to explore and optimize antibacterial effects.[2][10]

  • Agrochemicals: This class of compounds has recognized utility in agriculture.[4] Related structures are used as pesticides and plant growth regulators, suggesting that derivatives of Compound 1 could be developed into novel agents for crop protection.[4][5]

  • Anticonvulsant and Anti-inflammatory Agents: The broader family of thiadiazoles is well-documented for its potential in treating epilepsy and inflammation.[3] Compound 1 serves as an excellent starting point for synthesizing novel derivatives aimed at these therapeutic areas.

SAR_Logic cluster_mods Synthetic Modifications cluster_apps Target Applications core 5-Methyl-1,2,3-thiadiazole- 4-carboxylic acid Scaffold r1 R1: Amide/Ester Formation (at Carboxylic Acid) core->r1 Derivatize r2 R2: Modification of Methyl Group (e.g., Halogenation) core->r2 Derivatize app1 Antimicrobial Agents r1->app1 app2 Agrochemicals r1->app2 app3 Anticonvulsants r1->app3 r2->app1 r2->app2

Caption: Structure-Activity Relationship (SAR) development workflow.

Experimental Protocol: In Vitro Antimicrobial Activity Screening

This protocol describes a self-validating system for assessing the antimicrobial potential of new derivatives synthesized from Compound 1 . The methodology is based on established microdilution techniques to determine the Minimum Inhibitory Concentration (MIC).[10]

Objective: To determine the MIC of synthesized thiadiazole derivatives against a panel of pathogenic bacteria.

Materials:

  • Test Compounds (derivatives of 1 )

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (MHB + DMSO)

  • Sterile 96-well microplates

Methodology:

  • Preparation of Stock Solutions (Justification: Solubility & Sterility):

    • Dissolve test compounds and the positive control antibiotic in DMSO to a high concentration (e.g., 10 mg/mL). The use of DMSO is critical for solubilizing these often lipophilic organic molecules.[2]

    • Ensure all solutions are prepared under sterile conditions to prevent contamination.

  • Bacterial Inoculum Preparation (Justification: Standardization):

    • Culture the selected bacterial strains overnight in MHB.

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. This standardization is essential for the reproducibility and comparability of MIC results.

  • Microplate Preparation (Justification: Concentration Gradient):

    • Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from well to well. This creates a precise concentration gradient to identify the inhibitory threshold.

    • Prepare wells for positive control (antibiotic) and negative control (DMSO vehicle) in the same manner.

  • Inoculation and Incubation (Justification: Bacterial Growth):

    • Add 10 µL of the standardized bacterial inoculum to each well (except for a sterility control well).

    • Incubate the plates at 37°C for 18-24 hours. This allows for sufficient bacterial growth in the absence of inhibition.

  • Determination of MIC (Justification: Visual Endpoint):

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Safety and Handling

Proper handling of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is crucial. The compound is considered hazardous and requires appropriate personal protective equipment (PPE).

Hazard CategoryGHS Classification & PrecautionSource
Skin Contact Warning: Causes skin irritation (Category 2). Wear protective gloves. Wash skin thoroughly after handling.[11][12]
Eye Contact Warning: Causes serious eye irritation (Category 2). Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes.[11][12]
Inhalation Warning: May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[11][12]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[11][13]
Disposal Dispose of contents/container to an approved waste disposal plant.[11]

Conclusion

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is more than a mere chemical entry; it is a potent and versatile platform for innovation in the life sciences. Its established synthesis, well-defined chemical properties, and the proven biological relevance of its thiadiazole core make it an invaluable tool for researchers. By leveraging the functional handles inherent in its structure, scientists in both pharmaceutical and agricultural fields can continue to develop novel molecules that address critical unmet needs, from antibiotic resistance to sustainable crop protection.

References

  • 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid - Smolecule. (2023).
  • 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid | C4H4N2O2S | CID 45076179 - PubChem. National Center for Biotechnology Information.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). MilliporeSigma.
  • 5-methyl-1,2,3-thiadiazole-4-carboxylic acid - PubChemLite. Université du Luxembourg.
  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | C4H4N2O2S | CID 1381992 - PubChem. National Center for Biotechnology Information.
  • Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. (2015). Russian Journal of General Chemistry.
  • Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. (2015). ResearchGate.
  • ETHYL 4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXYLATE - Safety Data Sheet. (2025). ChemicalBook.
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). Molecules. MDPI.
  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2013). Epilepsy Research and Treatment. Hindawi.
  • Thiadiazoles and Their Properties. (2020). International Journal of Scientific Research and Engineering Studies.
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2023). Molecules. MDPI.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). European Journal of Medicinal Chemistry. Elsevier.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid: An Application Note and Detailed Protocol

Introduction The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry and drug development, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry and drug development, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The intrinsic chemical properties of the thiadiazole ring, such as its ability to act as a bioisostere for other functional groups and its participation in hydrogen bonding, make it a privileged structure in the design of novel therapeutic agents. 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, in particular, serves as a versatile building block for the synthesis of more complex molecules, owing to the reactive carboxylic acid handle that allows for further chemical modifications.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid. The synthetic strategy is centered around the well-established Hurd-Mori 1,2,3-thiadiazole synthesis, a robust and reliable method for the formation of the 1,2,3-thiadiazole ring system from hydrazone precursors.[1] This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Overall Synthetic Scheme

The synthesis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is accomplished in a three-step sequence, commencing with the formation of a key hydrazone intermediate, followed by the Hurd-Mori cyclization, and culminating in the hydrolysis of the resulting ester to the final carboxylic acid product.

Overall Synthesis Scheme A Ethyl 2-oxobutanoate R1 + A->R1 B Ethyl carbazate B->R1 C Ethyl 2-((ethoxycarbonyl)hydrazono)butanoate R2 Hurd-Mori Cyclization C->R2  + SOCl2 D Thionyl chloride (SOCl2) E Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate R3 Hydrolysis E->R3  1. NaOH, H2O  2. H+ F NaOH, H2O G 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid R1->C R2->E R3->G

Caption: Overall synthetic route to 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

Part 1: Synthesis of Ethyl 2-((ethoxycarbonyl)hydrazono)butanoate (Hydrazone Intermediate)

The initial step involves the condensation of ethyl 2-oxobutanoate with ethyl carbazate to form the corresponding hydrazone. This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl, followed by dehydration.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 2-oxobutanoateC₆H₁₀O₃130.1413.0 g100
Ethyl carbazateC₃H₈N₂O₂104.1110.4 g100
Absolute EthanolC₂H₅OH46.07200 mL-
Glacial Acetic AcidCH₃COOH60.050.5 mL-
Anhydrous Magnesium SulfateMgSO₄120.37--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-oxobutanoate (13.0 g, 100 mmol) and absolute ethanol (200 mL).

  • Stir the solution at room temperature and add ethyl carbazate (10.4 g, 100 mmol) in one portion.

  • Add a catalytic amount of glacial acetic acid (0.5 mL) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oil in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-((ethoxycarbonyl)hydrazono)butanoate as a viscous oil. The product is often used in the next step without further purification.

Part 2: Hurd-Mori Cyclization to Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate

The cornerstone of this synthesis is the Hurd-Mori reaction, which involves the cyclization of the acylhydrazone with thionyl chloride to form the 1,2,3-thiadiazole ring.[1] The mechanism is believed to proceed through the formation of a chlorosulfinyl intermediate, followed by intramolecular cyclization and elimination of sulfur dioxide and hydrogen chloride.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 2-((ethoxycarbonyl)hydrazono)butanoateC₉H₁₆N₂O₄216.2421.6 g100
Thionyl chloride (SOCl₂)SOCl₂118.9735.7 g300
Dichloromethane (DCM)CH₂Cl₂84.93250 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01--
BrineNaCl58.44--
Anhydrous Sodium SulfateNa₂SO₄142.04--

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve the crude ethyl 2-((ethoxycarbonyl)hydrazono)butanoate (21.6 g, 100 mmol) in dichloromethane (100 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride (35.7 g, 21.9 mL, 300 mmol) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water (300 mL) with stirring.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 100 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Part 3: Hydrolysis to 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is achieved by heating the ester with a base, such as sodium hydroxide, followed by acidification to precipitate the product.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylateC₆H₈N₂O₂S172.2117.2 g100
Sodium Hydroxide (NaOH)NaOH40.008.0 g200
MethanolCH₃OH32.04150 mL-
WaterH₂O18.0250 mL-
Concentrated Hydrochloric Acid (HCl)HCl36.46As needed-
Ethyl AcetateC₄H₈O₂88.11--
Anhydrous Sodium SulfateNa₂SO₄142.04--

Procedure:

  • In a 500 mL round-bottom flask, dissolve ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (17.2 g, 100 mmol) in methanol (150 mL).

  • Add a solution of sodium hydroxide (8.0 g, 200 mmol) in water (50 mL).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol from the reaction mixture using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath.

  • Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

Workflow and Mechanistic Diagrams

Experimental Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Hurd-Mori Cyclization cluster_2 Step 3: Hydrolysis A1 Mix Ethyl 2-oxobutanoate, Ethyl carbazate, Ethanol A2 Add catalytic Acetic Acid A1->A2 A3 Reflux for 4-6h A2->A3 A4 Rotary Evaporation A3->A4 A5 Workup (Extraction & Drying) A4->A5 A6 Crude Hydrazone A5->A6 B1 Dissolve Hydrazone in DCM A6->B1 B2 Cool to 0°C B1->B2 B3 Add SOCl2 dropwise B2->B3 B4 Reflux for 2-3h B3->B4 B5 Quench with ice-water B4->B5 B6 Workup (Extraction & Drying) B5->B6 B7 Purify (Chromatography) B6->B7 B8 Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate B7->B8 C1 Dissolve Ester in Methanol B8->C1 C2 Add aq. NaOH C1->C2 C3 Reflux for 2-4h C2->C3 C4 Rotary Evaporation C3->C4 C5 Acidify with HCl C4->C5 C6 Filter precipitate C5->C6 C7 Recrystallize C6->C7 C8 Pure 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid C7->C8

Caption: Experimental workflow for the synthesis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

Hurd-Mori Mechanism Hydrazone Acylhydrazone R1 + Hydrazone->R1 SOCl2 SOCl₂ SOCl2->R1 Intermediate1 Chlorosulfinyl Intermediate R3 Intramolecular Cyclization Intermediate1->R3 Intermediate2 Cyclized Intermediate R4 Elimination Intermediate2->R4 Product 1,2,3-Thiadiazole Byproducts - SO₂ - HCl R1->Intermediate1 R2 R3->Intermediate2 R4->Product R4->Byproducts

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Application

Application Notes and Protocols for 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid as a Plant Defense Activator

Introduction: A Novel Frontier in Plant Immunity The strategic activation of a plant's innate immune system is a cornerstone of modern crop protection research. Chemical elicitors, or plant defense activators, offer a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Frontier in Plant Immunity

The strategic activation of a plant's innate immune system is a cornerstone of modern crop protection research. Chemical elicitors, or plant defense activators, offer a proactive approach to disease management by priming the plant to respond more rapidly and robustly to pathogen attacks. This document provides detailed application notes and protocols for the use of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid (CAS 22097-10-5) as a novel plant defense activator.

It is critical to note that while this compound is structurally related to the well-characterized plant defense activator, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), a metabolite of the commercial fungicide tiadinil, detailed research on the precise mechanism of action for the 5-methyl isomer is still emerging.[1] The protocols and mechanistic discussions presented herein are therefore built upon the foundational knowledge of its closely related isomer, SV-03, and general principles of plant defense activation.[1] Preliminary evidence suggests that 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid possesses antimicrobial and plant growth regulatory properties, making it a promising candidate for further investigation in plant protection.[2][3]

This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the field of sustainable agriculture through the exploration of new bioactive molecules.

Mechanistic Framework: Priming the Plant for Defense

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is hypothesized to function as an inducer of Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting plant defense response.[1][3] Unlike traditional fungicides that directly target pathogens, this compound is believed to trigger the plant's own defense signaling pathways.

The Salicylic Acid (SA) Signaling Cascade: A Downstream Activation Model

The prevailing model for related thiadiazole carboxylic acids suggests that they act downstream of salicylic acid (SA) accumulation.[1] This is a crucial distinction from activators that function by increasing endogenous SA levels. The proposed mechanism involves the following key steps:

  • Perception and Signal Transduction: Following application, 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is absorbed by the plant tissue and is thought to interact with a yet-to-be-identified receptor or signaling component within the plant cell.

  • NPR1 Monomerization and Nuclear Translocation: A central regulator of the SA pathway is the NONEXPRESSER OF PATHOGENESIS-RELATED GENES1 (NPR1) protein. In its inactive state, NPR1 exists as an oligomer in the cytoplasm. It is proposed that the signaling cascade initiated by the thiadiazole compound leads to the monomerization of NPR1, allowing its translocation into the nucleus.

  • Activation of Defense Gene Expression: Inside the nucleus, monomeric NPR1 interacts with TGA transcription factors. This complex then binds to the promoters of defense-related genes, most notably the Pathogenesis-Related (PR) genes.

  • Synthesis of PR Proteins and Enhanced Immunity: The expression of PR genes leads to the accumulation of PR proteins, which have antimicrobial properties and contribute to the overall state of heightened immunity known as SAR.[2]

Diagram of the Proposed Signaling Pathway

G cluster_outside Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-MT-4-CA 5-Methyl-1,2,3-thiadiazole- 4-carboxylic acid Receptor Putative Receptor 5-MT-4-CA->Receptor 1. Perception NPR1_oligomer NPR1 (Oligomer) Receptor->NPR1_oligomer 2. Signal Transduction NPR1_monomer_cyto NPR1 (Monomer) NPR1_oligomer->NPR1_monomer_cyto 3. Monomerization NPR1_monomer_nuc NPR1 (Monomer) NPR1_monomer_cyto->NPR1_monomer_nuc 4. Nuclear Translocation TGA TGA Transcription Factors NPR1_monomer_nuc->TGA 5. Interaction PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes 6. Gene Induction PR_Proteins PR Proteins PR_Genes->PR_Proteins 7. Protein Synthesis SAR Enhanced Immunity PR_Proteins->SAR 8. Systemic Acquired Resistance (SAR)

Caption: Proposed signaling pathway for 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

Experimental Protocols

Preparation of Stock Solutions and Working Concentrations

The accurate preparation of treatment solutions is paramount for reproducible results.

Materials:

  • 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid (powder form)

  • Dimethyl sulfoxide (DMSO)

  • Sterile deionized water

  • Tween® 20 or Silwet L-77 (surfactant)

  • pH meter

  • Sterile conical tubes and glassware

Protocol:

  • Stock Solution (100 mM):

    • Accurately weigh 14.415 mg of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

    • Dissolve the powder in 1 mL of DMSO. Vortex until fully dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Prepare working solutions by diluting the stock solution in sterile deionized water.

    • The final concentration of DMSO should not exceed 0.1% (v/v) to avoid phytotoxic effects.

    • Add a surfactant (e.g., 0.01% Tween® 20) to the final working solution to ensure even coverage on leaf surfaces.

    • Adjust the pH of the final solution to between 6.0 and 7.0.

Table 1: Recommended Working Concentrations for Different Applications

ApplicationPlant SpeciesRecommended Concentration Range
Seed PrimingArabidopsis thaliana, Tomato50 - 200 µM
Foliar SprayTobacco, Cucumber100 - 500 µM
Soil DrenchRice, Wheat250 - 1000 µM
Application Methods

The choice of application method will depend on the experimental design and the plant species.

a) Foliar Spray:

  • Grow plants to the desired developmental stage (e.g., 4-6 leaf stage).

  • Using a fine-mist sprayer, apply the working solution to the adaxial and abaxial leaf surfaces until runoff.

  • Apply a control solution (water with 0.1% DMSO and 0.01% Tween® 20) to a separate set of plants.

  • Allow plants to dry completely before any subsequent pathogen inoculation.

b) Soil Drench:

  • Grow plants in individual pots with well-drained soil.

  • Apply a defined volume of the working solution directly to the soil at the base of the plant. The volume should be sufficient to saturate the root zone without causing waterlogging.

  • Apply an equal volume of the control solution to control plants.

c) Seed Priming:

  • Surface sterilize seeds according to standard protocols for the specific plant species.

  • Immerse the seeds in the working solution for a predetermined duration (e.g., 6-12 hours) with gentle agitation.

  • Rinse the seeds thoroughly with sterile deionized water.

  • Sow the seeds in sterile soil or on growth medium.

Diagram of the Experimental Workflow

G Start Start Plant_Growth Plant Cultivation Start->Plant_Growth Treatment Application of 5-MT-4-CA Plant_Growth->Treatment Incubation Incubation Period (24-72 hours) Treatment->Incubation Pathogen_Challenge Pathogen Inoculation Incubation->Pathogen_Challenge Data_Collection Sample Collection & Data Analysis Pathogen_Challenge->Data_Collection End End Data_Collection->End

Caption: General experimental workflow for evaluating plant defense activation.

Assessment of Plant Defense Responses

To validate the efficacy of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid as a plant defense activator, a multi-pronged analytical approach is recommended.

Quantification of Phytohormones

While the compound is hypothesized to act downstream of SA, it is prudent to quantify both SA and Jasmonic Acid (JA) to confirm this and to investigate any potential crosstalk.

Protocol: LC-MS/MS Analysis of SA and JA

  • Sample Collection: At various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours), collect leaf tissue (approx. 100 mg) and immediately freeze in liquid nitrogen.

  • Extraction: Homogenize the frozen tissue and extract with a suitable solvent (e.g., 80% methanol) containing internal standards (e.g., d4-SA and d2-JA).

  • Purification: Use solid-phase extraction (SPE) to clean up the samples.

  • Analysis: Perform quantification using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Table 2: Expected Phytohormone Profiles

TreatmentSalicylic Acid (SA)Jasmonic Acid (JA)Rationale
ControlBasal LevelsBasal LevelsEstablishes a baseline for comparison.
5-MT-4-CANo significant changePotential slight suppressionConsistent with acting downstream of SA. Crosstalk may lead to JA suppression.
Pathogen OnlySignificant increaseVariable (depends on pathogen)Positive control for defense induction.
5-MT-4-CA + PathogenSimilar to Pathogen OnlyVariablePriming may lead to a faster or stronger SA response upon infection.
Analysis of PR Gene Expression

The induction of PR genes is a hallmark of SAR. Quantitative real-time PCR (qRT-PCR) is the standard method for this analysis.

Protocol: qRT-PCR for PR Gene Expression

  • RNA Extraction: Extract total RNA from leaf tissue collected at various time points using a commercial kit or a TRIzol-based method.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.

  • qRT-PCR: Perform qRT-PCR using gene-specific primers for target PR genes (e.g., PR-1, PR-2, PR-5) and a reference gene (e.g., Actin or Ubiquitin).

  • Data Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

Table 3: Key PR Genes for Expression Analysis

GeneFunctionExpected Response to 5-MT-4-CA
PR-1Antifungal activity, marker for SA-dependent SARStrong induction
PR-2β-1,3-glucanase activityModerate to strong induction
PR-5Thaumatin-like protein, antifungal activityModerate to strong induction
Disease Resistance Assays

The ultimate validation of a plant defense activator is its ability to confer protection against pathogens.

Protocol: Pathogen Challenge

  • Plant Treatment: Treat plants with 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid or a control solution as described in section 2.2.

  • Incubation: Allow for an induction period of 24-72 hours.

  • Inoculation: Inoculate plants with a suitable pathogen (e.g., Pseudomonas syringae for bacterial blight, Botrytis cinerea for grey mold).

  • Disease Scoring: At various days post-inoculation, assess disease severity by measuring lesion size, counting lesions, or using a disease severity index.

Table 4: Representative Disease Resistance Assay Parameters

PathogenInoculation MethodAssessment MetricExpected Outcome
Pseudomonas syringae pv. tomato DC3000Syringe infiltration or dip inoculationBacterial growth (CFU/cm²)Reduced bacterial proliferation in treated plants.
Botrytis cinereaSpore suspension droplet inoculationLesion diameter (mm)Smaller lesion size in treated plants.
Tobacco Mosaic Virus (TMV)Mechanical inoculationNumber and size of local lesionsReduced lesion size and number in treated plants.

Concluding Remarks and Future Directions

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid represents a promising new molecule in the field of plant defense activation. The protocols outlined in this document provide a robust framework for its evaluation. Future research should focus on elucidating its precise molecular target, understanding its structure-activity relationship in comparison to other thiadiazole isomers, and evaluating its efficacy in a broader range of plant-pathogen systems under field conditions. The development of such novel activators is a critical step towards a more sustainable and resilient agricultural future.

References

  • Dempsey, D. A., & Klessig, D. F. (2018). Systemic Acquired Resistance and Salicylic Acid: Past, Present, and Future. Molecular Plant-Microbe Interactions, 31(8), 771–779.
  • Gao, F., et al. (2022). The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway. International Journal of Molecular Sciences, 23(19), 11536.
  • Ko, Y., et al. (2023). Characterization of Disease Resistance Induced by a Pyrazolecarboxylic Acid Derivative in Arabidopsis thaliana. Plants, 12(10), 2029.
  • Takahashi, H., et al. (2004). Thiadiazole carboxylic acid moiety of tiadinil, SV-03, induces systemic acquired resistance in tobacco without salicylic acid accumulation. Journal of Pesticide Science, 29(3), 241-246.
  • Yasuda, M., et al. (2006). Thiadiazole carboxylic acid moiety of tiadinil, SV-03, induces systemic acquired resistance in tobacco without salicylic acid accumulation. Journal of Pesticide Science, 31(3), 329-334.
  • Zhang, Y., & Li, X. (2019). Salicylic acid and jasmonic acid crosstalk in plant immunity. Current Opinion in Plant Biology, 50, 14-21.

Sources

Method

High-performance liquid chromatography (HPLC) method for 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

An Application Note and Protocol for the Quantification of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid using High-Performance Liquid Chromatography Abstract This comprehensive guide details a robust High-Performance Liq...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid using High-Performance Liquid Chromatography

Abstract

This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid. This compound and its derivatives are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1][2][3] The presented isocratic reverse-phase HPLC method is designed for accuracy, precision, and reliability. This document provides a step-by-step protocol for sample preparation, instrument setup, and data analysis. Furthermore, it outlines a thorough method validation procedure based on the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines to ensure the method is fit for its intended purpose.[4][5][6][7]

Introduction: The Scientific Rationale

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid belongs to the thiadiazole class of heterocyclic compounds. Thiadiazole derivatives are known for a wide spectrum of pharmacological activities, including antimicrobial and antibacterial properties.[1][2] Given their potential therapeutic applications, a reliable analytical method for quantification is paramount for research, development, and quality control.

The selection of an appropriate analytical technique is critical. Due to its versatility, sensitivity, and resolution, High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of many pharmaceutical and chemical compounds.[8] This application note addresses the need for a standardized and validated HPLC method for 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

Physicochemical Properties of the Analyte

A successful HPLC method is built upon an understanding of the analyte's physicochemical properties.

PropertyValueSource
Molecular FormulaC4H4N2O2SPubChem[9]
Monoisotopic Mass143.99934 DaPubChem[9]
Predicted XlogP0.7PubChem[9]

The predicted XlogP of 0.7 suggests that 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is a relatively polar compound. This characteristic makes it an ideal candidate for reverse-phase HPLC, where a polar mobile phase is used in conjunction with a non-polar stationary phase.

The HPLC Method: A Step-by-Step Protocol

This section provides a detailed protocol for the quantitative analysis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

Materials and Reagents
  • 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions
ParameterConditionRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)The non-polar C18 stationary phase is well-suited for retaining and separating the polar analyte from potential impurities.
Mobile Phase Acetonitrile:Water (30:70, v/v) with 0.1% Phosphoric AcidThe acetonitrile/water mixture provides the appropriate polarity for elution. Phosphoric acid is added to control the pH and ensure the carboxylic acid group of the analyte is protonated, leading to better peak shape and retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmThis is a common wavelength for aromatic and heterocyclic compounds. It is recommended to determine the optimal wavelength by running a UV scan of the analyte.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and instrument sensitivity.
Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid in methanol and dilute with the mobile phase to fall within the concentration range of the working standards.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC column.

Method Validation: Ensuring Trustworthiness and Reliability

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose.[7][10] The following validation parameters should be assessed according to ICH Q2(R2) guidelines.[4][6][11]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5][8]

  • Protocol: Analyze a blank (mobile phase), a placebo (matrix without the analyte), and the analyte standard. The chromatograms should show no interfering peaks at the retention time of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

Linearity

Linearity demonstrates a direct correlation between the analyte concentration and the detector response.[12]

  • Protocol: Inject the series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.[6]

  • Protocol: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]

  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Robustness

Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[5]

  • Protocol: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

Visualizing the Workflow

A clear understanding of the experimental and validation workflow is essential for successful implementation.

Caption: Experimental workflow for HPLC analysis.

validation_logic Method HPLC Method Developed Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Robustness->Validated

Caption: Logical flow of HPLC method validation.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid. By following the outlined protocol and performing a thorough method validation, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reproducible data essential for their work. The principles and procedures described herein are grounded in established scientific practices and regulatory guidelines, offering a solid foundation for analytical testing.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • gmp-compliance.org.
  • Lab Manager. (2025).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Pharmaguideline. (2024).
  • Acta Scientific. (2020).
  • AMSbiopharma. (2025).
  • YouTube. (2025). Understanding ICH Q2(R2)
  • ICH. (2023).
  • PubChem. 5-methyl-1,2,3-thiadiazole-4-carboxylic acid.
  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.
  • ResearchGate. (2025). Chemical properties of thiadiazole compounds.
  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIV

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Application

Application Notes and Protocols for In Vitro Antifungal Assays of 1,2,3-Thiadiazole Derivatives

Introduction: The Emergence of 1,2,3-Thiadiazoles in Antifungal Research The escalating prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of 1,2,3-Thiadiazoles in Antifungal Research

The escalating prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global health. This has catalyzed the search for novel antifungal agents with unique mechanisms of action. Among the heterocyclic compounds being investigated, 1,2,3-thiadiazole derivatives have garnered significant attention due to their broad spectrum of biological activities, including promising antifungal, antiviral, and anticancer properties.[1][2] The 1,2,3-thiadiazole scaffold is a versatile pharmacophore that can be chemically modified to generate a diverse library of compounds with potentially enhanced efficacy and reduced toxicity.[3][4] Understanding the in vitro antifungal potential of these derivatives is a critical first step in the drug development pipeline.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the in vitro antifungal activity of novel 1,2,3-thiadiazole derivatives. The methodologies detailed herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and inter-laboratory comparability of results.[5][6][7] We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers to generate robust and reliable data.

Mechanism of Action: A Glimpse into Thiadiazole's Antifungal Strategy

While the precise mechanism of action for many 1,2,3-thiadiazole derivatives is still under investigation, the broader class of azole and thiazole antifungals offers valuable insights. Many of these compounds function by inhibiting the fungal cytochrome P450 enzyme, 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][9] Disruption of ergosterol synthesis leads to altered membrane fluidity and permeability, ultimately resulting in the inhibition of fungal growth and cell death.[9][10] It is hypothesized that some 1,2,3-thiadiazole derivatives may share this mechanism, while others could exhibit novel modes of action, making them particularly interesting candidates for combating resistant fungal pathogens.[11]

Preparing 1,2,3-Thiadiazole Derivatives for Bioassays

The physicochemical properties of novel compounds, such as solubility, are a critical consideration for successful in vitro testing. Many heterocyclic compounds, including 1,2,3-thiadiazole derivatives, can exhibit poor aqueous solubility.[12][13]

Solubilization Strategy
  • Primary Solvent Selection: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of novel compounds due to its broad solubilizing power and compatibility with most assay formats.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mg/mL or 10-50 mM) of the 1,2,3-thiadiazole derivative in 100% DMSO. Ensure complete dissolution, using gentle warming or vortexing if necessary.

  • Working Solution Preparation: Subsequent dilutions should be made in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired concentrations for the assay. It is crucial to ensure that the final concentration of DMSO in the assay wells is kept to a minimum (typically ≤1% v/v) to avoid any inhibitory effects on fungal growth.

Core Antifungal Susceptibility Testing Protocols

Two primary methods are widely accepted for determining the in vitro antifungal activity of novel compounds: Broth Microdilution and Agar Disk Diffusion.

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for quantitative assessment of antifungal susceptibility, providing a Minimum Inhibitory Concentration (MIC) value. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specific incubation period.[14][15]

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare 1,2,3-Thiadiazole Stock & Serial Dilutions PlateInoculation Inoculate 96-Well Plate with Fungal Suspension CompoundPrep->PlateInoculation Add to wells InoculumPrep Prepare Standardized Fungal Inoculum InoculumPrep->PlateInoculation Incubation Incubate at 35°C for 24-72 hours PlateInoculation->Incubation ReadMIC Visually or Spectrophotometrically Determine MIC Incubation->ReadMIC DataRecord Record MIC Values ReadMIC->DataRecord

Caption: Workflow for the Broth Microdilution Assay.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 1,2,3-Thiadiazole derivative stock solution (in DMSO)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Fungal isolates and Quality Control (QC) strains (see Table 1)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C)

Step-by-Step Procedure:

  • Preparation of Antifungal Dilutions:

    • Perform serial two-fold dilutions of the 1,2,3-thiadiazole derivative stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a final concentration range (e.g., 0.03 to 64 µg/mL).[16]

    • Include a positive control (e.g., fluconazole) and a drug-free growth control (medium with inoculum and DMSO, but no compound).

    • Also, include a negative control (medium only) to check for contamination.

  • Preparation of Fungal Inoculum:

    • From a fresh culture (24-48 hours for yeasts, 3-5 days for molds), select several well-isolated colonies.[17]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).[16] A spectrophotometer can be used for more accurate standardization.[17][18]

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the wells.[16][19]

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the serially diluted 1,2,3-thiadiazole derivative and control wells.

    • Cover the plates and incubate at 35°C. Incubation times vary depending on the fungal species: 24-48 hours for most Candida species and 48-72 hours for Cryptococcus and most molds.[19][20]

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free growth control.[15]

    • For azoles and other fungistatic agents, the endpoint is often defined as the concentration that produces an 80% reduction in growth (turbidity).[20] For fungicidal compounds like Amphotericin B, a 100% inhibition of growth is the endpoint.[21]

Agar Disk Diffusion Assay: A Qualitative Screening Method

The agar disk diffusion assay is a simpler, qualitative method to screen for antifungal activity. It is particularly useful for preliminary screening of a large number of compounds.

AgarDiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis InoculumPrep Prepare Standardized Fungal Inoculum PlateInoculation Evenly Spread Inoculum on Agar Surface InoculumPrep->PlateInoculation PlatePrep Prepare Mueller-Hinton Agar Plates PlatePrep->PlateInoculation DiskPrep Impregnate Blank Disks with Thiadiazole Derivative DiskApplication Place Impregnated Disks on Inoculated Plate DiskPrep->DiskApplication PlateInoculation->DiskApplication Incubation Incubate at 30-35°C for 24-96 hours DiskApplication->Incubation MeasureZones Measure Diameters of Inhibition Zones (mm) Incubation->MeasureZones InterpretResults Correlate Zone Size with Susceptibility MeasureZones->InterpretResults

Caption: Workflow for the Agar Disk Diffusion Assay.

Materials:

  • Sterile Petri dishes (100 mm)

  • Mueller-Hinton (MH) agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for enhanced zone definition)[19][22]

  • Sterile blank paper disks (6 mm diameter)

  • 1,2,3-Thiadiazole derivative solution

  • Positive control antifungal disks

  • Fungal isolates and QC strains

  • Sterile swabs

  • Incubator (30-35°C)

Step-by-Step Procedure:

  • Preparation of Impregnated Disks:

    • Aseptically apply a known volume (e.g., 20 µL) of the 1,2,3-thiadiazole derivative solution at a specific concentration onto the blank paper disks.[23]

    • Allow the disks to air dry completely in a laminar flow hood before use.

  • Inoculum Preparation and Plate Inoculation:

    • Prepare a standardized fungal inoculum as described for the broth microdilution method.

    • Dip a sterile swab into the inoculum suspension and rotate it firmly against the upper inside wall of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MH agar plate in three directions to ensure confluent growth.

    • Allow the agar surface to dry for 3-5 minutes before applying the disks.[23]

  • Disk Application and Incubation:

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

    • Gently press each disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 30-35°C. Incubation times will vary depending on the fungus (e.g., 24-48 hours for yeasts, up to 7 days for some dermatophytes).[20][23]

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • The size of the inhibition zone is qualitatively correlated with the antifungal activity of the compound.

Data Presentation and Interpretation

Table 1: Recommended Fungal Strains for Antifungal Testing
Fungal SpeciesRationale for Inclusion
Candida albicansMost common cause of candidiasis.[24]
Candida glabrataOften exhibits resistance to azoles.[24]
Candida kruseiIntrinsically resistant to fluconazole.[24]
Cryptococcus neoformansA major cause of fungal meningitis.[24]
Aspergillus fumigatusThe most common cause of invasive aspergillosis.[24]
Trichophyton rubrumA common cause of dermatophytosis.[24]
Candida parapsilosis ATCC 22019CLSI recommended quality control strain.[21]
Candida krusei ATCC 6258CLSI recommended quality control strain.[21]
Table 2: Example MIC Data for a Hypothetical 1,2,3-Thiadiazole Derivative (Compound X)
Fungal StrainCompound X MIC (µg/mL)Fluconazole MIC (µg/mL)
C. albicans ATCC 9002841
C. glabrata ATCC 90030832
C. krusei ATCC 62582>64
C. neoformans ATCC 9011218
A. fumigatus ATCC 20430516>64

Trustworthiness and Self-Validation

To ensure the reliability and validity of your results, the following practices are essential:

  • Inclusion of Quality Control Strains: Always include well-characterized QC strains with known MIC ranges for the control antifungals (e.g., C. parapsilosis ATCC 22019 and C. krusei ATCC 6258).[21] The results for these strains must fall within the established acceptable ranges to validate the assay.

  • Reproducibility: Assays should be performed in duplicate or triplicate to ensure the reproducibility of the results.

  • Adherence to Standardized Protocols: Strict adherence to CLSI guidelines for inoculum preparation, media, incubation conditions, and endpoint determination is paramount for generating comparable data.[7][25]

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro evaluation of the antifungal activity of novel 1,2,3-thiadiazole derivatives. By following these standardized methods and understanding the rationale behind each step, researchers can generate high-quality, reproducible data that will be crucial for advancing promising compounds through the drug discovery and development process. The exploration of new chemical entities like 1,2,3-thiadiazoles holds significant promise in the ongoing battle against fungal infections.

References

  • Guarro, J., & Gené, J. (2000). Inoculum preparation for in-vitro susceptibility testing of filamentous fungi. Journal of Antimicrobial Chemotherapy, 45(5), 721–722.
  • Kushner, D. J., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates.
  • Ghannoum, M., et al. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 48(10), 3682-3687.
  • Pujol, I., et al. (1997). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Journal of Clinical Microbiology, 35(9), 2102-2107.
  • BenchChem. (n.d.). Application Notes and Protocols: Agar Disk Diffusion Assay for Itraconazole Susceptibility Screening. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols: Antifungal Minimum Inhibitory Concentration (MIC) Testing of (S)-(+)-Ascochin. BenchChem.
  • Medical Notes. (2025). Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. Medical Notes.
  • Ahmad, A., et al. (2021).
  • Gümüş, F., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3149.
  • Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(8), 3953-3958.
  • Lewis, R. E., & Kontoyiannis, D. P. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00119-19.
  • Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(1), 132-137.
  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2185.
  • Bio-Rad. (2009). Antifungal Testing Disks Guide. Scribd.
  • BenchChem. (n.d.). Application Notes and Protocols for Broth Microdilution Assay: Determining the MIC of Antifungal Agent 74. BenchChem.
  • Insuasty, A., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 30(23), 1-25.
  • Yan, S.-L., et al. (2014). Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Containing 1,3,4-thiadiazole Moiety. Letters in Drug Design & Discovery, 11(7), 940-943.
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  • Creative Biolabs. (n.d.). Antifungal Activity Test Service.
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  • Liu, X., et al. (2014). Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. Molecules, 19(9), 13660-13678.
  • da Silva, F. de C., et al. (2015). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules, 20(4), 6743-6756.
  • da Silva, F. de C., et al. (2015). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains.
  • Al-Abdullah, N. H., et al. (2015). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. International Journal of Molecular Sciences, 16(5), 10489-10501.
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Method

Application Notes &amp; Protocols for Field Efficacy Testing of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The paradigm of crop protection is evolving from direct-acting pesticides to solutions that modulate a plant's intrinsic defense m...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The paradigm of crop protection is evolving from direct-acting pesticides to solutions that modulate a plant's intrinsic defense mechanisms. Compounds based on the 1,2,3-thiadiazole scaffold are at the forefront of this shift. This guide provides a comprehensive methodology for conducting robust field trials to evaluate the efficacy of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid. Our focus is not merely on procedural steps but on the underlying scientific rationale, ensuring that the generated data is both accurate and defensible.

The core hypothesis is that 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid functions as a plant activator , inducing Systemic Acquired Resistance (SAR). This is based on its structural similarity to the active metabolite of Tiadinil (SV-03) and the well-documented SAR-inducing activity of other thiadiazole derivatives like Acibenzolar-S-methyl (ASM)[1][2]. Unlike traditional fungicides that exhibit direct antimicrobial action, this compound is expected to "prime" the plant's immune system, preparing it to defend against subsequent pathogen attacks. Therefore, our field trial methodology is designed not just to measure an outcome, but to validate a specific biological mechanism.

Section 1: Scientific Rationale & Mechanism of Action

Understanding the proposed mechanism of action is critical for designing a meaningful efficacy trial. Plant activators in the thiadiazole class typically function by modulating the Salicylic Acid (SA) signaling pathway, a cornerstone of Systemic Acquired Resistance[2][3].

Upon application, the compound is absorbed by the plant. While it does not necessarily increase the endogenous levels of SA, it acts downstream in the signaling cascade[2]. This action triggers a signal relay that culminates in the expression of a battery of defense-related genes, including those encoding Pathogenesis-Related (PR) proteins[4]. These proteins possess antimicrobial properties or reinforce the plant's physical defenses, leading to broad-spectrum and durable resistance against fungal, bacterial, and viral pathogens[1][3].

The key takeaway for field trial design is that the compound's efficacy is indirect. It requires the host plant's active participation. Consequently, trials must be designed to measure this induced protective effect against a relevant pathogen challenge, rather than direct toxicity to the pathogen itself.

SAR_Pathway cluster_0 Plant Cell Pathogen Pathogen Attack SA Salicylic Acid (SA) Accumulation Pathogen->SA Induces NPR1 NPR1 Activation SA->NPR1 Activates Compound 5-Methyl-1,2,3- thiadiazole-4-carboxylic acid (Applied) Compound->NPR1 Activates (Downstream Signal) DefenseGenes Defense Gene Expression (e.g., PR genes) NPR1->DefenseGenes Upregulates SAR Systemic Acquired Resistance (SAR) DefenseGenes->SAR Leads to

Caption: Proposed mechanism of action for 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

Section 2: Pre-Trial Planning & Design

A successful field trial is predicated on meticulous planning. The objective is to isolate the effect of the test compound from the multitude of variables present in an agricultural environment.

Defining a Clear Objective

The first step is to formulate a precise research question.[5] Examples include:

  • "Does application of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid at rates X, Y, and Z significantly reduce the severity of [Target Disease] on [Crop Species] compared to an untreated control?"

  • "Is the efficacy of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid comparable to the commercial standard [Standard Fungicide/Activator] for improving the marketable yield of [Crop Species] under [Target Disease] pressure?"

Site Selection and Characterization

The trial site must be uniform to minimize experimental error.[6] Key considerations include:

  • History: The field should have a known history of uniform cropping and be free from residual herbicides or other chemicals that could interfere with the trial.

  • Uniformity: Avoid areas with significant variations in soil type, slope, or drainage.[5] If variability is unavoidable, it must be accounted for in the experimental design through blocking.[7][8]

  • Disease Pressure: The site should be in a location known to have natural pressure from the target disease. Alternatively, provisions for artificial inoculation must be made to ensure a valid test.[9][10]

Experimental Design: Randomized Complete Block Design (RCBD)

The RCBD is the most common and robust design for agricultural field research as it effectively manages field variability.[7][8]

  • Replication: Each treatment must be repeated multiple times (replicated) to estimate experimental error and increase confidence in the results. A minimum of four replications is standard practice.[8][11]

  • Randomization: Within each block, treatments are assigned to plots randomly. This prevents systematic bias from uncontrolled variations.[7][11]

  • Blocking: The field is divided into "blocks," where each block represents one complete set of treatments. Plots within a block should be as uniform as possible, while variability between blocks is acceptable.[7][8][11]

RCBD_Layout Randomized Complete Block Design (RCBD) Example cluster_field Trial Field (Gradient of Soil Moisture ->) cluster_block1 Block 1 cluster_block2 Block 2 cluster_block3 Block 3 cluster_block4 Block 4 T2_1 T2: Rate Y T4_1 T4: Standard T1_1 T1: Rate X T3_1 T3: Control T1_2 T1: Rate X T3_2 T3: Control T4_2 T4: Standard T2_2 T2: Rate Y T4_3 T4: Standard T1_3 T1: Rate X T2_3 T2: Rate Y T3_3 T3: Control T3_4 T3: Control T2_4 T2: Rate Y T1_4 T1: Rate X T4_4 T4: Standard

Caption: Example layout for a 4-treatment, 4-block RCBD.

Treatment Selection

A well-designed trial includes multiple treatments to provide comprehensive data.

Treatment Type Description Scientific Rationale
Untreated Control Plots that receive no application of the test compound or any other disease control product.Establishes the baseline level of disease pressure and allows for the calculation of percent disease control. This is a critical component of any efficacy trial.[6][12]
Test Compound Rates Multiple rates of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid (e.g., low, medium, high).Determines the minimum effective dose and establishes a dose-response relationship, which is crucial for product development and registration.[9][12]
Positive Control A commercially available and registered product known to be effective against the target disease.Benchmarks the performance of the test compound against the current industry standard, providing context for its potential utility.[12]

Section 3: Field Trial Workflow & Protocols

Executing the trial with precision is essential for data integrity. Adherence to standardized protocols ensures that the results are repeatable and reliable.

Trial_Workflow A 1. Site Selection & Field Prep B 2. Plot Layout & Marking A->B C 3. Planting & Crop Establishment B->C D 4. Treatment Application (Pre-Infection) C->D E 5. Pathogen Inoculation (If required) D->E F 6. Data Collection (Disease, Phytotoxicity) E->F G 7. Harvest & Yield Measurement F->G H 8. Data Analysis & Reporting G->H

Caption: High-level workflow for the field efficacy trial.

Protocol 3.1: Plot Establishment and Management
  • Measure and Mark: Based on the RCBD, accurately measure and mark the individual plots. Plot size should be large enough to accommodate standard agricultural equipment and minimize edge effects, typically at least 20m².[9]

  • Buffer Zones: Establish buffer zones or untreated alleys between plots to prevent spray drift between treatments.

  • Crop Husbandry: Manage the entire trial area according to standard local agricultural practices for the chosen crop regarding fertilization, irrigation, and weed control.[9] All practices must be applied uniformly across all plots to avoid introducing confounding variables.

Protocol 3.2: Compound Application
  • Formulation: Prepare the test compound in a suitable formulation (e.g., wettable powder, emulsifiable concentrate) that ensures stability and uniform coverage.

  • Calibration: Calibrate all application equipment (e.g., backpack sprayer, boom sprayer) before each use to ensure the precise application rate is delivered.[6][13] Record the calibration details.

  • Timing: Apply the compound as a preventative measure, before the expected onset of disease. For a plant activator, application should occur several days before a potential infection period to allow time for the SAR response to be induced.

  • Application: Apply the treatments according to the randomized plan. To prevent contamination, start with the untreated control (water spray only), followed by the lowest concentration of the test compound, and finish with the highest concentration and the commercial standard. Thoroughly rinse equipment between treatments.[13]

  • Documentation: Record the date, time, weather conditions (temperature, humidity, wind speed), application volume, and operator for each application.

Protocol 3.3: Efficacy and Phytotoxicity Assessment
  • Disease Assessment:

    • Begin scouting for the target disease 7-10 days after application/inoculation and continue at regular intervals (e.g., weekly).

    • Assess disease severity using a standardized rating scale (e.g., 0-100% leaf area affected, or a 1-9 ordinal scale). The chosen scale should be objective and consistently applied by all raters.

    • Assess disease incidence by calculating the percentage of plants showing any symptoms within each plot.

    • Data should be collected from the central rows of each plot to avoid edge effects.[5]

  • Phytotoxicity Assessment:

    • At 3-7 days after each application, visually inspect the plots for any signs of crop injury (phytotoxicity), such as stunting, chlorosis, or necrosis.

    • Rate any observed phytotoxicity on a 0-100% scale, where 0 = no injury and 100 = complete plant death.

  • Yield Data:

    • At crop maturity, harvest the pre-defined central area of each plot.[5]

    • Measure the total and marketable yield. For grain crops, adjust yield data to a standard moisture content.[5] This is the ultimate measure of economic benefit.[12]

Section 4: Data Analysis and Interpretation

Raw data from the field is meaningless without proper statistical analysis. The goal is to determine if the observed differences between treatments are statistically significant or simply due to random chance.[12]

Data Compilation

Organize the collected data in a spreadsheet format. Each row should represent a single plot, and columns should include Block, Treatment, Disease Severity (at each rating date), Phytotoxicity, and Yield.

Table: Example Data Structure

Plot ID Block Treatment Rate (g a.i./ha) Disease Severity (%) Yield ( kg/ha )
101 1 Control 0 75.0 2500
102 1 Compound 50 40.0 3500
103 1 Compound 100 25.0 4100
104 1 Standard 120 28.0 4000

| ... | ... | ... | ... | ... | ... |

Statistical Protocol
  • Mean Separation Test: If the ANOVA indicates a significant treatment effect (typically at P < 0.05), perform a mean separation test, such as Fisher's Least Significant Difference (LSD) or Tukey's HSD.[12][15]

  • Interpretation: The LSD value represents the minimum difference that must exist between two treatment means for them to be considered statistically different.[15] When presenting results, use letters to group means that are not significantly different from each other.

Table: Example Summary of Results

Treatment Rate (g a.i./ha) Mean Disease Severity (%) Mean Yield ( kg/ha )
Control 0 72.5 a 2580 c
Compound 50 41.3 b 3450 b
Compound 100 26.8 c 4150 a
Standard 120 29.1 c 4075 a
LSD (P=0.05) 7.2 350
CV (%) 8.5 6.1

Means within a column followed by the same letter are not significantly different.

In this example, both rates of the test compound significantly reduced disease compared to the control. The high rate provided control statistically equivalent to the commercial standard and resulted in the highest numerical yield, which was also statistically equivalent to the standard. The Coefficient of Variation (CV) is a measure of the experimental variability; values below 15% are generally considered good for field research.[15]

References

  • Agmatix. (n.d.). 5 Tips for Designing a Successful On-Farm Field Trial. Agmatix.
  • Develing, E. (2022). Fungicide Efficacy Evaluation. CABI Digital Library.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals. OECD.
  • QuickTrials. (2025). How to choose your experimental design. QuickTrials.
  • Tanner, C., & Jones, G. (n.d.). Experimenting on the Farm: Introduction to Experimental Design. OSU Extension Service.
  • Microbe Investigations. (2024). Efficacy Testing of Pesticides Against Fungal Pathogens. Microbe Investigations.
  • Diggle, P. J., & Chetwynd, A. G. (2011). Experimental design: agricultural field experiments and clinical trials. Oxford Academic.
  • OECD. (n.d.). Introduction to OECD Test Guidelines on Pesticide Residues Chemistry - Section 5 Part A. OECD.
  • Davis, R. F., et al. (n.d.). Designing Research and Demonstration Tests for Farmers' Fields. CAES Field Report.
  • U.S. Environmental Protection Agency. (2007). PRN 2007-2: Guidance on Small-Scale Field Testing and Low-level Presence in Food of Plant-Incorporated Protectants (PIPs). EPA.
  • Crop Protection Network. (n.d.). Fungicide Use in Field Crops Web Book. CPN.
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  • Neupane, S., et al. (2023). Acibenzolar-S-methyl induces resistance against ambrosia beetle attacks in dogwoods exposed to simulated flood stress. Stop AB.
  • Liu, K., et al. (2023). The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway. MDPI.
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  • AHDB. (n.d.). A guide to fungicide performance in wheat, barley and oilseed rape. AHDB.
  • OECD. (2013). The OECD guidelines for the testing of chemicals and pesticides. PubMed.
  • FAO/WHO. (n.d.). Guidelines for evaluation of pesticide bio efficacy trial reports.
  • Anand, T., Chandrasekaran, A., Kuttalam, S., Raguchander, T., Prakasam, V., & Samiyappan, R. (2014). Synthetic Plant Activators for Crop Disease Management – A Review. ResearchGate.
  • Ohioline. (2020). Best Practices for Effective and Efficient Pesticide Application. Ohioline.
  • Paret, M. (2019). How to conduct the perfect fungicide trial…. University of Florida.
  • Agronomix. (2025). From Trials to Trustworthy Conclusions: The Role of Data, Design, and Analysis in Crop Protection Research. Agronomix.
  • Staton, M. (2018). A primer on reading field research results. Michigan State University Extension.

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Application

Application Notes &amp; Protocols: A Framework for Elucidating the Mechanism of Action of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid and Novel Thiadiazole Analogs

Abstract: The thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Mol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Molecules incorporating this five-membered heterocycle exhibit a vast range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] However, the specific compound, 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, remains largely uncharacterized in publicly accessible scientific literature. This guide, therefore, provides a comprehensive, robust framework for researchers and drug development professionals to systematically elucidate the mechanism of action (MoA) for this and other novel thiadiazole-based small molecules. We present a multi-phased experimental strategy, from initial target identification to downstream pathway analysis, grounded in established, field-proven methodologies. Each protocol is designed to be self-validating, with explanations of the scientific rationale behind key experimental choices to ensure technical accuracy and trustworthiness.

Phase 1: Unbiased Target Identification & Hypothesis Generation

When the molecular target of a novel compound is unknown, the initial phase of an MoA study is critical. The objective is to cast a wide net to identify potential protein interactors without preconceived bias. This is best achieved by combining phenotypic screening with direct biochemical and proteomic approaches.

Initial Biological Characterization via Phenotypic Screening

Before delving into molecular-level interactions, it is crucial to understand the compound's effect at a cellular or organismal level. A phenotypic screen provides the foundational context for all subsequent mechanistic work.[5]

Causality Explained: Phenotypic screening answers the fundamental question: "What does the compound do?". By observing a functional outcome (e.g., cancer cell death, reduction in inflammatory cytokine production), we generate a biological context that narrows the vast landscape of potential molecular targets to those relevant to the observed phenotype.

Protocol: Anti-Proliferation Phenotypic Screen (Example)

  • Cell Line Selection: Choose a panel of relevant cell lines (e.g., for oncology, a panel like the NCI-60 or a curated set representing different tumor types like MCF-7 for breast cancer and A549 for lung cancer).[3]

  • Seeding: Plate cells in 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid (e.g., from 100 µM to 1 nM). Add the compound to the cells and include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a robust method such as the MTS assay or a commercial kit like CellTiter-Glo®.[6]

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Direct Target Identification Strategies

Once a phenotype is confirmed, direct methods can be employed to "fish" for the specific protein target(s) from the cellular proteome. We will focus on two powerful and complementary approaches: one label-free (DARTS) and one affinity-based (Affinity Purification-Mass Spectrometry).

Principle: The DARTS method is based on the principle that when a small molecule binds to its target protein, it stabilizes the protein's conformation, rendering it less susceptible to proteolytic degradation.[7] This change in stability can be detected by gel electrophoresis.

Protocol: DARTS Workflow

  • Lysate Preparation: Culture cells to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., M-PER™ supplemented with protease inhibitors). Clarify the lysate by centrifugation.

  • Compound Incubation: Aliquot the cell lysate. Treat one aliquot with 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid (at a concentration ~10-50x its IC50) and another with a vehicle control (DMSO). Incubate for 1 hour at room temperature.

  • Protease Digestion: Add a protease, such as pronase or thermolysin, to both the treated and control lysates. It is critical to perform a titration experiment first to determine the optimal protease concentration and digestion time that results in significant but not complete protein degradation in the control sample.

  • Quenching: Stop the digestion by adding a strong denaturing buffer (e.g., 5X Laemmli sample buffer) and boiling the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein fragments by SDS-PAGE.

  • Visualization & Identification:

    • Stain the gel with a total protein stain (e.g., Coomassie Blue or silver stain).

    • Look for protein bands that are present or significantly more intense in the compound-treated lane compared to the control lane.

    • Excise these unique bands from the gel.

    • Identify the proteins using mass spectrometry (LC-MS/MS).

Principle: This classic and powerful technique involves immobilizing the small molecule "bait" on a solid support (like agarose beads) to selectively capture its "prey" (the target protein) from a cell lysate.[8]

Protocol: On-Bead Affinity Matrix Pull-Down

  • Probe Synthesis: The carboxylic acid group on 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is an ideal handle for chemical modification. Synthesize an affinity probe by covalently attaching the compound to NHS-activated agarose beads via a linker (e.g., polyethylene glycol, PEG) to create the affinity matrix.

    • Critical Control: Synthesize control beads where either no compound is attached or a structurally similar but biologically inactive analog is attached. This is essential to distinguish true interactors from non-specific binders.

  • Lysate Incubation: Incubate the affinity matrix beads and the control beads with a native cell lysate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.

  • Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis: Run the eluates on an SDS-PAGE gel, stain for total protein, and identify the unique bands present only in the active compound lane by mass spectrometry.[7]

Workflow for Target Identification

G cluster_0 Phase 1: Target Identification cluster_1 Direct Identification Phenotype Phenotypic Screening (e.g., Anti-proliferation Assay) IC50 Determine IC50 Phenotype->IC50 DARTS DARTS (Label-Free) IC50->DARTS informs concentration APMS Affinity Pull-Down (Affinity-Based) IC50->APMS confirms activity MS Mass Spectrometry (LC-MS/MS) DARTS->MS APMS->MS Targets List of Putative Target Proteins MS->Targets

Caption: General workflow for unbiased target identification.

Phase 2: Target Validation & Mechanistic Confirmation

Identifying a list of putative targets is only the first step. Validation is the rigorous process of confirming that the compound directly interacts with a specific target and that this interaction is responsible for the observed biological effect.[9]

Biochemical Validation: Direct Target Interaction

The most direct way to validate a target is to demonstrate a physical interaction between the pure protein and the compound in a cell-free system.

Principle: Enzyme inhibition assays measure the effect of a compound on the catalytic activity of a purified enzyme.[10][11] This provides definitive proof of direct interaction and allows for the quantification of potency (e.g., IC50 in a biochemical context).

Protocol: Generic Enzyme Inhibition Assay (e.g., Kinase Assay)

  • Reagents: Obtain the purified recombinant target enzyme, its specific substrate, and any necessary co-factors (e.g., ATP for kinases).

  • Assay Setup: In a 384-well plate, set up reactions containing the enzyme, a titration of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, and appropriate controls (no inhibitor, no enzyme).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (and ATP, if applicable).

  • Incubation: Incubate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time within the linear reaction range.

  • Detection: Stop the reaction and measure the product formation. The detection method depends on the enzyme (e.g., luminescence for ATP consumption, fluorescence for cleavage of a fluorogenic peptide).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the data to determine the biochemical IC50 value.

Table 1: Hypothetical Validation Data Summary

Assay TypeTarget ProteinMetricResultInterpretation
Phenotypic N/A (MCF-7 cells)IC501.5 µMCompound is cell-permeable and active.
Biochemical Putative Target Kinase XIC500.2 µMDirect, potent inhibition of the target.
Cell-Based Kinase X in cellsIC501.8 µMTarget engagement confirmed in a cellular context.
Cellular Target Engagement

Confirming that the compound binds its target within the complex environment of a living cell is a crucial validation step.

Principle: The Cellular Thermal Shift Assay (CETSA) works on the same principle as DARTS: ligand binding stabilizes a protein. However, instead of protease susceptibility, CETSA measures the protein's resistance to thermal denaturation. Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.

Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat intact cells with the compound or vehicle control.

  • Heating: Harvest the cells, resuspend them, and heat aliquots across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis & Separation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting with a specific antibody.

  • Analysis: In the presence of the binding compound, the target protein will show a "thermal shift," remaining soluble at higher temperatures compared to the vehicle control.

Phase 3: Downstream Signaling & Pathway Elucidation

Once a direct target is validated, the focus shifts to understanding the downstream consequences of its modulation. This involves mapping the signaling pathways that are affected and linking them to the ultimate cellular phenotype.

Probing Key Signaling Nodes

Principle: Many cellular processes, particularly those involving kinases, are controlled by phosphorylation cascades. Western blotting with phospho-specific antibodies is a direct and effective way to measure the activation state of proteins downstream of the target.[12]

Protocol: Phospho-Protein Western Blot Analysis

  • Cell Treatment & Lysis: Treat cells with 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid at its IC50 concentration for various time points (e.g., 0, 15 min, 1 hr, 6 hr). Lyse the cells in a buffer containing phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the phosphorylated form of a downstream protein of interest (e.g., anti-phospho-AKT).

    • Wash, then incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping & Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-AKT) to confirm equal loading.

Hypothetical Signaling Pathway

G Compound 5-Methyl-1,2,3- thiadiazole-4-carboxylic acid Target Target Kinase X Compound->Target Inhibits Substrate Downstream Substrate Y Target->Substrate Phosphorylates Pathway Further Signaling (e.g., MAPK pathway) Substrate->Pathway Phenotype Cellular Phenotype (e.g., Apoptosis) Pathway->Phenotype

Caption: A hypothetical signaling pathway inhibited by the compound.

Global Expression Analysis

To gain an unbiased, global view of the cellular response, high-throughput techniques like RNA-sequencing (RNA-seq) can be employed.

Principle: RNA-seq quantifies the abundance of nearly all transcripts in a cell. By comparing the gene expression profiles of compound-treated cells versus control cells, one can identify entire pathways and biological processes that are up- or down-regulated.[13] This can reveal unexpected off-target effects or downstream consequences not predicted by simple pathway analysis. Computational tools like Gene Set Enrichment Analysis (GSEA) can then be used to find statistically significant correlations between the observed gene expression changes and known biological pathways.

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  • Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]

  • Kushwaha, N., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research. [Link]

  • Guedes, N., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molbank. [Link]

  • S-Biotech. (n.d.). The Chemistry of Thiadiazoles: Leveraging 5-Methyl-1,3,4-thiadiazole-2-thiol. [Link]

  • Al-Ghorbani, M., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. European Researcher. [Link]

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  • Wujec, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. [Link]

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Method

Formulation techniques for 1,2,3-thiadiazole-based fungicides

An Application Guide to the Formulation of 1,2,3-Thiadiazole-Based Fungicides Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, scientists, and f...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Formulation of 1,2,3-Thiadiazole-Based Fungicides

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the principles and methodologies for formulating fungicides based on the 1,2,3-thiadiazole scaffold. The 1,2,3-thiadiazole heterocycle is a cornerstone in the development of potent agricultural fungicides and plant health activators.[1][2][3][4] However, the intrinsic efficacy of the active ingredient (AI) can only be realized through a meticulously designed formulation that ensures stability, bioavailability, and effective delivery to the target pathogen. This guide delves into the causality behind formulation choices, provides detailed, self-validating protocols for common formulation types, and outlines essential characterization techniques.

Introduction: The 1,2,3-Thiadiazole Core and the Imperative of Formulation

The 1,2,3-thiadiazole ring is a π-excessive, five-membered heteroaromatic system known for its thermal stability and broad biological activity.[5] Its derivatives are utilized in agriculture as fungicides, herbicides, and plant growth regulators.[1][5] A notable example is Tiadinil, a 1,2,3-thiadiazole carboxamide that functions as a plant defense activator, inducing systemic acquired resistance (SAR). The parent 1,2,3-thiadiazole is a yellow liquid soluble in water and most organic solvents.[5] However, fungicidally active derivatives are often crystalline solids with low aqueous solubility, presenting a significant challenge for effective application.

A formulation is the vehicle that transforms a potent active ingredient into a usable, effective, and safe product.[6] It is a complex mixture of the AI with inert ingredients designed to optimize performance by addressing interacting factors like the host plant, pathogen, and application environment.[6] A well-designed formulation enhances the physical and biological performance of the fungicide, ensuring it reaches the target in an active form and remains there for a sufficient duration.

The primary objectives of formulating a 1,2,3-thiadiazole-based fungicide are:

  • To Improve Handling and Application: Convert a concentrated technical grade AI into a form that can be easily diluted and applied uniformly.

  • To Enhance Bioavailability: Overcome low water solubility to ensure the AI can be taken up by the plant or come into contact with the fungal pathogen.

  • To Ensure Stability: Protect the AI from degradation due to environmental factors like UV light and hydrolysis.

  • To Maximize Efficacy and Safety: Improve adhesion to plant surfaces, enhance penetration, and minimize phytotoxicity to the crop.[6]

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization & Stability AI 1,2,3-Thiadiazole AI PhysChem Physicochemical Profiling (Solubility, pKa, LogP, m.p.) AI->PhysChem Tox Toxicology & Crop Safety Screening AI->Tox FormScreen Formulation Screening (EC, WP, SC, etc.) PhysChem->FormScreen Data Informs Choice Adjuvant Adjuvant Selection (Surfactants, Dispersants) FormScreen->Adjuvant Process Process Optimization (Milling, Homogenization) Adjuvant->Process QC Quality Control Analysis (Particle Size, Stability, AI Content) Process->QC Storage Accelerated Storage Testing QC->Storage Storage->AI Feedback Loop for Re-formulation

Figure 1: General workflow for the development of a fungicide formulation.

Principal Formulation Techniques

The choice of formulation type is dictated primarily by the physicochemical properties of the 1,2,3-thiadiazole active ingredient, particularly its solubility and melting point.[7] The most common and versatile formulations for these fungicides are Emulsifiable Concentrates (EC), Wettable Powders (WP), and Suspension Concentrates (SC).

Formulation TypeDescriptionKey AdvantagesKey DisadvantagesBest Suited For
Emulsifiable Concentrate (EC) The AI is dissolved in a water-immiscible organic solvent with emulsifiers.[8] Forms a spontaneous oil-in-water emulsion upon dilution.[9]Easy to handle and mix; not abrasive to equipment; good foliar penetration.[10]Potential for crop phytotoxicity due to solvents; strong odor; skin absorption risk.[8][10]Liquid AIs or solids with high solubility in organic solvents.
Wettable Powder (WP) A dry, finely ground formulation where the AI is mixed with an inert carrier, wetting agents, and dispersants.[10][11] Forms a suspension in water.Easy to store and transport; lower risk of phytotoxicity than ECs; high AI loading (up to 95%).[10]Inhalation hazard during mixing; requires constant agitation in the spray tank; can be abrasive.[10]Solid AIs with high melting points and low water/oil solubility.[7]
Suspension Concentrate (SC) A stable suspension of finely milled solid AI particles (<5 μm) in water.[6][12] Also known as a flowable.Dust-free and easy to measure; water-based (no flammable solvents); reduced phytotoxicity risk.[12][13]Can be complex to manufacture; physical stability (settling, crystal growth) can be a challenge.Solid AIs with low aqueous solubility that are sensitive to organic solvents.[10][12]

The Critical Role of Adjuvants

Adjuvants are non-pesticidal substances added to a formulation or spray tank to modify the biological activity or application characteristics of the fungicide.[14][15] Their inclusion is not optional; it is fundamental to performance. They can be categorized as activators, which enhance efficacy, or utility modifiers, which fix application issues.[14][16]

cluster_surfactant Wetting & Spreading cluster_sticker Adhesion & Persistence cluster_penetrant Uptake Droplet Spray Droplet (Fungicide + Water) Wetting Wetting Agent (Surfactant) Droplet->Wetting Reduces Surface Tension Sticker Sticker (Adhesive) Droplet->Sticker Improves Adhesion Penetrant Penetrant (Crop Oil) Droplet->Penetrant Enhances Uptake Leaf Leaf Surface (Waxy Cuticle) Wetting->Leaf Increases Contact Area Spreading Spreader Sticker->Leaf Resists Wash-off Penetrant->Leaf Facilitates Cuticle Penetration

Figure 2: Functional roles of key activator adjuvants at the leaf surface.

Common Adjuvants in Fungicide Formulations:

  • Wetting Agents (Surfactants): Reduce the surface tension of spray droplets, allowing them to wet and spread over waxy leaf surfaces instead of beading up.[17] This is critical for uniform coverage.

  • Dispersing Agents: Prevent the agglomeration of solid AI particles in WP and SC formulations, ensuring they remain as a fine, stable suspension in the spray tank.[11][18]

  • Emulsifiers: A type of surfactant used in EC formulations to stabilize the emulsion of oil (solvent + AI) droplets in water.[9][8]

  • Stickers (Adhesives): Increase the adhesion of the fungicide to the plant surface, improving rainfastness and persistence.[18]

  • Penetrants (e.g., Crop Oils): Help the active ingredient penetrate the waxy cuticle of the leaf, which is particularly important for systemic or translaminar fungicides.[15][19]

  • Utility Modifiers: Includes agents like defoamers, buffers (to control pH), and drift control agents.[16][19]

Application Protocols: Formulation Methodologies

The following protocols are presented as instructional guides. Causality and self-validation steps are integrated into the procedures. Researchers must adapt these methodologies based on the specific physicochemical properties of their 1,2,3-thiadiazole active ingredient.

Protocol: Wettable Powder (WP) Formulation

WPs are chosen for heat-stable, water-insoluble solid AIs. The core principle is to intimately blend the AI with inert fillers and surfactants, then mill the mixture to a fine, uniform particle size that is readily suspendable in water.

  • Objective: To prepare a 50% WP formulation of a 1,2,3-thiadiazole AI.

  • Materials & Equipment:

    • 1,2,3-Thiadiazole AI (Technical Grade, >95% purity): 50.0 g

    • Kaolin clay (inert filler/carrier): 44.0 g

    • Anionic wetting agent (e.g., sodium lignosulfonate): 3.0 g

    • Anionic dispersing agent (e.g., sodium salt of a naphthalene sulfonate condensate): 3.0 g

    • Air jet mill or hammer mill

    • Ribbon blender or V-blender

    • Laser diffraction particle size analyzer

    • CIPAC standard hard water

  • Step-by-Step Methodology:

    • Pre-blending: Accurately weigh all components. Combine the AI, kaolin, wetting agent, and dispersing agent in the blender.

      • Causality: Pre-blending ensures a homogenous mixture enters the mill, which is critical for uniform particle size reduction and final product consistency.

    • Milling: Process the pre-blended powder through the air jet mill. The goal is to achieve a target particle size (d90) of < 25 µm.[6]

      • Causality: Particle size is paramount for the stability of the suspension.[6] Particles that are too large will settle rapidly in the spray tank, leading to uneven application. Particles that are too small can lead to formulation issues like caking.

    • Post-blending: Blend the milled powder again for 15-20 minutes to ensure absolute homogeneity.

    • Quality Control (Self-Validation):

      • Wettability Test (CIPAC MT 53.3): Add 5 g of the WP to 100 mL of standard hard water without stirring. The powder should be completely wet and sink within 1-2 minutes. A failure indicates insufficient or improper wetting agent.

      • Suspensibility Test (CIPAC MT 184): Prepare a suspension of the WP in water and allow it to stand for 30 minutes. At least 80% of the AI should remain in suspension. A failure suggests poor particle size distribution or an ineffective dispersing agent.

      • Particle Size Analysis: Confirm the particle size distribution using laser diffraction. The d90 should be within the target specification.

Protocol: Suspension Concentrate (SC) Formulation

SC formulations are elegant but complex. They are ideal for water-insoluble AIs where solvent use is undesirable. The process involves wet milling the AI in an aqueous phase to create a stable, flowable suspension of sub-micron particles.

  • Objective: To prepare a 450 g/L SC formulation of a 1,2,3-thiadiazole AI.

  • Materials & Equipment:

    • 1,2,3-Thiadiazole AI (Technical Grade, >95% purity): 450 g

    • Wetting/Dispersing Agent (e.g., polymeric surfactant): 50 g

    • Antifreeze (Propylene Glycol): 60 g

    • Thickener (Xanthan Gum): 2 g

    • Biocide (e.g., Proxel GXL): 1 g

    • Antifoam Agent (Silicone-based): 1 g

    • Deionized Water: to make 1 Liter

    • High-shear mixer

    • Bead mill (e.g., Dyno-Mill)

    • Viscometer

    • Laser diffraction particle size analyzer

  • Step-by-Step Methodology:

    • Aqueous Phase Preparation: In a suitable vessel, combine the water, propylene glycol, and wetting/dispersing agent. Mix until fully dissolved.

      • Causality: The propylene glycol acts as an antifreeze, critical for low-temperature storage stability. The dispersant coats the AI particles as they are milled, preventing re-agglomeration through steric or electrostatic hindrance.

    • Slurry Formation: While mixing with the high-shear mixer, slowly add the 1,2,3-thiadiazole AI powder to the aqueous phase. Mix for 20-30 minutes to form a homogenous pre-slurry.

    • Wet Milling: Pass the slurry through the bead mill. The target particle size is a d90 of < 5 µm.[6][20] Monitor particle size throughout the process.

      • Causality: This is the most critical step. The intense mechanical shear of the bead mill breaks down AI agglomerates and primary crystals to the required size, which is essential for preventing sedimentation and ensuring biological efficacy.[6]

    • Let-Down and Stabilization: Transfer the milled concentrate to a let-down tank. Slowly add a pre-hydrated xanthan gum solution while mixing gently. Finally, add the biocide and antifoam agent.

      • Causality: The xanthan gum builds a structured network in the aqueous phase at rest, creating a yield stress that holds the AI particles in suspension and prevents settling during storage. The biocide prevents microbial growth in the water-based formulation.

    • Quality Control (Self-Validation):

      • Particle Size Analysis: Confirm the final particle size distribution.

      • Viscosity Measurement: Check that the viscosity is within the target range for good flowability and stability.

      • Accelerated Storage Test: Store samples at elevated temperatures (e.g., 54°C for 2 weeks) and check for phase separation, crystal growth, and changes in particle size or viscosity. This test predicts the long-term shelf life of the product.

AqueousPhase 1. Prepare Aqueous Phase (Water, Dispersant, Glycol) Slurry 2. Create Slurry (Add AI with High Shear) AqueousPhase->Slurry BeadMill 3. Wet Milling (Bead Mill) Slurry->BeadMill ParticleSizeQC1 QC: Particle Size Check BeadMill->ParticleSizeQC1 Continuous Monitoring ParticleSizeQC1->BeadMill Recirculate if >5µm LetDown 4. Let-Down (Add Thickener, Biocide) ParticleSizeQC1->LetDown Proceed if <5µm FinalQC 5. Final QC (Viscosity, Stability) LetDown->FinalQC Packaging Packaging FinalQC->Packaging Release

Figure 3: Workflow for the production of a Suspension Concentrate (SC) formulation.

Characterization and Analytical Validation

Formulation development must be supported by robust analytical methods to ensure quality, consistency, and regulatory compliance.

  • Active Ingredient Quantification: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV/PDA or Mass Spectrometry (MS) detection is the standard for accurately determining the concentration of the 1,2,3-thiadiazole AI in the formulation.[21][22] This method can also identify and quantify impurities or degradation products.[21]

  • Particle Size Distribution: Laser diffraction is the primary technique for measuring the particle size of solid AIs in WP and SC formulations. This is a critical quality parameter directly linked to suspension stability and bioavailability.

  • Emulsion/Suspension Stability: Tests involve diluting the formulation (EC or SC) in waters of varying hardness and observing the stability of the resulting emulsion or suspension over time. Spontaneity of dispersion, emulsion droplet size, and sedimentation/creaming rates are key parameters.

  • Rheological Properties: For SCs, viscosity measurements using a viscometer are essential to characterize the flow behavior and ensure both physical stability during storage and ease of pouring and mixing for the end-user.

Advanced Formulations: The Nanotechnology Frontier

Nanotechnology offers novel approaches to fungicide formulation by creating delivery systems at the nanoscale (1-100 nm).[23] These "nanopesticides" can offer significant advantages.[24]

  • Nano-emulsions: These are kinetically stable, transparent, or translucent dispersions of oil and water with droplet sizes typically below 200 nm. For 1,2,3-thiadiazoles, this can improve the solubilization of poorly water-soluble AIs without requiring large amounts of organic solvents, enhance stability, and improve uptake into the plant.

  • Nanocapsules: The AI is encapsulated within a polymeric shell.[23] This approach allows for the controlled or triggered release of the fungicide, protects the AI from premature degradation, and can improve targeting and reduce environmental impact.[23][24]

The development of nano-formulations requires specialized equipment and advanced characterization techniques but holds immense promise for creating more efficient and environmentally benign crop protection products.[23]

Conclusion

The formulation of 1,2,3-thiadiazole-based fungicides is a multidisciplinary science that is as critical as the discovery of the active ingredient itself. The transition from a technical grade chemical to a high-performance, stable, and safe product is achieved through the rational selection of formulation type, the judicious use of adjuvants, and precise control over manufacturing processes. The detailed protocols and principles outlined in this guide for Wettable Powders and Suspension Concentrates provide a robust framework for researchers. By understanding the causality behind each step and employing rigorous analytical validation, scientists can unlock the full potential of the 1,2,3-thiadiazole chemical class to address the ongoing challenges in global agriculture and crop protection.

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Application

Application Notes &amp; Protocols: Quantitative Structure-Activity Relationship (QSAR) of 1,2,3-Thiadiazole Analogues

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Predictive Modeling in Drug Discovery The development of novel therapeutic agents is a complex, time-consuming, and expensive end...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Predictive Modeling in Drug Discovery

The development of novel therapeutic agents is a complex, time-consuming, and expensive endeavor. A significant challenge lies in the rational design of molecules with desired biological activities and minimal off-target effects. Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool to navigate this complexity.[1] By establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity, QSAR enables the prediction of the activity of novel, untested molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery pipeline.[1]

This guide focuses on the application of QSAR methodologies to a particularly promising class of heterocyclic compounds: 1,2,3-thiadiazole analogues. The 1,2,3-thiadiazole scaffold is a key pharmacophore found in a wide array of biologically active molecules, exhibiting properties ranging from anticancer and antiviral to antifungal and herbicidal.[2] Understanding the specific structural features that govern the biological activity of these analogues is paramount for the design of more potent and selective therapeutic agents.

These application notes will provide a comprehensive overview of the principles of QSAR, followed by a detailed, step-by-step protocol for conducting a QSAR study on 1,2,3-thiadiazole analogues. We will delve into the critical aspects of data preparation, molecular descriptor calculation, model development, and rigorous validation, equipping researchers with the knowledge to implement these powerful predictive modeling techniques in their own drug discovery programs.

The QSAR Workflow: A Conceptual Framework

A typical QSAR study follows a well-defined workflow, beginning with the collection of a dataset of molecules with known biological activities and culminating in a validated predictive model. The key stages of this process are outlined below.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development & Validation cluster_application Application Data_Collection Data Collection (1,2,3-Thiadiazole Analogues & Biological Activity Data) Structure_Standardization Structure Standardization (2D/3D Cleanup) Data_Collection->Structure_Standardization Data_Curation Data Curation (Removal of Duplicates, Outliers) Structure_Standardization->Data_Curation Dataset_Splitting Dataset Splitting (Training & Test Sets) Data_Curation->Dataset_Splitting Descriptor_Calculation Molecular Descriptor Calculation Dataset_Splitting->Descriptor_Calculation Feature_Selection Feature Selection Descriptor_Calculation->Feature_Selection Model_Building Model Building (e.g., MLR, kNN, PLS) Feature_Selection->Model_Building Model_Validation Model Validation (Internal & External) Model_Building->Model_Validation Model_Interpretation Model Interpretation Model_Validation->Model_Interpretation Virtual_Screening Virtual Screening & Lead Optimization Model_Interpretation->Virtual_Screening

Figure 1: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Part 1: Core Principles of QSAR Modeling

The Importance of a High-Quality Dataset

The foundation of any robust QSAR model is a high-quality dataset. This dataset comprises a series of structurally related molecules and their corresponding biological activities. For 1,2,3-thiadiazole analogues, this could be, for example, their inhibitory concentrations (IC50) against a particular cancer cell line or their antifungal activity against a specific fungal strain.[2][3]

Causality Behind Experimental Choices: The selection of the biological endpoint is critical and should be directly relevant to the therapeutic goal. The data should be obtained under consistent experimental conditions to minimize variability. It is also crucial to have a dataset that spans a significant range of biological activities and structural diversity to build a model with broad applicability.

Molecular Descriptors: Translating Structure into Numbers

QSAR models operate on numerical representations of molecular structures, known as molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. The choice of descriptors is a critical step that directly influences the predictive power of the model.

Table 1: Common Classes of Molecular Descriptors in QSAR Studies

Descriptor ClassDescriptionExamples
1D Descriptors Based on the molecular formula.Molecular Weight, Atom Count, Bond Count
2D Descriptors Derived from the 2D representation of the molecule, considering topology.Connectivity Indices, Shape Indices, Electrotopological State (E-state) Indices
3D Descriptors Calculated from the 3D coordinates of the atoms.Molecular Volume, Surface Area, Dipole Moment, Steric Parameters (e.g., from CoMFA)
Physicochemical Experimentally derived or computationally estimated properties.LogP (lipophilicity), Molar Refractivity, Polarizability
Quantum Chemical Derived from quantum mechanical calculations.HOMO/LUMO energies, Atomic Charges, Electrostatic Potential

Field-Proven Insights: For 1,2,3-thiadiazole analogues, a combination of 2D and 3D descriptors is often employed. For instance, in a study on 1,2,3-thiadiazole thioacetanilides as HIV-1 reverse transcriptase inhibitors, both 2D and 3D-QSAR models were developed, highlighting the importance of both topological and spatial features.[4][5][6]

Model Development: Finding the Mathematical Relationship

Once the molecular descriptors are calculated, the next step is to develop a mathematical model that correlates these descriptors with the biological activity. Various statistical and machine learning methods can be employed for this purpose.

  • Multiple Linear Regression (MLR): One of the simplest and most interpretable methods, MLR establishes a linear relationship between the dependent variable (biological activity) and a set of independent variables (molecular descriptors).[4][5]

  • Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

  • k-Nearest Neighbors (kNN): A non-linear method that predicts the activity of a molecule based on the average activity of its 'k' nearest neighbors in the descriptor space.[4][5]

  • Support Vector Machines (SVM): A powerful machine learning algorithm that can be used for both regression and classification tasks.

  • Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These are 3D-QSAR techniques that use steric and electrostatic fields around the molecules to build a predictive model.[3][7]

Expertise & Experience: The choice of the modeling technique depends on the nature of the data and the research question. For instance, CoMFA and CoMSIA are particularly valuable for providing a visual interpretation of the structure-activity relationship in the form of 3D contour maps, which can guide the design of new analogues.[7]

Model Validation: Ensuring Predictive Power

A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous validation is a critical and indispensable step in the QSAR workflow.[8]

Trustworthiness through Self-Validation: Validation is typically performed through two main approaches:

  • Internal Validation: This involves assessing the model's performance on the same data that was used to build it. Common techniques include:

    • Leave-One-Out (LOO) Cross-Validation (q²): In each cycle, one molecule is left out, the model is rebuilt with the remaining molecules, and the activity of the left-out molecule is predicted. This process is repeated for all molecules.

    • Leave-Many-Out (LMO) Cross-Validation: Similar to LOO, but multiple molecules are left out in each cycle.

    • Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is built. A low correlation in the randomized model indicates that the original model is not due to chance correlation.

  • External Validation: This is the most stringent test of a model's predictive power. The dataset is split into a training set (used to build the model) and a test set (used to evaluate the model's performance on "unseen" data).[8]

Table 2: Key Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
r² (Coefficient of Determination) The proportion of the variance in the dependent variable that is predictable from the independent variables.> 0.6
q² (Cross-validated r²) A measure of the model's internal predictive ability.> 0.5
pred_r² (Predictive r² for the test set) A measure of the model's external predictive ability.> 0.5
RMSE (Root Mean Square Error) The standard deviation of the residuals (prediction errors).As low as possible

A robust and reliable QSAR model should exhibit good statistical values for both internal and external validation.

Part 2: Detailed Protocol for a QSAR Study of 1,2,3-Thiadiazole Analogues

This protocol outlines a step-by-step methodology for conducting a 2D-QSAR study on a hypothetical dataset of 1,2,3-thiadiazole analogues with antifungal activity.

Software and Tools

A variety of software packages are available for QSAR studies, ranging from commercial suites to open-source tools.

  • Molecular Modeling and Descriptor Calculation:

    • MOE (Molecular Operating Environment): A comprehensive suite for drug discovery.

    • Discovery Studio: Another powerful platform for molecular modeling and simulation.

    • PaDEL-Descriptor, Dragon, RDKit, Mordred: Standalone or library-based tools for calculating a wide range of molecular descriptors.

  • Statistical Analysis and Model Building:

    • QSAR-Co: An open-source software for developing classification-based QSAR models.[9]

    • Python with libraries like scikit-learn: Offers flexibility for custom model development and analysis.

    • VLifeMDS, SYBYL-X: Comprehensive software with integrated QSAR modeling capabilities.

Experimental Workflow

QSAR_Protocol Data_Prep Step 1: Data Preparation - Collect 1,2,3-thiadiazole structures and antifungal activity data (e.g., IC50). - Standardize and clean the structures. - Convert IC50 to pIC50 (-logIC50). - Split the dataset into training (70-80%) and test (20-30%) sets. Descriptor_Calc Step 2: Descriptor Calculation - Use software (e.g., PaDEL-Descriptor) to calculate a diverse set of 1D and 2D descriptors. Data_Prep->Descriptor_Calc Feature_Select Step 3: Feature Selection - Remove constant and highly correlated descriptors. - Use algorithms (e.g., Genetic Algorithm, Stepwise MLR) to select a subset of relevant descriptors. Descriptor_Calc->Feature_Select Model_Build Step 4: Model Building - Develop a QSAR model using the selected descriptors and the training set data (e.g., using MLR). Feature_Select->Model_Build Internal_Val Step 5: Internal Validation - Perform LOO cross-validation (calculate q²). - Conduct Y-randomization tests. Model_Build->Internal_Val External_Val Step 6: External Validation - Use the developed model to predict the pIC50 values for the test set compounds. - Calculate pred_r² and RMSE for the test set. Internal_Val->External_Val Interpretation Step 7: Model Interpretation and Application - Analyze the contribution of the selected descriptors to the model. - Use the validated model to predict the activity of new, virtual 1,2,3-thiadiazole analogues. External_Val->Interpretation

Figure 2: A step-by-step protocol for a 2D-QSAR study of 1,2,3-thiadiazole analogues.

Step-by-Step Methodology

Step 1: Data Preparation

  • Data Collection: Assemble a dataset of 1,2,3-thiadiazole analogues with their experimentally determined antifungal activity (e.g., IC50 values).

  • Structure Standardization:

    • Draw or import the 2D structures of all molecules into a molecular modeling software.

    • Perform a 2D cleanup to ensure consistent representation of the structures.

    • For 3D-QSAR, perform energy minimization to obtain the lowest energy conformation.

  • Data Transformation: Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)). This is done because the distribution of biological data is often log-normal, and this transformation helps to linearize the relationship with the descriptors.

  • Dataset Splitting: Randomly divide the dataset into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%). It is crucial that the test set is not used in any way during the model development process.

Step 2: Molecular Descriptor Calculation

  • Load the standardized structures into a descriptor calculation software (e.g., PaDEL-Descriptor).

  • Calculate a wide range of 1D and 2D descriptors for all molecules in both the training and test sets.

Step 3: Feature Selection

  • Data Pre-processing:

    • Remove descriptors with constant or near-constant values for all molecules.

    • Remove one of any pair of descriptors that are highly correlated (e.g., |r| > 0.9).

  • Descriptor Selection: Use a feature selection algorithm (e.g., stepwise MLR or a genetic algorithm) on the training set to identify a small subset of descriptors that are most relevant to the biological activity. The goal is to build a simple, interpretable, and robust model.

Step 4: Model Building

  • Using the selected descriptors, build a QSAR model with the training set data. For example, using MLR, the model will take the form of the following equation:

    • pIC50 = c0 + c1D1 + c2D2 + ... + cn*Dn

    • Where c are the regression coefficients and D are the selected descriptors.

Step 5: Internal Validation

  • Perform Leave-One-Out (LOO) cross-validation on the training set to calculate the q².

  • Conduct a Y-randomization test by randomly shuffling the pIC50 values of the training set and rebuilding the model multiple times. The resulting models should have very low r² and q² values, confirming that the original model is not a result of chance correlation.

Step 6: External Validation

  • Use the developed QSAR model to predict the pIC50 values for the compounds in the test set.

  • Calculate the predictive r² (pred_r²) and the Root Mean Square Error of Prediction (RMSEP) for the test set to assess the model's ability to predict the activity of new compounds.

Step 7: Model Interpretation and Application

  • Analyze the selected descriptors and their coefficients in the QSAR model to gain insights into the structure-activity relationship. For example, a positive coefficient for a descriptor related to lipophilicity (e.g., LogP) would suggest that increasing the lipophilicity of the 1,2,3-thiadiazole analogues may lead to higher antifungal activity.

  • The validated QSAR model can then be used for virtual screening of large chemical libraries to identify novel 1,2,3-thiadiazole derivatives with potentially high antifungal activity, thus guiding future synthetic efforts.

Data Presentation: A Hypothetical Example

Table 3: Hypothetical Dataset of 1,2,3-Thiadiazole Analogues and their Antifungal Activity

Compound IDStructureIC50 (µM)pIC50
TDA-01[Structure Image]15.24.82
TDA-02[Structure Image]8.55.07
TDA-03[Structure Image]2.15.68
............

Table 4: Example of Selected Descriptors and their Values for the Training Set

Compound IDALogPTPSAnHBDon
TDA-012.565.41
TDA-023.158.20
TDA-031.875.12
............

Table 5: Statistical Results of a Hypothetical 2D-QSAR Model

ParameterValue
Training Set (n=20)
0.85
0.72
RMSE0.25
Test Set (n=5)
pred_r²0.78
RMSEP0.31

Conclusion

This guide has provided a comprehensive overview of the principles and a detailed protocol for conducting a QSAR study on 1,2,3-thiadiazole analogues. By following a systematic workflow of data preparation, descriptor calculation, model development, and rigorous validation, researchers can build robust and predictive QSAR models. These models not only provide valuable insights into the structure-activity relationships governing the biological activity of 1,2,3-thiadiazole derivatives but also serve as powerful tools for the rational design and virtual screening of novel therapeutic agents, ultimately accelerating the drug discovery process.

References

  • QSAR-Co: An Open Source Software for Developing Robust Multitasking or Multitarget Classification-Based QSAR Models. ACS Publications. Available from: [Link]

  • Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds. MDPI. Available from: [Link]

  • Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors. PubMed. Available from: [Link]

  • 2D, 3D-QSAR and docking studies of 1,2,3-thiadiazole thioacetanilides analogues as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. PMC - NIH. Available from: [Link]

  • Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds. PubMed. Available from: [Link]

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available from: [Link]

  • (PDF) 2D, 3D-QSAR and docking studies of 1,2,3-thiadiazole thioacetanilides analogues as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. ResearchGate. Available from: [Link]

  • 2D, 3D-QSAR and docking studies of 1,2,3-thiadiazole thioacetanilides analogues as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. PubMed. Available from: [Link]

  • Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. SpringerPlus. Available from: [Link]

  • (PDF) Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds. ResearchGate. Available from: [Link]

  • QSAR and Drug-likeness Studies of Thiadiazole Derivatives Against Lung Cancer. YMER. Available from: [Link]

  • Homology modeling and QSAR analysis of 1,3,4-thiadiazole and 1,3,4-triazole derivatives as carbonic anhydrase inhibitors. PubMed. Available from: [Link]

  • Exploring 3D-QSAR of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists+. PubMed. Available from: [Link]

  • Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds. Sci-Hub. Available from: [Link]

  • In silico analysis of 3D QSAR and Molecular Docking studies to discover new thiadiazole-thiazolone derivatives as mitotic kinesin Eg5 inhibition. Moroccan Journal of Chemistry. Available from: [Link]

  • Integrated 3D-QSAR, molecular docking, and molecular dynamics simulation studies on 1,2,3-triazole based derivative. Semantic Scholar. Available from: [Link]

  • Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. SpringerLink. Available from: [Link]

  • Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Encyclopedia.pub. Available from: [Link]

  • Validation of QSAR Models. Basicmedical Key. Available from: [Link]

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Method

Application Notes and Protocols for the Integration of 5-Methyl-1,2,3-thiadiazole-4-carboxylic Acid in Integrated Pest Management (IPM) Programs

Foreword: A Paradigm Shift in Crop Protection The landscape of agricultural pest management is undergoing a significant transformation. Driven by the need for sustainable practices and the increasing challenge of pestici...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Paradigm Shift in Crop Protection

The landscape of agricultural pest management is undergoing a significant transformation. Driven by the need for sustainable practices and the increasing challenge of pesticide resistance, Integrated Pest Management (IPM) is moving beyond a reactive, product-based approach to a holistic, knowledge-based strategy. A cornerstone of this evolution is the strategic use of compounds that enhance a plant's own defense mechanisms. This guide focuses on a promising class of such molecules: thiadiazole derivatives, with a specific focus on the potential application of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

While direct research on 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid in IPM is emerging, we can extrapolate from the well-established science of a closely related, commercially successful compound: Acibenzolar-S-methyl (ASM). ASM is a functional analog of salicylic acid and a potent inducer of Systemic Acquired Resistance (SAR), a key pathway in plant immunity.[1][2] This document will, therefore, use the principles and established protocols for ASM as a robust framework for evaluating and implementing novel thiadiazole-based plant activators like 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid within an IPM program.

Section 1: The Scientific Foundation - Systemic Acquired Resistance (SAR) and the Role of Thiadiazole Derivatives

Understanding Integrated Pest Management (IPM)

IPM is an ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties.[3] Pesticides are used only after monitoring indicates they are needed according to established guidelines, and treatments are aimed at removing only the target organism.[3] Chemical interventions are selected and applied in a way that minimizes risks to human health, beneficial and non-target organisms, and the environment.[4]

Plant Activators: A Key Component of Modern IPM

Plant activators are compounds that stimulate a plant's innate defense mechanisms, leading to enhanced resistance against a broad spectrum of pathogens and pests.[5] Unlike traditional pesticides that directly target the pest, plant activators work by "priming" the plant's immune system, making it more resilient to attack.[6][7] This indirect mode of action is a significant advantage in managing pesticide resistance.

The Mechanism of Systemic Acquired Resistance (SAR)

SAR is a "whole-plant" resistance response that occurs following an earlier localized exposure to a pathogen.[8] This induced state of defense is long-lasting and effective against a wide range of pathogens, including fungi, bacteria, and viruses.[9][10] The SAR pathway is critically dependent on the signaling molecule salicylic acid (SA).[11]

The activation of SAR involves a cascade of events:

  • Initial Stimulus: Localized infection or treatment with a plant activator.

  • Signal Transduction: Generation and translocation of a mobile signal from the initial site to distal parts of the plant.

  • Systemic Activation: In distal tissues, this leads to the accumulation of salicylic acid and the expression of a battery of defense-related genes, including those encoding Pathogenesis-Related (PR) proteins.[12] These proteins have antimicrobial properties and reinforce the plant's cell walls.

SAR_Pathway cluster_0 Local Tissue Response cluster_1 Systemic Tissue Response Thiadiazole 5-Methyl-1,2,3-thiadiazole- 4-carboxylic acid (Plant Activator) SA_Accumulation Salicylic Acid (SA) Accumulation Signal_Generation Generation of Mobile Signal Systemic_SA Systemic SA Accumulation Signal_Generation->Systemic_SA Translocation via Phloem NPR1 NPR1 Activation (Key Regulator) PR_Proteins Pathogenesis-Related (PR) Protein Expression SAR_State Systemic Acquired Resistance (SAR)

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid as a Putative Plant Activator

Based on its structural similarity to known SAR inducers like Acibenzolar-S-methyl, it is hypothesized that 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid functions as a plant activator. It is proposed to mimic the action of salicylic acid, thereby triggering the SAR pathway.[1][2] Its potential applications in agriculture include use as a pesticide, plant growth regulator, and an adjuvant to enhance the efficacy of other agrochemicals.[13][14]

Section 2: Pre-formulation and Material Characterization

Prior to biological evaluation, a thorough characterization of the test compound is essential.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₄H₄N₂O₂S[13]
Molecular Weight 144.15 g/mol PubChem
Appearance Solid (predicted)-
Solubility To be determined experimentally in water and relevant organic solvents (e.g., acetone, DMSO, ethanol).-
Stability To be assessed under various conditions (pH, temperature, light) to determine shelf-life and degradation products.-
Synthesis

Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid can be synthesized through various established chemical routes, often involving the condensation of a hydrazide with an appropriate aldehyde.[15] Another approach involves the cyclization of carboethoxyhydrazones with thionyl chloride.[16] The specific synthesis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid can be achieved through the reaction of methyl isothiocyanate with cyanoacetic acid.[13]

Section 3: Laboratory and Greenhouse Evaluation Protocols

The following protocols are designed to assess the efficacy of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid as a plant activator and its potential for integration into IPM programs.

Protocol 1: Determination of Phytotoxicity

Objective: To determine the concentration range at which 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid can be applied to target crops without causing phytotoxic effects (e.g., stunting, chlorosis, necrosis).

Methodology:

  • Plant Material: Select healthy, uniform seedlings of the target crop (e.g., tomato, wheat, cucumber) at the 2-4 leaf stage.

  • Test Concentrations: Prepare a serial dilution of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid in a suitable solvent (with a surfactant if necessary). A suggested range is 0 (control), 1, 10, 50, 100, 250, and 500 µM.

  • Application: Apply the test solutions as a foliar spray until runoff. Ensure even coverage.

  • Growth Conditions: Maintain plants in a controlled environment (greenhouse or growth chamber) with optimal light, temperature, and humidity.

  • Assessment: Visually assess plants for signs of phytotoxicity at 3, 7, and 14 days after treatment (DAT). Record parameters such as plant height, leaf color, and any visible damage.

  • Data Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest concentration that does not produce observable phytotoxicity.

Protocol 2: Efficacy Testing against Key Pathogens (Bioassay)

Objective: To evaluate the ability of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid to induce resistance against specific pathogens.

Methodology:

  • Plant and Pathogen Selection: Choose a relevant host-pathogen system, for example:

    • Fungal: Erysiphe graminis (powdery mildew) on wheat.[17]

    • Bacterial: Pseudomonas syringae pv. tomato on tomato.[18]

  • Treatment Application: Treat plants with non-phytotoxic concentrations of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid as determined in Protocol 1. Include a water/solvent control and a positive control (e.g., Acibenzolar-S-methyl).

  • Induction Period: Allow for an induction period, typically 3-7 days, for the plant to activate its defense responses. The degree of protection often increases with the duration between application and inoculation.[19]

  • Pathogen Inoculation: Inoculate the plants with a standardized suspension of the pathogen.

  • Incubation: Place the inoculated plants in conditions favorable for disease development.

  • Disease Assessment: At an appropriate time post-inoculation (e.g., 7-14 days), assess disease severity using a standardized rating scale (e.g., percentage of leaf area infected).

  • Data Analysis: Calculate the percentage of disease control for each treatment relative to the untreated control.

Efficacy_Workflow Start Select Healthy Plants Treatment Apply Thiadiazole (Test Concentrations) Start->Treatment Induction Induction Period (3-7 days) Treatment->Induction Inoculation Pathogen Inoculation Induction->Inoculation Incubation Incubation in Favorable Conditions Inoculation->Incubation Assessment Disease Severity Assessment Incubation->Assessment Analysis Calculate % Disease Control Assessment->Analysis

Section 4: Field Trial Protocols

Field trials are essential to validate laboratory and greenhouse findings under real-world agricultural conditions.

Protocol 3: Small-Plot Field Efficacy and Crop Safety Trial

Objective: To evaluate the performance of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid under field conditions and to assess its impact on crop yield and quality.

Methodology:

  • Trial Design: Use a randomized complete block design with at least four replications. Plot sizes should be appropriate for the crop and standard agricultural practices.

  • Treatments:

    • Untreated Control

    • 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid at two or three effective, non-phytotoxic rates.

    • A standard commercial fungicide/bactericide for the target disease.

    • An integrated treatment: 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid in alternation or combination with the standard chemical.

  • Application: Apply treatments using calibrated spray equipment to ensure uniform coverage. The timing and frequency of applications should be based on disease risk models or scouting reports, in line with IPM principles.[3]

  • Data Collection:

    • Disease Severity: Regularly assess disease incidence and severity throughout the growing season.

    • Crop Phenology: Record key growth stages.

    • Yield: At harvest, measure the total and marketable yield from each plot.

    • Quality: Assess relevant quality parameters (e.g., fruit size, color, absence of blemishes).

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Section 5: Integration into IPM Programs

The successful integration of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid into an IPM program hinges on its strategic use in combination with other pest management tactics.

Strategic Positioning
  • Preventative Application: As a plant activator, the compound is most effective when applied before the onset of disease.[19] Applications should be timed based on weather conditions conducive to disease or at early stages of crop development.

  • Rotational Programs: To mitigate the risk of pathogen resistance to conventional fungicides, 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid can be used in rotation with products that have different modes of action.

  • Tank Mixing: Compatibility with other agrochemicals should be evaluated. Tank mixing with certain fungicides or insecticides could provide broader-spectrum control and enhance overall efficacy.[13]

Monitoring and Thresholds

The use of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid does not replace the need for regular crop monitoring. Pest and disease populations should be scouted, and action thresholds should be used to determine the need for additional control measures.[3]

Section 6: Safety and Regulatory Considerations

Handling and Personal Protective Equipment (PPE)

Based on data for a structurally similar compound (4-Methyl-1,2,3-thiadiazole-5-carboxylic acid), appropriate safety precautions should be taken.[20][21] This includes:

  • Handling: Handle in a well-ventilated area. Avoid dust formation, ingestion, and inhalation.[20]

  • PPE: Wear protective gloves, clothing, and eye/face protection.[20]

Toxicological and Environmental Profile

A comprehensive toxicological and environmental impact assessment is required for regulatory approval. This includes studies on:

  • Acute and chronic toxicity in mammals.

  • Effects on non-target organisms (e.g., bees, beneficial insects, aquatic life).

  • Persistence and degradation in soil and water.

Conclusion

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid represents a promising candidate for use in modern IPM programs. By acting as a plant activator and inducing Systemic Acquired Resistance, it offers a sustainable and effective approach to disease management. The protocols outlined in this guide provide a comprehensive framework for the evaluation of this and other novel thiadiazole derivatives, from initial laboratory screening to field-scale validation. Through rigorous scientific evaluation and strategic implementation, these compounds can become valuable tools for ensuring crop health and food security in a sustainable manner.

References

  • Nowak, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. Available at: [Link]

  • Obydennov, D. L., et al. (2015). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Russian Journal of General Chemistry. Available at: [Link]

  • Choudhary, D. K., & Varma, A. (Eds.). (2016). Microbial-mediated induced systemic resistance in plants. Springer.
  • Zhang, C., et al. (2018). Recent Advances in Synthetic Chemical Inducers of Plant Immunity. Frontiers in Plant Science. Available at: [Link]

  • Wikipedia. (n.d.). Acibenzolar-S-methyl. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Integrated Pest Management (IPM) Principles. Retrieved from [Link]

  • Wikipedia. (n.d.). Systemic acquired resistance. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020128003A1 - Synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide or of the methyl-d3 deuterated form thereof.
  • Liu, H., et al. (2023). The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway. International Journal of Molecular Sciences. Available at: [Link]

  • Walters, D. R., et al. (2013). The Practical Role of Induced Resistance for Crop Protection. APS Journals. Available at: [Link]

  • Thakker, J. N., & Vaghela, P. M. (2015). Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR): Role and Mechanism of Action Against Phytopathogens. ResearchGate. Available at: [Link]

  • Rohilla, S. K., & Salar, R. K. (2012). Mode of action of acibenzolar-S-methyl against sheath blight of rice, caused by Rhizoctonia solani Kühn. Pest Management Science. Available at: [Link]

  • Durrant, W. E., & Dong, X. (2004). Systemic acquired resistance. Annual Review of Phytopathology. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Recent Advances in Synthetic Chemical Inducers of Plant Immunity. PubMed Central. Available at: [Link]

  • AERU. (n.d.). Acibenzolar-S-methyl (Ref: CGA 245704). University of Hertfordshire. Available at: [Link]

  • Farmers Review Africa. (2024). Transforming Agriculture with Next-Generation Plant Activators. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Plant Activators for Crop Disease Management – A Review. Retrieved from [Link]

  • GOV.UK. (n.d.). DUS protocols for testing plant varieties. Retrieved from [Link]

  • Ishiga, Y., et al. (2021). Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish. Phytopathology. Available at: [Link]

  • MDPI. (2021). Prospects for Increasing the Efficacy of Plant Resistance Inducers Stimulating Salicylic Acid. Plants. Available at: [Link]

  • ISRES Publishing. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. Available at: [Link]

  • ACS Omega. (2023). Integrated Pest Management: An Update on the Sustainability Approach to Crop Protection. Available at: [Link]

  • University of Connecticut. (n.d.). IPM Practices. UConn Home & Garden Education Center. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (2016). Acibenzolar-S-methyl - JMPR 2016. Available at: [Link]

  • Shah, J., & Zeier, J. (2013). Signal regulators of systemic acquired resistance. Frontiers in Plant Science. Available at: [Link]

  • International Union for the Protection of New Varieties of Plants. (n.d.). Test Guidelines for DUS Examination of New Plant Varieties. Retrieved from [Link]

  • IPM Centers. (n.d.). National IPM Database. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic Acid

An Essential Guide for Researchers Welcome to the technical support center for the synthesis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide for Researchers

Welcome to the technical support center for the synthesis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to troubleshoot and improve the yield of this important heterocyclic compound. As a key building block in the development of novel pharmaceuticals and agrochemicals, mastering its synthesis is crucial.[1][2]

This document provides in-depth, field-proven insights into the common challenges encountered during its synthesis, focusing primarily on the widely-used Hurd-Mori reaction. We will explore the causality behind experimental choices, offer step-by-step protocols, and provide a structured troubleshooting guide to help you navigate potential pitfalls and enhance your synthetic efficiency.

Core Synthesis Pathway: The Hurd-Mori Reaction

The most established and versatile method for synthesizing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[1][3] This pathway involves the cyclization of a hydrazone bearing an α-methylene group with thionyl chloride (SOCl₂). For our target molecule, the synthesis typically proceeds in three key stages:

  • Hydrazone Formation: Reaction of an α-keto ester, such as ethyl 2-oxopropanoate, with a hydrazine derivative (e.g., semicarbazide or ethoxycarbonylhydrazine) to form the corresponding hydrazone.

  • Cyclization: Treatment of the hydrazone with thionyl chloride to construct the 1,2,3-thiadiazole ring, yielding the ethyl ester of the target compound.[4]

  • Hydrolysis: Saponification of the resulting ester to afford the final 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

G cluster_0 Stage 1: Hydrazone Formation cluster_1 Stage 2: Hurd-Mori Cyclization cluster_2 Stage 3: Hydrolysis A Ethyl 2-oxopropanoate + Semicarbazide B Ethyl 2-(semicarbazono)propanoate A->B Condensation C Ethyl 5-methyl-1,2,3-thiadiazole- 4-carboxylate B->C SOCl₂ D 5-Methyl-1,2,3-thiadiazole- 4-carboxylic acid C->D Base (e.g., NaOH), then Acid Workup

Caption: Overall workflow for the synthesis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Category 1: Low Reaction Yield

Q1: My overall yield is consistently low. What are the most critical factors to investigate in the Hurd-Mori reaction?

A1: Low yield is the most frequent complaint. The investigation should be systematic, focusing on three primary areas: the starting material, reaction conditions, and the cyclizing agent.

  • Starting Hydrazone Purity: The purity of the hydrazone precursor is paramount. Ensure it is fully formed, dry, and free from starting ketone/aldehyde. Incomplete conversion or residual starting materials can lead to a complex mixture of byproducts.

  • Reaction Temperature: High temperatures are often detrimental.[3] The reaction with thionyl chloride is exothermic and can lead to decomposition of the starting material or the product. It is crucial to add the thionyl chloride slowly at a reduced temperature (e.g., 0-5 °C) and then allow the reaction to proceed at room temperature.[3]

  • Thionyl Chloride Quality: Use freshly distilled or a new bottle of thionyl chloride. Over time, it can decompose to HCl and SO₂, which can interfere with the reaction.

  • Substrate Basicity (for related syntheses): If you are working with substrates containing other nitrogenous heterocycles, their basicity can interfere with the reaction. The presence of an electron-withdrawing protecting group on the nitrogen atom has been shown to be critical for a successful cyclization.[5] While not directly applicable to the standard precursor for our target molecule, this is a key insight into the mechanism and sensitivity of the Hurd-Mori reaction.[5]

Q2: I suspect the cyclization step is the main problem. Are there alternatives to thionyl chloride?

A2: Yes. Due to the hazardous nature of thionyl chloride, several milder and often higher-yielding alternatives have been developed. These are particularly useful if you suspect your substrate is sensitive to the harsh conditions of the traditional Hurd-Mori reaction.

  • N-Tosylhydrazones with Elemental Sulfur: A highly effective, metal-free alternative involves reacting N-tosylhydrazones with elemental sulfur.[3][6] This method often proceeds under milder conditions and can provide excellent yields. Tetrabutylammonium iodide (TBAI) can be used as a catalyst to facilitate this reaction.[3][6]

  • Other Sulfur Sources: Reactions using ammonium thiocyanate in ethanol have also been reported to produce 1,2,3-thiadiazoles in very good yields at room temperature.[6]

Category 2: Side Product Formation

Q3: I've isolated my product, but NMR analysis shows a significant impurity. What could it be?

A3: In the synthesis of 1,2,3-thiadiazole-4-carboxylic acids via the Hurd-Mori reaction, the formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been identified as a potential side product.[3] This arises from an alternative cyclization pathway of the hydrazone intermediate with thionyl chloride.

G cluster_0 Desired Pathway cluster_1 Side Reaction Hydrazone Hydrazone Precursor SOCl2 SOCl₂ Hydrazone->SOCl2 Thiadiazole 5-Methyl-1,2,3-thiadiazole- 4-carboxylic acid SOCl2->Thiadiazole Favorable Conditions (Low Temp) Oxadiazine 5-methyl-2H-1,3,4-oxadiazine- 2,6(3H)-dione SOCl2->Oxadiazine Unfavorable Conditions (High Temp)

Caption: Competing reaction pathways in the Hurd-Mori synthesis.

Q4: How can I minimize the formation of this oxadiazine byproduct?

A4: To favor the desired thiadiazole formation, you should:

  • Control the Temperature: As mentioned, maintain a low temperature during the addition of thionyl chloride.

  • Optimize the Solvent: The choice of solvent can influence the reaction pathway. Dichloromethane (DCM) or dioxane are commonly used.[3] Experimenting with different aprotic solvents may help favor the desired product.

  • Purification: If the side product does form, it can often be separated by column chromatography. Optimizing the solvent system is key.[3]

Category 3: Product Purification and Stability

Q5: I'm having difficulty purifying the final carboxylic acid. What are the best practices?

A5: Purification can be challenging due to the polarity of the carboxylic acid and potential instability.

  • Recrystallization: This is often the most effective method for purifying the final product.[7] Ethanol or ethyl acetate are good starting points for solvent screening.[3][7]

  • Chromatography: If recrystallization fails, column chromatography on silica gel can be used. A polar solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic or formic acid) is typically required.

  • Avoid Harsh Conditions: The 1,2,3-thiadiazole ring can be sensitive to strong acids and bases, especially at elevated temperatures.[3] During aqueous workup, use saturated sodium bicarbonate solution carefully and avoid prolonged exposure to strong bases.[3]

Data Summary Tables
Table 1: Impact of Reaction Parameters on Hurd-Mori Cyclization Yield
ParameterConditionExpected Impact on YieldRationale & Causality
Temperature 0-5 °C (addition), then RTHigher Minimizes decomposition of reactants and intermediates, reducing the formation of tar and side products like oxadiazines.[3]
> 50 °C (reflux)Lower Increased rate of side reactions and potential degradation of the sensitive thiadiazole ring.[3]
SOCl₂ Stoichiometry 2.0 - 3.0 eq.Optimal Ensures complete conversion of the hydrazone. Excess is required to drive the reaction and react with any trace water.[3]
< 1.5 eq.Lower Incomplete reaction, leaving unreacted starting material which complicates purification.
Solvent Aprotic (DCM, Dioxane)Good Prevents reaction with the solvent. Dichloromethane is often preferred for its ease of removal.[3]
Protic (Ethanol, Methanol)Poor Thionyl chloride reacts violently with protic solvents, consuming the reagent and creating hazardous byproducts.
Starting Material Dry HydrazoneHigher Prevents quenching of thionyl chloride by water, which would reduce its effective concentration.
Wet HydrazoneLower Water consumes the thionyl chloride reagent, leading to an incomplete reaction.

Validated Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((ethoxycarbonyl)hydrazono)propanoate

This protocol uses ethoxycarbonylhydrazine for a cleaner reaction, though semicarbazide is a common alternative.

  • Setup: To a solution of ethyl 2-oxopropanoate (1.0 eq) in ethanol (5 mL per 10 mmol), add ethoxycarbonylhydrazine (1.05 eq).

  • Reaction: Add a catalytic amount of acetic acid (2-3 drops). Stir the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Workup: Remove the ethanol under reduced pressure. The resulting crude hydrazone is often a viscous oil or solid. It can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Hurd-Mori Cyclization to Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
  • Setup: Dissolve the dried hydrazone (1.0 eq) from the previous step in anhydrous dichloromethane (DCM) (10 mL per 5 mmol). Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add thionyl chloride (2.5 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.[3]

  • Monitoring: Monitor the reaction by TLC for the disappearance of the hydrazone and the appearance of the product.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate solution to quench the excess thionyl chloride.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes).

Protocol 3: Hydrolysis to 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid
  • Setup: Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add sodium hydroxide (1.5 - 2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting ester.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid.

References

  • Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. [Link]

  • ISRES Publishing. (2021). Thiadiazoles and Their Properties. [Link]

  • ResearchGate. (2015). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. [Link]

  • Google Patents. (2020).
  • National Center for Biotechnology Information. (2011). Synthesis of Pyrrolo[2,3-d][1][8][9]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. [Link]

  • MDPI. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

  • YouTube. (2019). synthesis of thiazoles. [Link]

  • ResearchGate. (2018). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. [Link]

  • MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. [Link]

  • Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. [Link]

  • ResearchGate. (2014). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. [Link]

Sources

Optimization

Overcoming solubility issues with 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid in experiments

Technical Support Center: 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid Welcome to the technical support guide for 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

Welcome to the technical support guide for 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common experimental hurdles related to the compound's solubility. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the successful integration of this compound into your research workflows.

Frequently Asked Questions (FAQs)

Q1: What is 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, and why is its solubility a common issue?

A: 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic organic compound featuring a thiadiazole ring, a methyl group, and a carboxylic acid functional group.[1][2] Its structure, combining a relatively nonpolar aromatic ring system with a polar, ionizable carboxylic acid, leads to significant solubility challenges. Like many carboxylic acids, its aqueous solubility is highly dependent on pH.[3][4] In its protonated (acidic) form at low pH, the molecule is less polar and tends to have poor water solubility. This can lead to difficulties in preparing stock solutions and achieving desired concentrations in neutral aqueous buffers used for biological assays.

Q2: What are the recommended starting solvents for this compound?

A: For creating concentrated stock solutions, polar aprotic organic solvents are generally the best starting point. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices due to their ability to act as strong hydrogen bond acceptors.[5][6] Polar protic solvents like methanol and ethanol can also be effective.[7] Direct dissolution in neutral aqueous buffers is often challenging and not recommended without pH modification.

Q3: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What is the first and most effective step to try?

A: The most direct approach is to increase the pH of the solution. The carboxylic acid group (-COOH) will be deprotonated to its highly polar and much more water-soluble carboxylate salt form (-COO⁻) in a basic environment.[3][4] Adding a small amount of a base like 1 M NaOH dropwise to your suspension should facilitate rapid dissolution. See the detailed protocol in the Troubleshooting Guide below.

Q4: Is 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid stable in solution?

A: While the 1,2,3-thiadiazole ring is generally stable, solutions of carboxylic acids can sometimes be susceptible to degradation over long-term storage, especially if exposed to light or high temperatures.[8] More commonly, apparent instability is due to precipitation, where the dissolved carboxylate salt reverts to the less soluble acid form if the pH of the solution drops (e.g., due to absorption of atmospheric CO₂).[9] It is recommended to prepare solutions fresh or to store stock solutions frozen at -20°C or -80°C.

Q5: What safety precautions should I take when handling this compound?

A: According to safety data sheets, 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid can cause skin and serious eye irritation, and may cause respiratory irritation. Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust. In case of contact, wash skin thoroughly with soap and water and rinse eyes cautiously with water for several minutes.

Troubleshooting Guide: Solubility Issues & Protocols

This section provides in-depth answers and step-by-step protocols for specific solubility challenges.

Issue 1: The compound is insoluble in a neutral aqueous buffer.

  • Question: I am trying to prepare a 10 mM solution of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid in PBS (pH 7.4) for a cell-based assay, but it appears as a fine white suspension. How can I get it into solution?

  • Scientific Rationale: The core of the problem lies in the pKa of the carboxylic acid group. At neutral pH, a significant portion of the compound remains in its protonated, non-ionized, and poorly soluble form. By raising the pH above the compound's pKa, we can drive the equilibrium towards the deprotonated, ionized carboxylate form, which is significantly more soluble in water. This is a fundamental and highly effective strategy for solubilizing acidic compounds.[4]

  • Protocol: pH-Adjusted Solubilization

    • Weigh the required amount of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid and add it to your desired volume of aqueous buffer (e.g., PBS).

    • While stirring the suspension, add 1 M NaOH dropwise. Monitor the solution for clarity.

    • Continue adding NaOH until the solid is fully dissolved. Typically, only a small volume is needed.

    • Crucially , check the final pH of your stock solution. It will be basic.

    • If your experiment is sensitive to high pH, you can carefully back-titrate the solution towards your target pH (e.g., 7.4) using 1 M HCl. Proceed with caution , as lowering the pH too much will cause the compound to precipitate. Stop if you see any cloudiness.

    • Sterile-filter the final solution through a 0.22 µm filter before use in cell culture.

Issue 2: The experimental conditions must be at a neutral or acidic pH.

  • Question: My experiment cannot tolerate a basic pH. How can I prepare a solution that can be diluted into my neutral assay buffer without causing precipitation?

  • Scientific Rationale: When pH modification is not an option, the use of a water-miscible organic co-solvent is the preferred method. A highly concentrated stock solution is first prepared in a solvent like DMSO, where the compound is readily soluble.[6] This stock is then diluted into the aqueous buffer. The small percentage of the organic solvent in the final solution helps to keep the compound dissolved, even at a pH where it would normally be insoluble. This strategy is a cornerstone of formulation for many poorly soluble drugs.[10][11]

  • Protocol: High-Concentration Organic Stock Preparation

    • Prepare a high-concentration stock solution (e.g., 50-100 mM) of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid in 100% DMSO. Ensure it is fully dissolved.

    • Calculate the volume of this stock needed to achieve your final desired concentration in the assay. For example, to make a 100 µM solution, you would perform a 1:1000 dilution from a 100 mM stock.

    • Slowly add the small volume of the DMSO stock to your vigorously stirring aqueous buffer. Do not add the aqueous buffer to the DMSO stock, as this can cause immediate precipitation.

    • The final concentration of DMSO should be kept as low as possible, typically below 0.5% v/v, to avoid impacting biological experiments. Always run a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

  • Data Presentation: Qualitative Solubility Profile

SolventTypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble Excellent hydrogen bond acceptor; commonly used for dissolving carboxylic acids.[5][6]
Dimethylformamide (DMF) Polar AproticSoluble Similar properties to DMSO.[12]
Ethanol / Methanol Polar ProticSoluble to Moderately Soluble Can act as H-bond donors and acceptors.[7]
Acetone Polar AproticModerately Soluble Less polar than DMSO, may be less effective.
Water (pH < 4) AqueousSparingly to Insoluble The compound is fully protonated and at its lowest aqueous solubility.
Water (pH > 8) AqueousSoluble The compound is deprotonated to its highly soluble carboxylate salt form.[4]
Dichloromethane (DCM) NonpolarSparingly Soluble The polarity is too low to effectively solvate the carboxylic acid group.

Issue 3: The compound dissolves but precipitates upon storage or temperature change.

  • Question: I successfully dissolved my compound in a pH-adjusted buffer, but after storing it at 4°C overnight, I see a precipitate. Why did this happen?

  • Scientific Rationale: This is likely due to one of two phenomena:

    • Temperature Effect: Solubility is temperature-dependent. A solution prepared at room temperature may be supersaturated when cooled to 4°C, causing the excess solute to crystallize out.

    • pH Shift (Disproportionation): Aqueous solutions, especially those with low buffering capacity, can absorb CO₂ from the atmosphere. The dissolved CO₂ forms carbonic acid, which can slowly lower the pH of your solution. If the pH drops below the pKa of your compound, it will begin to convert back to its less soluble protonated form and precipitate.[9]

  • Protocol: Maintaining Solution Stability

    • Prepare Fresh: The most reliable method is to prepare solutions fresh on the day of the experiment.

    • Store Frozen: If storage is necessary, flash-freeze aliquots of your stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

    • Use a Stronger Buffer: If working with pH-adjusted solutions, consider using a buffer with a higher buffering capacity to resist pH shifts.

    • Check Before Use: If a stored solution appears cloudy, allow it to return to room temperature. If the precipitate does not redissolve, it may be necessary to briefly sonicate or re-adjust the pH before use.

Visualized Workflows and Concepts

Solubility Troubleshooting Workflow

This diagram outlines the decision-making process for solubilizing 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

G cluster_ph Strategy 1: pH Adjustment cluster_cosolvent Strategy 2: Co-Solvent start Start: Weigh Compound add_buffer Add Aqueous Buffer (e.g., PBS pH 7.4) start->add_buffer check_sol Is it fully dissolved? add_buffer->check_sol add_base Add 1M NaOH dropwise while stirring check_sol->add_base No success Solution Ready for Use check_sol->success  Yes check_sol2 Is it fully dissolved? add_base->check_sol2 prep_stock Prepare concentrated stock in 100% DMSO check_sol2->prep_stock No check_sol2->success  Yes dilute Dilute stock into aqueous buffer (e.g., 1:1000) prep_stock->dilute check_final Final [DMSO] < 0.5%? Run vehicle control. dilute->check_final check_final->success fail Insoluble: Re-evaluate Solvent/Method

Caption: Decision workflow for solubilizing the target compound.

pH-Dependent Solubility Equilibrium

This diagram illustrates the chemical principle behind using pH to enhance the solubility of a carboxylic acid.

G cluster_low_ph Low pH (Acidic Conditions) cluster_high_ph High pH (Basic Conditions) Protonated R-COOH (Protonated Form) Poorly Water-Soluble Deprotonated R-COO⁻ + H⁺ (Deprotonated Carboxylate Salt) Highly Water-Soluble Protonated->Deprotonated Add Base (OH⁻) Equilibrium shifts right Deprotonated->Protonated Add Acid (H⁺) Equilibrium shifts left

Caption: Equilibrium between the acid and its soluble salt form.

References

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
  • ResearchGate. (n.d.). Effective formulation strategies for poorly water soluble drugs.
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • ResearchGate. (2025, August 6). Synthesis of Novel Thiadiazole Derivatives as Selective COX-2 Inhibitors.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Benchchem. (n.d.). Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers.
  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet.
  • PubMed. (2007, July 30). Salt formation to improve drug solubility.
  • PubChemLite. (n.d.). 5-methyl-1,2,3-thiadiazole-4-carboxylic acid.
  • AHH Chemical Co., Ltd. (n.d.). 5-methyl-thiazole-4-carboxylic acid.
  • MDPI. (2021, June 21). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.
  • ResearchGate. (2025, August 10). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides.
  • RSC Publishing. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
  • AHH Chemical Co., Ltd. (n.d.). 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid.
  • Journal of the American Chemical Society. (2026, January 18). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Retrieved from Journal of the American Chemical Society.
  • Guidechem. (n.d.). 1,2,3-Thiadiazole-4-carboxylicacid, 5-amino-, methyl ester.
  • PMC - NIH. (2017, November 18). Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity.
  • ScienceDirect. (n.d.). In vitro and in silico studies of antimicrobial activity.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents.
  • Biosynth. (2024, March 6). Safety Data Sheet.
  • ResearchGate. (2021, January 10). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.
  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.
  • ISRES. (n.d.). 174 Thiadiazoles and Their Properties.
  • PubChem. (n.d.). 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid.
  • PMC - NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
  • Sigma-Aldrich. (n.d.). 5-methyl-thiazole-4-carboxylic acid AldrichCPR.
  • PubMed. (2015, August 28). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes.
  • PMC - PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Organic Chemistry @ CU Boulder. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • JOCPR. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity.
  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.

Sources

Troubleshooting

Technical Support Center: Purification of Crude 5-Methyl-1,2,3-thiadiazole-4-carboxylic Acid

Welcome to the technical support center for the purification of crude 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the desired purity for your downstream applications.

Introduction: The Challenge of Purity

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, often achieved via the Hurd-Mori reaction, can yield a crude product containing various impurities.[1][2] These impurities may include unreacted starting materials, reagents, and side products, which can interfere with subsequent reactions and biological assays. Achieving high purity is therefore a critical step in its utilization. This guide will walk you through the common purification hurdles and provide robust solutions.

Troubleshooting Guide: From Crude Solid to Pure Crystals

This section addresses specific issues you might encounter during the purification of crude 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

Problem 1: Low Purity After Initial Isolation

Scenario: Your crude product, obtained after synthesis and initial workup, shows significant impurities by TLC or ¹H NMR analysis.

Probable Causes & Solutions:

  • Incomplete Reaction: The synthesis may not have gone to completion, leaving unreacted starting materials.

    • Solution: Before beginning purification, ensure the reaction has reached completion by monitoring with an appropriate analytical technique like TLC. If the reaction is stalled, consider optimizing the reaction time or temperature.

  • Side Product Formation: The Hurd-Mori synthesis, while effective, can sometimes lead to the formation of side products. A known byproduct is 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[1]

    • Solution: Purification strategies outlined below, such as acid-base extraction and recrystallization, are designed to remove such impurities. For persistent issues, column chromatography of the ester precursor before hydrolysis can be an effective strategy.[1]

  • Residual Reagents: Reagents from the synthesis, such as thionyl chloride or its byproducts, may persist in the crude material.

    • Solution: A thorough aqueous workup is crucial. Washing the organic extract containing the ester intermediate with a mild base like sodium bicarbonate solution will help neutralize and remove acidic residues.

Problem 2: Difficulty with Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. However, finding the right conditions can be challenging.

Scenario 1: The compound "oils out" instead of forming crystals.

  • Probable Cause: The compound is coming out of the solution at a temperature above its melting point, often because the solution is too saturated or is cooling too rapidly.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. You can do this by placing the flask in a beaker of hot water and allowing them to cool together, or by loosely covering the flask with a watch glass to slow down solvent evaporation and cooling.

Scenario 2: No crystals form upon cooling.

  • Probable Cause: The solution is not supersaturated, meaning there is too much solvent.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid. This creates nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.

    • Cool to a Lower Temperature: If crystals do not form at room temperature, try placing the flask in an ice bath.

Scenario 3: Very low recovery of the purified product.

  • Probable Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.

  • Solution:

    • Optimize Solvent Choice: Refer to the solubility table below to select a solvent where the compound has high solubility when hot and low solubility when cold.

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of product lost in the mother liquor.

    • Recover from Mother Liquor: If significant product remains in the mother liquor, you can concentrate the filtrate and attempt a second recrystallization.

Data Presentation: Solubility Profile

Understanding the solubility of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is fundamental to developing an effective purification strategy.

SolventSolubility at Room TemperatureSolubility at Boiling PointSuitability for Recrystallization
WaterSparingly solubleSolubleGood (especially for removing non-polar impurities)
MethanolSoluble[3]Very SolubleGood (often used in combination with water)
EthanolModerately SolubleVery SolubleExcellent (can be used alone or with water)
Ethyl AcetateSparingly SolubleSolubleGood
HexanesInsolubleInsolubleUseful as an anti-solvent
DichloromethaneSparingly SolubleSolublePotentially useful, but volatility can be an issue
TolueneSparingly SolubleModerately SolublePotentially useful
AcetoneSolubleVery SolubleGenerally not ideal due to high solubility at RT

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Purification by Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

Rationale: 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, being a carboxylic acid, will react with a weak base like sodium bicarbonate to form a water-soluble carboxylate salt. Neutral impurities will remain in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid in a suitable organic solvent in which the impurities are also soluble (e.g., ethyl acetate or dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate.

  • Collection of Aqueous Layer: Drain the lower aqueous layer containing the sodium salt of your product into a clean flask.

  • Re-extraction (Optional but Recommended): Add a fresh portion of the sodium bicarbonate solution to the organic layer, shake, and combine the aqueous layers. This ensures complete extraction of the acidic product.

  • Removal of Neutral Impurities: The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution becomes acidic (pH ~2, check with pH paper). The purified 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Protocol 2: Purification by Recrystallization

This protocol is ideal for removing impurities that have different solubility profiles from the desired compound.

Rationale: The principle of recrystallization is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. The desired compound should be less soluble at lower temperatures and will crystallize out, leaving the more soluble impurities behind in the solvent.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair from the solubility table above. A good choice is often an ethanol/water mixture.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethanol) and heat the mixture to boiling. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, and the pure compound is known to be colorless, you may add a small amount of activated charcoal to the hot solution and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature. If using a solvent pair, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the better solvent to redissolve the precipitate. Then, allow the solution to cool slowly.

  • Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization: Purification Workflow

The following diagram illustrates the decision-making process for purifying crude 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

PurificationWorkflow start Crude Product acid_base Acid-Base Extraction start->acid_base Presence of neutral/basic impurities recrystallize Recrystallization start->recrystallize Minor impurities column Column Chromatography (on ester precursor) start->column Complex mixture or persistent impurities acid_base->recrystallize Further purification pure_product Pure Product acid_base->pure_product recrystallize->pure_product column->pure_product

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: My purified 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid has a low melting point and a broad melting range. What does this indicate?

A low and broad melting point is a classic sign of an impure compound. The impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range. You should consider an additional purification step, such as a second recrystallization with a different solvent system.

Q2: I've noticed some gas evolution when heating my crude product during recrystallization. Should I be concerned?

Yes, this could be a sign of decarboxylation, where the carboxylic acid group is lost as carbon dioxide. While 1,2,3-thiadiazoles are generally more stable than some other heterocyclic carboxylic acids, thermal instability can be an issue.[4] Some related thiadiazole carboxylic acids are known to undergo decarboxylation.[5][6][7] It is advisable to use the lowest possible temperature that allows for dissolution during recrystallization and to avoid prolonged heating.

Q3: Can I use a strong base like sodium hydroxide for the acid-base extraction?

While a strong base will also deprotonate the carboxylic acid, it is generally recommended to use a weak base like sodium bicarbonate. This is because 1,2,3-thiadiazoles can be sensitive to harsh basic (and acidic) conditions, which could potentially lead to ring-opening or other degradation pathways.[1] Sodium bicarbonate is sufficiently basic to extract the carboxylic acid without being overly harsh.

Q4: How do I choose the best solvent for recrystallization?

The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. You can perform small-scale solubility tests with a few milligrams of your crude product in different solvents to determine the best candidate. The solubility table provided above is a good starting point.

Q5: What is the best way to dry the purified crystals?

After filtration, the crystals should be dried to remove any residual solvent. Air drying on a watch glass is simple but can be slow. For faster and more complete drying, use a desiccator under vacuum. If the crystals are not sensitive to moderate heat, a vacuum oven at a temperature well below the compound's melting point can be used.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]

  • SweetStudy. (n.d.). Recrystallization pre/post lab questions | Organic chemistry homework help. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • Wikipedia. (2023). Hurd–Mori 1,2,3-thiadiazole synthesis. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]

  • Noto, R., Ciofalo, M., Buccheri, F., Werber, G., & Spinelli, D. (1977). Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)†. Journal of Heterocyclic Chemistry, 14(5), 785-788. [Link]

  • Noto, R., Ciofalo, M., Buccheri, F., & Werber, G. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-662. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. [Link]

  • Zhang, L., et al. (2018). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Molecules, 23(10), 2568. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Kobori, T., Fujita, M., Hiyama, T., & Kondo, K. (1995). ISOLATION OF A3-1,2,3-THIADIAZOLIN-1-ONES, INTERMEDIATES OF THE HURD-MORI REACTION. Heterocycles, 41(11), 2413-2416. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylations. [Link]

  • ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. [Link]

  • Maadadi, R., Pevzner, L. M., & Petrov, M. L. (2015). Synthesis of 5-(1,2,3-Thiadiazol-4-yl)2-methylfuran-3-carboxamides. Russian Journal of General Chemistry, 85(11), 2588-2595. [Link]

  • Poczta, W., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3193. [Link]

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 4445-4456. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 30(4), 1619-1626. [Link]

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Sources

Optimization

Technical Support Center: Optimizing 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid for Crop Protection

Welcome to the technical support center for 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the dosage of this compound in crop protection experiments. Our approach is rooted in scientific expertise and field-proven insights to ensure the integrity and success of your research.

Introduction: Understanding the Mode of Action

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid belongs to a class of compounds that can act as plant activators, inducing a state of heightened defense in plants known as Systemic Acquired Resistance (SAR).[1][2] Unlike traditional pesticides that directly target pathogens, plant activators work by priming the plant's own immune system. This is often achieved by mimicking the action of natural signaling molecules, such as salicylic acid (SA), which is a key regulator of SAR.[1][3] The activation of SAR leads to the expression of a broad spectrum of defense-related genes, including those encoding pathogenesis-related (PR) proteins, which can confer resistance against a wide range of pathogens like fungi, bacteria, and viruses.[2]

It is crucial to understand that dosage optimization is paramount. An insufficient dose will not elicit a strong enough defense response, while an excessive dose can lead to phytotoxicity, stressing the plant and potentially reducing yield.[2]

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions researchers may have when beginning their work with 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

Q1: What is the primary mechanism by which 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid protects crops?

A1: The primary mechanism is the induction of Systemic Acquired Resistance (SAR).[1][2] The compound acts as a signaling molecule, triggering a plant-wide defense response. This is analogous to the well-studied plant activator benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH), which is known to activate the salicylic acid (SA) signaling pathway.[1][2]

Q2: How long does it take for the induced resistance to become effective?

A2: The onset of resistance is not immediate. It requires time for the plant to activate its defense-related genes and accumulate protective compounds. Typically, it is recommended to apply plant activators 3-5 days before an anticipated infection period to allow for the induction time.[4]

Q3: Can 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid be used as a standalone treatment?

A3: While it can be effective on its own, it is often best used as part of an integrated pest management (IPM) program.[5] It can be used to supplement or be used in rotation with other modes of action to enhance overall disease control and as part of a resistance management strategy.[4]

Q4: What are the key considerations for formulating this carboxylic acid-based compound for application?

A4: As a carboxylic acid, its solubility and stability in a formulation are critical.[6][7] Formulation strategies may include the use of surfactants, carriers, or other adjuvants to improve solubility, enhance stability, and ensure uniform coverage on plant surfaces.[6][8] The ionization of the carboxylic acid group at physiological pH can enhance its water solubility.[7]

Experimental Workflow for Dosage Optimization

A systematic approach is essential for determining the optimal dosage of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid for a specific crop and pathogen system. The following workflow provides a structured methodology.

experimental_workflow cluster_prep Preparation cluster_dose_finding Dose-Response Study cluster_evaluation Evaluation cluster_analysis Analysis & Optimization A Stock Solution Preparation C Preliminary Dose Range Finding A->C B Plant Material Acclimatization B->C D Definitive Dose-Response Experiment C->D Inform E Pathogen Inoculation D->E F Phytotoxicity Assessment D->F G Efficacy Data Collection E->G F->G H Data Analysis (e.g., ED50 calculation) G->H I Optimal Dose Determination H->I

Caption: A generalized experimental workflow for dosage optimization.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Lack of Efficacy - Incorrect Application Timing: Application too close to or after pathogen infection.- Apply the compound 3-5 days before anticipated disease pressure to allow for the induction of SAR.[4]
- Sub-optimal Dosage: The concentration used is too low to elicit a sufficient defense response.- Conduct a thorough dose-response study to determine the minimum effective dose.[9]
- Environmental Factors: Temperature, humidity, and light can influence the efficacy of plant activators.[10]- Monitor and record environmental conditions during experiments. Consider conducting trials under different environmental conditions to assess their impact.
- Poor Formulation/Coverage: The compound is not being effectively delivered to and absorbed by the plant tissue.- Ensure the formulation is stable and provides good coverage. Consider the use of adjuvants like non-ionic surfactants to improve spreading and penetration.[8][11]
- Plant Genotype: The efficacy of plant resistance inducers can be dependent on the plant variety.- Test the compound on a range of cultivars to identify those that are most responsive.[12]
Phytotoxicity Observed - Excessive Dosage: The concentration of the compound is too high, leading to cellular damage.- Re-evaluate the dose-response curve and select a lower, non-phytotoxic concentration that still provides efficacy.
- Formulation Issues: Adjuvants or solvents in the formulation may be causing phytotoxicity.- Test the formulation components individually on a small batch of plants to identify the source of toxicity.
- Environmental Stress: Plants under stress (e.g., drought, extreme temperatures) may be more susceptible to phytotoxicity.- Ensure plants are healthy and not under environmental stress before application.
- Incompatibility with Other Chemicals: Tank-mixing with certain other pesticides or fertilizers may lead to phytotoxic reactions.- Conduct a jar test to check for physical compatibility before tank-mixing. Test the mixture on a small number of plants before widespread application.
Inconsistent Results - Variability in Plant Material: Differences in plant age, health, or genetic background.- Use uniform and healthy plant material for all experiments.
- Inconsistent Application: Uneven spray coverage or inaccurate dosage preparation.- Calibrate spray equipment carefully and prepare fresh solutions for each application. Use a precision bench sprayer for laboratory and greenhouse studies.[13]
- Fluctuating Environmental Conditions: Changes in temperature, humidity, or light intensity between experiments.- Conduct experiments in a controlled environment (growth chamber or greenhouse) to minimize environmental variability.
- Variable Pathogen Pressure: Inconsistent levels of pathogen inoculum.- Standardize the pathogen inoculation procedure to ensure consistent disease pressure across all treatments.

Protocols for Key Experiments

Dose-Response Study Protocol (Greenhouse)
  • Plant Preparation: Grow healthy, uniform plants of the target crop species to the desired growth stage in a controlled greenhouse environment.

  • Treatment Preparation: Prepare a stock solution of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid in a suitable solvent. Create a series of dilutions to cover a broad range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Include a formulation blank (solvent and any adjuvants without the active ingredient) and an untreated control.

  • Application: Apply the treatments to the plants, ensuring thorough and uniform coverage. A randomized complete block design is recommended to minimize the effects of environmental gradients within the greenhouse.

  • Phytotoxicity Assessment: Visually assess the plants for any signs of phytotoxicity (e.g., leaf yellowing, necrosis, stunting) at regular intervals (e.g., 3, 5, and 7 days post-application).

  • Pathogen Inoculation: At a pre-determined time after treatment (e.g., 3-5 days), inoculate the plants with a standardized dose of the target pathogen.

  • Efficacy Assessment: After a suitable incubation period, assess disease severity using a standardized rating scale.

  • Data Analysis: Analyze the dose-response data using appropriate statistical methods (e.g., probit or logit analysis) to determine the effective dose that provides a certain level of disease control (e.g., ED50).[14][15]

Residue Analysis

For regulatory purposes and to understand the fate of the compound, residue analysis is crucial. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with UPLC-MS/MS is a suitable approach for the analysis of thiadiazole-derived pesticides in plant matrices.[16]

Signaling Pathway Visualization

The proposed mode of action for 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is through the induction of Systemic Acquired Resistance (SAR), which is primarily mediated by the salicylic acid (SA) signaling pathway.

SAR_Pathway cluster_trigger Trigger cluster_signaling Signaling Cascade cluster_response Defense Response Activator 5-Methyl-1,2,3-thiadiazole -4-carboxylic acid SA Salicylic Acid (SA) Accumulation Activator->SA Induces NPR1 NPR1 Activation SA->NPR1 Gene_Expression Defense Gene Expression NPR1->Gene_Expression Activates PR_Proteins Pathogenesis-Related (PR) Protein Synthesis Gene_Expression->PR_Proteins SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR

Caption: Simplified signaling pathway for the induction of SAR.

Conclusion

Optimizing the dosage of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is a critical step in harnessing its potential for crop protection. By understanding its mode of action as a plant activator and following a systematic experimental approach, researchers can determine effective and non-phytotoxic application rates. This guide provides a framework for addressing common challenges and designing robust experiments. As with any agricultural input, thorough testing under a variety of conditions is essential to fully characterize its performance.

References

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  • US5055491A - Carboxylic acid esters, methods for producing them and insecticides and/or acaricides containing them as an active ingredient. (1991). Google Patents.
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  • Singh, A. K., Karan, J., Kundu, A., Gogoi, R., Bhatia, A., Mondal, K., ... & Rana, V. S. (2023). Virtual Screening-Based Synthesis of 1,3,4-Thiadiazole Derivatives and Their Evaluation for Fungicidal Activity, Ergosterol Inhibition, and Aquatic Toxicity. ACS Omega, 8(12), 11245-11256. Retrieved from [Link]

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  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). Molecules, 28(1), 35. Retrieved from [Link]

  • Vitalini, S., Orlando, F., & Iriti, M. (2012). FIELD STUDY ON THE EFFICACY OF PLANT ACTIVATORS AGAINST PLASMOPARA VITICOLA. Acta Horticulturae, (940), 105-110. Retrieved from [Link]

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Troubleshooting

Degradation pathways of 1,2,3-thiadiazole compounds under field conditions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers studying the environmental fate of 1,2,3-thiadiazole compounds. This guide is designed to provide expert insights,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers studying the environmental fate of 1,2,3-thiadiazole compounds. This guide is designed to provide expert insights, practical troubleshooting advice, and robust methodologies to support your research into the degradation of these critical agricultural and pharmaceutical molecules. Our goal is to move beyond simple protocols and explain the scientific reasoning behind experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges encountered during the study of 1,2,3-thiadiazole degradation under field-simulated conditions.

Question 1: What are the primary degradation pathways for 1,2,3-thiadiazole compounds in the field?

Answer: Under typical field conditions, 1,2,3-thiadiazole compounds are subject to degradation through three primary pathways: photodegradation, microbial degradation, and hydrolysis. The relative importance of each pathway is highly dependent on the compound's specific structure, soil type, water chemistry, and climatic conditions.

  • Photodegradation (Abiotic): This is often a significant pathway for compounds exposed to sunlight on soil surfaces or in clear surface waters. The 1,2,3-thiadiazole ring system can absorb UV radiation, leading to cleavage. The core mechanism involves the light-induced extrusion of molecular nitrogen (N₂) to form a highly reactive α-diazothione intermediate, which rapidly rearranges to a thioketene[1][2]. These thioketenes are unstable and can react with various nucleophiles (like water) or undergo secondary photolysis[1]. For example, the widely used plant growth regulator Thidiazuron (TDZ) undergoes rapid photolysis in water, with half-lives of approximately 1-2 hours, converting to its photoisomer, 1-phenyl-3-(1,2,5-thiadiazol-3-yl)urea[3].

  • Microbial Degradation (Biotic): This is the primary pathway for degradation within the soil matrix. Soil microorganisms (bacteria and fungi) utilize the compound as a carbon, nitrogen, or energy source. While specific pathways for the 1,2,3-thiadiazole ring are not extensively documented, degradation of related heterocyclic compounds typically proceeds via enzymatic attack[4][5]. The initial steps often involve oxidation by monooxygenase or dioxygenase enzymes, followed by hydrolytic cleavage of the ring. For substituted 1,2,3-thiadiazoles like TDZ, microbial action often targets the side chains first. A known soil metabolite of TDZ is 1,2,3-thiadiazol-5-ylurea, formed by the cleavage of the phenyl-urea linkage[6].

  • Hydrolysis (Abiotic): This involves the cleavage of chemical bonds by reaction with water. The stability of the 1,2,3-thiadiazole ring itself to hydrolysis is generally high under neutral environmental conditions (pH 5-9). For instance, Thidiazuron is considered hydrolytically stable in this pH range[3]. However, the substituents attached to the ring can be susceptible to hydrolysis. For example, ester or amide linkages on a side chain can be hydrolyzed, representing a primary degradation step for some derivatives.

The interplay of these pathways determines the compound's overall environmental persistence.

Question 2: My degradation study is showing inconsistent results and poor mass balance (<90%). What are the common sources of variability and loss?

Answer: This is a frequent and frustrating issue in environmental fate studies. Inconsistency and poor mass balance point to unaccounted-for processes or experimental artifacts. Here are the most common culprits and how to troubleshoot them.

  • Causality 1: Formation of Volatile Degradation Products. As discussed, photodegradation can lead to N₂ extrusion and the formation of reactive intermediates[1]. These or subsequent products could be volatile and escape the experimental system, leading to a loss of mass.

    • Troubleshooting: Design your study using a closed system with a volatile trap (e.g., a sorbent tube) if you suspect volatile products. Analyze the trap by GC-MS to identify and quantify any lost compounds.

  • Causality 2: Formation of Non-Extractable Residues (NERs). The parent compound or its degradation products can become strongly bound (adsorbed) to soil organic matter or clay particles. Highly reactive intermediates, such as thioketenes from photolysis, can covalently bind to soil components, making them un-extractable by standard solvent methods.

    • Troubleshooting: Perform a radiolabeled study (e.g., using ¹⁴C-labeled compound). This allows you to quantify the non-extractable fraction by combusting the soil after extraction and measuring the released ¹⁴CO₂. This is the gold standard for closing the mass balance.

  • Causality 3: Inefficient Extraction. The polarity of degradation products can be very different from the parent compound. A method optimized for the parent may fail to efficiently extract more polar metabolites.

    • Troubleshooting: Test a range of extraction solvents and mixtures of varying polarity (e.g., acetonitrile, methanol, ethyl acetate, and their aqueous mixtures). Consider using techniques like Accelerated Solvent Extraction (ASE) or Microwave-Assisted Extraction (MAE) to improve recovery. Always validate your extraction method for potential metabolites if standards are available.

  • Causality 4: Analytical Interferences (Matrix Effects). Co-extracted substances from soil or water samples can suppress or enhance the ionization of your target analytes in an LC-MS source, leading to inaccurate quantification[7][8].

    • Troubleshooting: Always use matrix-matched calibration standards for quantification. Prepare your calibration curve in a blank extract of the same soil or water matrix used in your study. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most robust way to correct for matrix effects.

The following diagram illustrates a logical workflow for troubleshooting poor mass balance.

Caption: Troubleshooting workflow for poor mass balance.

Question 3: How do I design a robust experiment to study the photodegradation of a novel 1,2,3-thiadiazole derivative in water?

Answer: A robust photodegradation study requires careful control of variables and inclusion of essential controls to isolate the effects of light. The goal is to generate reliable kinetic data (e.g., half-life) and identify major photoproducts.

Objective: To determine the photodegradation rate and identify primary transformation products of a 1,2,3-thiadiazole compound in a buffered aqueous solution.

Materials:

  • Test Compound

  • High-purity water (e.g., Milli-Q)

  • Sterile buffer solutions (e.g., pH 5, 7, and 9 phosphate or borate buffers)

  • Quartz or borosilicate glass vessels (transparent to relevant UV wavelengths)

  • Solar simulator (Xenon arc lamp with filters to mimic natural sunlight) or outdoor setup

  • Radiometer to measure light intensity

  • HPLC-UV and LC-MS/MS systems

  • Acetonitrile (ACN) and Methanol (MeOH), HPLC grade

  • Formic acid or ammonium acetate (LC-MS mobile phase modifiers)

Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in a minimal amount of water-miscible solvent (e.g., ACN).

    • Spike this stock into sterile, buffered water (pH 7 is standard) in your photoreactors (quartz tubes/flasks). The final concentration should be environmentally relevant and detectable (e.g., 1-10 mg/L). The final concentration of the organic solvent should be <1% to avoid sensitization effects.

  • Experimental Setup & Controls (Crucial for Trustworthiness):

    • Irradiated Samples: Place the photoreactors under the calibrated light source. Maintain a constant temperature (e.g., 25 °C) using a water bath.

    • Dark Controls: Prepare an identical set of samples and wrap them completely in aluminum foil. Keep them alongside the irradiated samples. Causality: This control is essential to distinguish between photodegradation and other abiotic (hydrolysis) or biotic degradation that may occur.

    • Sterility Control (Optional but Recommended): If microbial contamination is a concern, filter-sterilize solutions and work in sterile conditions. A non-sterile dark control can also help assess the contribution of microbes.

  • Sampling:

    • Take samples from both irradiated and dark control vessels at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 96 hours). The sampling schedule should be designed to capture at least 50-80% degradation of the parent compound.

  • Sample Analysis:

    • Directly analyze the aqueous samples by HPLC-UV or LC-MS/MS.

    • Parent Compound Quantification: Use HPLC-UV or LC-MS/MS (in MRM mode) to quantify the remaining concentration of the parent compound at each time point. Plot ln(Cₜ/C₀) versus time. The degradation rate constant (k) is the negative of the slope, and the half-life (DT₅₀) is calculated as ln(2)/k.

    • Metabolite Identification: Use LC-HRMS (e.g., Q-TOF or Orbitrap) to screen for unknown degradation products. Compare the chromatograms of the irradiated samples to the t=0 and dark control samples to find unique peaks. Use the accurate mass data to propose elemental formulas for the "unknowns" and MS/MS fragmentation patterns to elucidate their structures.

The following diagram outlines this self-validating experimental workflow.

Caption: Experimental workflow for an aqueous photodegradation study.

Question 4: I've identified several degradation products. How do I piece them together to elucidate the degradation pathway?

Answer: Elucidating a degradation pathway is like solving a puzzle. It requires integrating kinetic data with structural information to build a chemically logical sequence of events.

  • Establish Temporal Relationships: The key is to analyze the concentration profiles of both the parent compound and the identified products over time.

    • Primary Products: These will appear as the parent compound's concentration decreases.

    • Secondary Products: These will form as the primary products are themselves degraded, often peaking later in the experiment.

    • By plotting the concentrations of all identified species versus time, you can infer the sequence of formation.

  • Use Structural Information: The structures of the identified products provide direct clues about the reactions that have occurred.

    • Example: If you start with Thidiazuron (N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea) and you identify 1,2,3-thiadiazol-5-ylurea, you can confidently infer that the reaction involves the cleavage of the bond between the phenyl group and the adjacent urea nitrogen[6].

    • If you observe a product with an additional oxygen atom (+16 Da), this points to a hydroxylation reaction, a common initial step in microbial degradation.

  • Propose a Chemically Plausible Pathway: Combine the temporal and structural data to draw a step-by-step pathway. Each step should represent a known chemical or biochemical reaction (e.g., hydrolysis, oxidation, photolysis, decarboxylation).

The diagram below illustrates a hypothetical degradation pathway for a generic 1,2,3-thiadiazole compound, demonstrating how different processes lead to specific structural changes.

Degradation_Pathway Parent Parent Compound (Substituted 1,2,3-Thiadiazole) Photo_Int Thioketene Intermediate Parent->Photo_Int Photodegradation (hν, -N₂) Hydrolysis_Pdt Side-Chain Hydrolysis Product (e.g., Carboxylic Acid) Parent->Hydrolysis_Pdt Hydrolysis (H₂O, pH dependent) Microbial_Pdt1 Hydroxylated Parent (+16 Da) Parent->Microbial_Pdt1 Microbial Oxidation (Monooxygenase) Photo_Pdt_Final Final Photoproducts (e.g., Nitriles) Photo_Int->Photo_Pdt_Final Further Reactions Microbial_Pdt2 Ring Cleavage Products (e.g., Sulfates, CO₂) Microbial_Pdt1->Microbial_Pdt2 Further Microbial Metabolism

Caption: Hypothetical degradation pathway for a 1,2,3-thiadiazole.

Data Summary & Reference Tables

Table 1: Comparison of Analytical Techniques for 1,2,3-Thiadiazole Degradation Studies
TechniquePrimary UseAdvantagesLimitations
HPLC-UV Quantification of parent compound and known metabolites (with standards).Robust, widely available, cost-effective.Limited sensitivity; cannot identify unknown compounds; requires chromophore.
GC-MS Analysis of volatile or semi-volatile degradation products.Excellent for identifying volatile unknowns; highly sensitive.Not suitable for non-volatile or thermally labile compounds; may require derivatization.
LC-MS/MS (QqQ) Targeted quantification of parent and known metabolites at trace levels.Highly sensitive and selective; excellent for complex matrices.Not suitable for identifying unknown compounds.
LC-HRMS (Q-TOF, Orbitrap) Identification of unknown degradation products; confirmation of identity.Provides accurate mass for formula generation; MS/MS for structural elucidation.More expensive; quantification can be less robust than QqQ without standards.
Table 2: Environmental Fate Data for Thidiazuron (TDZ) - A Case Study
ParameterMatrixValueKey ObservationReference
Soil Degradation Half-Life (DT₅₀) Tropical Soils (various)4.6 - 4.9 daysDissipation follows first-order kinetics.[6]
Soil Degradation Half-Life (DT₅₀) Field Soils (China)9.8 - 12.6 daysPersistence can vary significantly with soil type and climate.[9]
Aqueous Photolysis Half-Life Water~1-2 hoursRapid degradation in the presence of light.[3]
Hydrolytic Stability Water (pH 5-9)StableThe core structure is resistant to hydrolysis in environmentally relevant pH ranges.[3]
Primary Soil Metabolite Soil1,2,3-Thiadiazol-5-ylureaFormed via microbial cleavage of the phenyl-urea bond.[6]
Primary Photoproduct Water1-phenyl-3-(1,2,5-thiadiazol-3-yl)ureaIsomerization of the thiadiazole ring upon irradiation.[3]

References

  • Frontiers in Plant Science (2024). Thidiazuron combined with cyclanilide modulates hormone pathways and ROS systems in cotton, increasing defoliation at low temperatures.[Link]

  • MDPI (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.[Link]

  • Journal of Chemical and Pharmaceutical Research (2015). determination of residues and dissipation kinetics of thidiazuron and its metabolite in different tropical soils.[Link]

  • ResearchGate (2008). Photolysis of 1,2,3-Thiadiazole. Formation of Thiirene by Secondary Photolysis of Thioketene.[Link]

  • Natural History Museum. Soil degradation: The problems and how to fix them.[Link]

  • MDPI (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.[Link]

  • PMC (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS.[Link]

  • PubMed (2015). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms.[Link]

  • PMC (2022). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach.[Link]

  • ResearchGate (2013). Early Events in the Photochemistry of 1,2,3-Thiadiazole Studied by Ultrafast Time-Resolved UV-Vis and IR Spectroscopies.[Link]

  • Taylor & Francis Online (2018). Determination and behaviour of thidiazuron in tobacco and soil samples under open fields and laboratory conditions.[Link]

  • MDPI (2022). Low Temperature Inhibits the Defoliation Efficiency of Thidiazuron in Cotton by Regulating Plant Hormone Synthesis and the Signaling Pathway.[Link]

  • ResearchGate (2011). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices.[Link]

  • MDPI (2021). Perceived Causes and Solutions to Soil Degradation in the UK and Norway.[Link]

  • ResearchGate (2022). Synthesis, Characterization, and Antimicrobial Activity of New 1,2,3-Thiadiazole and 1,2,3-Selenadiazole Derivatives.[Link]

  • NERC Open Research Archive (2023). Rethinking Global Soil Degradation: Drivers, Impacts, and Solutions.[Link]

  • Agilent (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.[Link]

  • MDPI (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.[Link]

  • ResearchGate (2020). Thidiazuron: A multi-dimensional plant growth regulator.[Link]

  • ResearchGate (2015). Microbial conversions of nitrogenous heterocycles.[Link]

  • ACS Publications (2022). Improving the Screening Analysis of Pesticide Metabolites in Human Biomonitoring by Combining High-Throughput In Vitro Incubation and Automated LC–HRMS Data Processing.[Link]

  • PMC (2020). Thidiazuron Promotes Leaf Abscission by Regulating the Crosstalk Complexities between Ethylene, Auxin, and Cytokinin in Cotton.[Link]

  • PMC (2015). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.[Link]

  • ResearchGate (2024). Soil management strategies for mitigating degradation and enhancing sustainability in sloped Stagnosols under maize cultivation – first results.[Link]

  • PubMed (2015). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms.[Link]

  • PMC (2014). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.[Link]

  • AACC (2017). Interference Testing and Mitigation in LC-MS/MS Assays.[Link]

  • MDPI (2022). The Impact of Abiotic and Biotic Conditions for Degradation Behaviors of Common Biodegradable Products in Stabilized Composts.[Link]

  • EOS Data Analytics (2023). Soil Degradation: Causes, Effects, Solutions & Prevention.[Link]

  • MDPI (2023). Microbial Pathway Thermodynamics: Stoichiometric Models Unveil Anabolic and Catabolic Processes.[Link]

  • ResearchGate (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization.[Link]

Sources

Optimization

Side effects and phytotoxicity of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

Technical Support Center: 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid A Guide for Researchers on Managing Phytotoxicity and Side Effects in Experimental Applications Welcome to the technical support guide for 5-Methyl-1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

A Guide for Researchers on Managing Phytotoxicity and Side Effects in Experimental Applications

Welcome to the technical support guide for 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid. As a Senior Application Scientist, I've designed this resource to help you navigate the common challenges and questions that arise when working with this and related plant defense activators. This guide moves beyond simple protocols to explain the 'why' behind the experimental observations and troubleshooting steps, ensuring your research is both accurate and efficient.

While published data on the specific phytotoxicity of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is limited, the 1,2,3-thiadiazole scaffold is a well-known activator of plant defense responses.[1] The principles and troubleshooting steps outlined here are based on the established behavior of this class of compounds, which function by inducing Systemic Acquired Resistance (SAR), often through the salicylic acid (SA) pathway.[2][3]

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Question 1: After applying the compound, my plants exhibit yellowing leaves (chlorosis), brown necrotic spots, and/or leaf margin burn. Is this an expected defense response or phytotoxicity?

Answer: These are hallmark symptoms of phytotoxicity. While a strong defense response, like a hypersensitive reaction (HR), involves localized cell death to trap pathogens, phytotoxicity from a chemical activator is typically more widespread, uniform, and dose-dependent. It often occurs when the concentration is too high for the plant species or cultivar, or when the plant is under stress.

Troubleshooting Steps:

  • Verify Concentration: Double-check all calculations for stock solutions and final dilutions. An error in calculation is the most common cause of overdose.

  • Assess Environmental Stress: High light intensity, high temperatures, or drought stress can exacerbate phytotoxicity. Ensure plants are not stressed before and after application.

  • Conduct a Dose-Response Assay: This is a critical, self-validating step. Before a large-scale experiment, test a range of concentrations on a small group of plants to identify the optimal concentration that activates defense without causing significant damage. (See Protocol 1 below).

  • Evaluate Application Method: Foliar sprays can concentrate on leaf tips and margins, causing burns. Ensure even coverage and consider alternative methods like root drenching, which may provide more uniform uptake.

  • Include a Solvent Control: Always treat a control group of plants with only the solvent (e.g., DMSO, ethanol) used to dissolve the compound. This confirms that the solvent itself is not causing the observed symptoms.[4]

Question 2: My plants are not showing acute damage, but their growth is stunted compared to controls. What is the mechanism behind this, and can it be mitigated?

Answer: This is a classic example of the "growth-defense tradeoff".[5] Activating the plant's defense system is an energy-intensive process that diverts resources away from growth and development.[6] Hormones like salicylic acid (SA) and jasmonic acid (JA), which are central to defense, can also inhibit processes that drive growth, such as cell division (mitosis).[5][7][8] Therefore, a degree of growth reduction can be an indicator of successful defense activation.

Mitigation & Management:

  • Optimize Concentration: As with acute phytotoxicity, the goal is to find the lowest effective concentration that provides the desired level of defense activation with minimal impact on growth. A dose-response curve is essential.

  • Timing of Application: The growth stage of the plant matters. Applying the activator to very young seedlings may have a more pronounced stunting effect than application to more established plants.

  • Measure Both Defense and Growth: To properly interpret your results, you must quantify both sides of the tradeoff.

    • Defense Markers: Use qPCR to measure the expression of defense-related genes (e.g., PR-1 for the SA pathway).

    • Growth Parameters: Measure plant height, rosette diameter, fresh/dry biomass, and leaf area.

  • Nutrient Management: Ensure plants have optimal nutrition, as this can help support the energetic costs of both growth and defense.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid?

Based on its chemical class, it is predicted to function as a plant defense activator that mimics the signaling molecule salicylic acid (SA) or acts upstream of SA accumulation.[1][3] This triggers the SAR pathway, leading to the expression of Pathogenesis-Related (PR) proteins and a primed state of defense throughout the plant.[3][9]

Q2: Are there any known side effects for the handling researcher?

Yes. According to the Safety Data Sheet (SDS), 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10] It is also very toxic to aquatic life with long-lasting effects (H410).[10] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated area or chemical fume hood.[10]

Q3: How can I distinguish between a successful defense priming event and direct activation?

Priming is a state of readiness where the plant's defenses are not fully activated by the compound alone, but the plant responds much faster and more strongly upon a subsequent pathogen challenge.[9] Direct activation means the compound itself triggers the full defense response.

  • To test for priming: Treat one group of plants with the compound and a control group with a mock solution. After a set period (e.g., 48-72 hours), challenge both groups with a pathogen. A primed response will show significantly lower disease symptoms in the pre-treated group compared to the control, often with a more rapid induction of defense genes post-infection.[9]

Q4: Can I use this compound on any plant species?

Not necessarily. Sensitivity to defense activators is highly species- and even cultivar-dependent. What works well on Arabidopsis thaliana might be highly phytotoxic to tomato or cucumber. It is imperative to run a pilot dose-response experiment (Protocol 1) on your specific plant system before beginning larger trials.

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Determining Optimal Concentration with a Dose-Response Assay

This protocol is a self-validating system to identify the ideal concentration of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid for your specific plant model.

Methodology:

  • Prepare Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in an appropriate solvent (e.g., DMSO).

  • Establish Treatment Groups: Set up at least 6 treatment groups, each with a minimum of 5-10 replicate plants.

    • Group 1: No treatment (Untreated Control).

    • Group 2: Solvent only (Solvent Control).

    • Groups 3-6+: A dilution series of the compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM).

  • Application: Apply the treatments uniformly to all plants (e.g., via foliar spray until runoff or as a soil drench). Ensure consistent application across all replicates.

  • Incubation: Grow plants under standard, controlled environmental conditions for 5-7 days.

  • Data Collection & Analysis:

    • Phytotoxicity Score: Score each plant daily on a scale of 0-5 (0 = no damage; 5 = severe necrosis/plant death).

    • Growth Measurement: At the end of the experiment, measure key growth parameters (e.g., rosette diameter, fresh weight).

    • (Optional) Defense Gene Expression: Harvest leaf tissue 24-48 hours post-treatment to analyze the expression of a key defense marker gene (e.g., PR-1) via qPCR.

  • Interpretation: Summarize the data in a table. The optimal concentration is the one that induces a significant defense gene response with minimal phytotoxicity and growth reduction.

Data Presentation: Example Dose-Response Results
ConcentrationAverage Phytotoxicity Score (0-5)Average Fresh Weight (% of Control)Relative PR-1 Gene Expression (Fold Change)
Solvent Control0.1 ± 0.1100%1.0
10 µM0.2 ± 0.298%5.2
50 µM0.5 ± 0.395%45.8
100 µM 1.2 ± 0.4 91% 112.5
250 µM3.5 ± 0.672%130.1
500 µM4.8 ± 0.245%125.7

In this example, 100 µM would be selected as the optimal concentration, as it provides a strong defense response without the severe phytotoxicity and growth inhibition seen at higher concentrations.

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Phytotoxicity

G start Phytotoxicity Observed (Necrosis, Chlorosis, Stunting) q1 Step 1: Verify Concentration & Calculations start->q1 a1_yes Concentration Correct? q1->a1_yes Yes a1_no Recalculate & Repeat Experiment q1->a1_no No q2 Step 2: Assess Environment (Light, Temp, Water Stress) a1_yes->q2 a2_yes Conditions Optimal? q2->a2_yes Yes a2_no Mitigate Stressors & Re-evaluate q2->a2_no No q3 Step 3: Run Dose-Response Assay (Protocol 1) a2_yes->q3 end_node Identify Optimal Non-Phytotoxic Dose q3->end_node

Caption: Workflow for diagnosing and resolving phytotoxicity symptoms.

Diagram 2: The Growth-Defense Tradeoff

G center Limited Plant Resources (Energy, Carbon, Nitrogen) growth Growth & Development center->growth defense Defense Activation (SAR) center->defense stunting Potential Side Effect: Growth Reduction (Stunting) defense->growth Suppresses activator 5-Methyl-1,2,3- thiadiazole- 4-carboxylic acid activator->defense Induces

Caption: Conceptual model of the growth-defense tradeoff in plants.

References

  • Huot, B., Yao, J., Montgomery, B. L., & He, S. Y. (2014). Growth–Defense Tradeoffs in Plants: A Balancing Act to Optimize Fitness. Molecular Plant-Microbe Interactions, 27(10), 127-136. Available from: [Link]

  • La Trobe University. (2019, January 6). New Study Reveals Touching Plants Could Stunt Growth. Agritecture. Retrieved from [Link]

  • Zhang, Y., & Turner, J. G. (2008). Wound-Induced Endogenous Jasmonates Stunt Plant Growth by Inhibiting Mitosis. PLoS ONE, 3(11), e3699. Available from: [Link]

  • Zhang, Y., & Turner, J. G. (2008). Wound-Induced Endogenous Jasmonates Stunt Plant Growth by Inhibiting Mitosis. PLoS ONE, 3(11). Available from: [Link]

  • PubChem. 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, L., Li, C., & Xiang, Y. (2021). Action of Salicylic Acid on Plant Growth. Frontiers in Plant Science, 12, 763999. Available from: [Link]

  • PubChem. 5-methyl-1,2,3-thiadiazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddy, P. P. (2013). Synthetic Plant Activators for Crop Disease Management – A Review. ResearchGate. Available from: [Link]

  • Borycka, B., Bębenek, E., & Chrobak, E. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 26(11), 3184. Available from: [Link]

  • Bakr, R. B., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1485–1498. Available from: [Link]

  • Bakr, R. B., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed. Retrieved from [Link]

  • Kim, J. S., et al. (2023). The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway. International Journal of Molecular Sciences, 24(13), 10893. Available from: [Link]

  • Singh, A. K., et al. (2023). Virtual Screening-Based Synthesis of 1,3,4-Thiadiazole Derivatives and Their Evaluation for Fungicidal Activity, Ergosterol Inhibition, and Aquatic Toxicity. Scilit. Available from: [Link]

  • Reddy, P. P. (2016). Plant Defence Activators. ResearchGate. Available from: [Link]

  • Aslam, M., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. Available from: [Link]

  • Conrath, U. (2019). Compounds for activating defense priming in plants. RWTH Publications. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. RSC Medicinal Chemistry. Available from: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(1), 84-98. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bioassays with 1,2,3-Thiadiazole Derivatives

<_ _> Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3-thiadiazole derivatives. This guide is designed to provide expert advice and actionable tro...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3-thiadiazole derivatives. This guide is designed to provide expert advice and actionable troubleshooting strategies to address the common challenges associated with this unique class of heterocyclic compounds. By understanding the underlying chemical principles, you can overcome inconsistent results and generate reliable, reproducible data.

Section 1: Compound Handling and Physicochemical Properties

The root of many bioassay inconsistencies begins before the compound even reaches the assay plate. The inherent properties of 1,2,3-thiadiazole derivatives, particularly their solubility and stability, require careful consideration.

Q1: My 1,2,3-thiadiazole derivative precipitates when I dilute my DMSO stock into aqueous assay buffer. What's happening and how can I fix it?

Answer: This is a classic case of a compound "crashing out" of solution due to poor aqueous solubility. While soluble in a polar aprotic solvent like DMSO, the compound's solubility limit is exceeded upon introduction to the aqueous environment of your buffer. Aromatic substitutions on the thiadiazole ring, in particular, can significantly decrease aqueous solubility.[1]

Causality: The planar, hydrophobic nature of many substituted thiadiazoles leads to strong crystal lattice energy, making it difficult for water molecules to effectively solvate the compound.[1] This results in precipitation, reducing the effective concentration of your compound in the assay and leading to variable results.

Troubleshooting Protocol:

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, to minimize solvent effects while maintaining compound solubility.[1]

  • Employ Co-solvents: Prepare stock solutions in a mixture of DMSO with other water-miscible organic solvents like ethanol or N,N-dimethylformamide (DMF). This can sometimes improve solubility in the final aqueous dilution.[1]

  • Use Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can prevent the compound from precipitating.[1]

  • Assess Solubility Early: Proactively determine the kinetic solubility of your compound in your specific assay buffer.

Protocol: Rapid Kinetic Solubility Assessment

  • Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Create a series of dilutions of the compound in your final assay buffer (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is constant across all dilutions.

  • Include a buffer-only control with the same final DMSO concentration.

  • Incubate the plate at room temperature for 1-2 hours.

  • Visually inspect for precipitation. For a more quantitative measure, read the plate on a nephelometer or a plate reader at a wavelength where precipitated compound scatters light (e.g., 620 nm).

  • The highest concentration that remains clear is your approximate kinetic solubility limit. Do not test concentrations above this limit in your bioassay.

Q2: I suspect my 1,2,3-thiadiazole derivative is unstable in my assay conditions. How can I confirm this and what can I do?

Answer: Compound instability is a frequent source of non-reproducible data. The 1,2,3-thiadiazole ring, while generally aromatic and stable, can be susceptible to degradation under certain conditions, such as through interactions with assay components or exposure to light.[2]

Causality: Some thiadiazole derivatives can be sensitive to strong acids, bases, or reducing agents.[2] For example, the presence of common additives like dithiothreitol (DTT) in an assay buffer could potentially lead to ring cleavage or other modifications, altering the compound's activity.

Troubleshooting Workflow:

start Inconsistent Activity (Suspected Instability) check_purity 1. Confirm Initial Purity & Identity (LC-MS, NMR) start->check_purity incubate 2. Incubate Compound in Assay Buffer (Time course: 0, 1, 2, 4 hr) check_purity->incubate analyze 3. Analyze by LC-MS incubate->analyze result Parent Compound Peak Area analyze->result stable Stable (Peak area consistent) result->stable >95% remains unstable Unstable (Peak area decreases, new peaks appear) result->unstable <95% remains troubleshoot 4. Identify Problem Component unstable->troubleshoot solution Modify Protocol: - Reduce incubation time - Omit problematic reagent - Adjust pH troubleshoot->solution

Caption: Workflow for investigating compound stability.

Recommended Actions:

  • Prepare Fresh Solutions: Always prepare fresh dilutions from a DMSO stock for each experiment to minimize issues from freeze-thaw cycles or prolonged storage in aqueous buffers.[1]

  • Buffer Component Test: If instability is confirmed, systematically omit individual buffer components (e.g., DTT, BSA) in your incubation stability test to pinpoint the problematic reagent.

  • Consider Solvent: If you suspect instability in DMSO, especially over long-term storage, consider alternative solvents like N,N-dimethylformamide (DMF), ensuring they are compatible with your assay.[1]

Section 2: Assay Interference and False Positives

1,2,3-Thiadiazole derivatives can sometimes be classified as Pan-Assay Interference Compounds (PAINS).[3] PAINS are compounds that appear as "hits" in many different high-throughput screens (HTS) due to non-specific activity or direct interference with the assay technology, rather than specific interaction with the biological target.[3] It is crucial to identify and eliminate these false positives early.[4]

Q3: My compound is active in my primary screen, but I'm not sure if it's a true hit. How can I identify potential assay interference?

Answer: This is a critical step in hit validation. False positives can arise from various mechanisms, including compound fluorescence, light scattering from aggregates, inhibition of reporter enzymes like luciferase, or redox activity.[4][5][6] The best approach is to run a series of counter-screens designed to detect these interferences.[5][6]

Key Counter-Screens for Common Assay Technologies:

Potential Interference Assay Technology Affected Recommended Counter-Screen Principle
Compound Aggregation All (Enzymatic, Cell-based)Detergent Test: Rerun the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).Aggregation-based inhibitors are often disrupted by detergents, leading to a significant loss of activity.[7]
Luciferase Inhibition Luminescence-based assaysTarget-less Luciferase Assay: Run a purified luciferase enzyme assay in the absence of your primary biological target.[4][5]This directly measures the inhibitory effect of the compound on the reporter enzyme itself.
Compound Fluorescence Fluorescence-based assaysBuffer-Only Measurement: Measure the fluorescence of the compound in assay buffer at the same excitation/emission wavelengths used in the primary assay.This identifies compounds that fluoresce and create a signal independent of the assay's biological activity.
Redox Activity Assays with redox-sensitive reagentsRedox Indicator Assay: Use a redox-sensitive dye (e.g., resazurin) to see if the compound can chemically alter its state.This flags compounds that are non-specifically reactive due to their redox properties.
Cytotoxicity Cell-based assaysCell Viability Assay: Run a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in parallel with your primary functional assay.[4]This distinguishes true pathway modulation from non-specific cell death causing a signal change.[4]

Protocol: Luciferase Inhibition Counter-Screen

  • Reconstitute purified firefly luciferase enzyme in a buffer compatible with your primary assay, but lacking the primary biological target.

  • Dispense the enzyme solution into a 96- or 384-well plate.

  • Add your 1,2,3-thiadiazole derivatives at the same concentrations tested in the primary screen. Include a known luciferase inhibitor as a positive control and a vehicle (DMSO) control.

  • Incubate for a short period (e.g., 15 minutes).

  • Add the luciferase substrate (luciferin) and immediately read the luminescence.

  • Calculate the percent inhibition. Compounds showing significant inhibition in this assay are likely false positives from your primary screen.[5]

Q4: Some of my hits have been flagged as potential PAINS by cheminformatics filters. Should I discard them immediately?

Answer: Not necessarily, but proceed with extreme caution. PAINS filters are valuable tools for flagging problematic chemical substructures, but they are not infallible. A compound flagged as a PAINS requires rigorous experimental validation to determine if its activity is an artifact.

Causality: Many PAINS are reactive electrophiles or compounds that can participate in redox cycling, allowing them to non-specifically modify proteins, particularly cysteine residues.[8][9][10] This covalent reactivity can lead to promiscuous inhibition of many enzymes.

Validation Strategy:

start Compound Flagged as PAINS counterscreen 1. Perform Counter-Screens (Luciferase, Aggregation, etc.) start->counterscreen orthogonal 2. Test in Orthogonal Assay (Different detection method) counterscreen->orthogonal sar 3. Assess Structure-Activity Relationship (SAR) orthogonal->sar result Review Evidence sar->result false_positive High Likelihood of False Positive - Active in counter-screens - Inactive in orthogonal assay - Flat/inconsistent SAR result->false_positive Negative Evidence true_hit Potential True Hit - Inactive in counter-screens - Confirmed in orthogonal assay - Clear SAR result->true_hit Positive Evidence

Caption: Decision workflow for PAINS-flagged compounds.

  • Run Orthogonal Assays: Confirm the activity of your hit in a secondary assay that uses a different detection technology.[6] For example, if your primary screen was luminescence-based, use a fluorescence resonance energy transfer (FRET) or AlphaScreen®-based assay for confirmation. A true hit should be active in both formats.

  • Establish a Structure-Activity Relationship (SAR): Synthesize or purchase close analogs of your hit compound. True inhibitors typically exhibit a clear SAR, where small changes to the molecule's structure lead to predictable changes in activity. Promiscuous or interfering compounds often have a very flat or inconsistent SAR.[11]

  • Biophysical Confirmation: If possible, use a biophysical method like Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA) to demonstrate a direct, physical interaction between your compound and the purified target protein.

By systematically addressing issues of solubility, stability, and assay interference, you can significantly increase the quality and reliability of your bioassay data when working with 1,2,3-thiadiazole derivatives.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives.
  • Creative Biolabs. (n.d.). Counter-Screen Service.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
  • National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC.
  • ACS Publications. (n.d.). A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity.
  • National Institutes of Health. (n.d.). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.
  • ISRES Publishing. (n.d.). 174 Thiadiazoles and Their Properties.
  • ACS Publications. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Pan-assay interference compounds.
  • SciSpace. (n.d.). Pan-assay interference compounds.
  • Newlands, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.

Sources

Optimization

Technical Support Center: A Guide to Scaling the Production of 5-Methyl-1,2,3-thiadiazole-4-carboxylic Acid

Welcome to the technical support center for the synthesis and scale-up of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary expertise to navigate the complexities of this synthesis, ensuring efficiency, purity, and scalability.

I. Introduction to the Synthesis Strategy

The successful large-scale production of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid hinges on a robust and reproducible synthetic route. The core of this synthesis is the formation of the 1,2,3-thiadiazole ring, a critical pharmacophore in numerous biologically active compounds. The most established and reliable method for constructing this heterocyclic system is the Hurd-Mori reaction .[1][2] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride.

A critical consideration for scaling up this synthesis is the inherent instability of the target molecule, 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, under certain thermal conditions. Direct synthesis of the carboxylic acid can be challenging. Therefore, a more strategic and scalable approach involves a two-step process:

  • Synthesis of the Ethyl Ester Intermediate: The first step is the synthesis of Ethyl 5-Methyl-1,2,3-thiadiazole-4-carboxylate. The ester group serves as a protecting group for the carboxylic acid, enhancing the thermal stability of the molecule during the Hurd-Mori reaction.

  • Hydrolysis to the Final Product: The second step involves the hydrolysis of the ethyl ester to yield the final 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

This two-step approach is illustrated in the workflow diagram below:

Synthesis_Workflow Start Starting Materials Ester_Synth Step 1: Hurd-Mori Reaction (Synthesis of Ethyl 5-Methyl-1,2,3-thiadiazole-4-carboxylate) Start->Ester_Synth Hydrolysis Step 2: Hydrolysis Ester_Synth->Hydrolysis Purification Purification Hydrolysis->Purification Final_Product Final Product: 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid Purification->Final_Product

Caption: Overall synthetic workflow for 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

II. Experimental Protocols

Step 1: Synthesis of Ethyl 5-Methyl-1,2,3-thiadiazole-4-carboxylate

This protocol is based on the principles of the Hurd-Mori reaction.[1]

Materials:

ReagentMolar Mass ( g/mol )
Ethyl 2-acetylhydrazine-1-carboxylate146.14
Thionyl chloride (SOCl₂)118.97
Dichloromethane (DCM), anhydrous84.93

Procedure:

  • In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend ethyl 2-acetylhydrazine-1-carboxylate in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled suspension with vigorous stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.

Step 2: Hydrolysis of Ethyl 5-Methyl-1,2,3-thiadiazole-4-carboxylate

Materials:

Reagent
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
Methanol (MeOH) or Tetrahydrofuran (THF)
Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve the crude ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate in a mixture of methanol (or THF) and water.

  • Add a solution of lithium hydroxide or sodium hydroxide and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Once the reaction is complete, acidify the mixture to a pH of approximately 3 with 1M hydrochloric acid.

  • The product, 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and scale-up of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

Troubleshooting_Guide cluster_step1 Step 1: Hurd-Mori Reaction cluster_step2 Step 2: Hydrolysis cluster_purification Purification Low_Yield_Ester Low Yield of Ethyl Ester Incomplete reaction Inefficient workup Increase reflux time Ensure anhydrous conditions Optimize extraction pH Byproduct_Formation_Ester Byproduct Formation Excess thionyl chloride High reaction temperature Use stoichiometric SOCl₂ Maintain temperature control Purify via column chromatography Incomplete_Hydrolysis Incomplete Hydrolysis Insufficient base Short reaction time Add more base Extend reaction time Gentle heating Product_Degradation Product Degradation Harsh basic conditions High temperature Use milder base (e.g., LiOH) Maintain room temperature Monitor reaction closely Low_Purity Low Purity of Final Product Incomplete hydrolysis Trapped inorganic salts Recrystallize from appropriate solvent Wash thoroughly with cold water Convert to salt and back to free acid

Caption: Troubleshooting guide for the synthesis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

IV. Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a dark, tar-like substance during the Hurd-Mori reaction. What is the likely cause and how can I prevent it?

A1: The formation of tar-like substances is a common issue in reactions involving thionyl chloride, often due to side reactions at elevated temperatures or in the presence of impurities. To mitigate this, ensure that your starting materials are of high purity and that the reaction temperature is carefully controlled. Slow, dropwise addition of thionyl chloride at a low temperature (0-5 °C) is crucial. Using anhydrous solvents and maintaining an inert atmosphere can also help minimize side reactions.

Q2: My final product, 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, has poor solubility in common organic solvents. What is the best way to purify it?

A2: Aromatic and heterocyclic carboxylic acids often exhibit limited solubility in non-polar organic solvents. A highly effective method for purification is recrystallization from a polar protic solvent, such as an ethanol/water or acetic acid/water mixture.[3][4] Alternatively, you can employ an acid-base purification strategy. Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution), filter to remove any insoluble impurities, and then re-precipitate the purified acid by adding a mineral acid (e.g., HCl) until the pH is acidic.[4]

Q3: Can I use a different base for the hydrolysis of the ethyl ester?

A3: Yes, while lithium hydroxide and sodium hydroxide are commonly used, other bases like potassium hydroxide can also be effective. However, it is important to note that stronger bases and higher temperatures can potentially lead to the degradation of the thiadiazole ring. Therefore, it is recommended to start with milder conditions (e.g., LiOH at room temperature) and monitor the reaction closely.

Q4: What are the potential byproducts in the Hurd-Mori reaction that I should be aware of?

A4: The Hurd-Mori reaction can sometimes lead to the formation of chlorinated byproducts if not properly controlled. Excess thionyl chloride can react with the starting material or the product. Additionally, incomplete cyclization can result in the presence of unreacted hydrazone. These impurities can typically be removed during the workup and purification steps.

Q5: Is it possible to perform a one-pot synthesis of the final carboxylic acid without isolating the ester intermediate?

A5: While a one-pot synthesis may seem more efficient, it is generally not recommended for the scale-up of this particular compound due to the aforementioned thermal instability of the carboxylic acid. Isolating the more stable ethyl ester intermediate allows for a more controlled and higher-yielding overall process, which is critical for large-scale production.

V. References

  • Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization. Retrieved January 22, 2026, from

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents. Retrieved January 22, 2026, from

  • Google Patents. (n.d.). Oxidation and crystallization process for aromatic carboxylic acid production. Retrieved January 22, 2026, from

  • Request PDF. (n.d.). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Pyrrolo[2,3-d][3][4][5]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved January 22, 2026, from [Link]

  • SpringerLink. (n.d.). Reactions of Ethyl 5-Methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with Selected Bases. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved January 22, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Thionyl Chloride - A Versatile Reagent. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved January 22, 2026, from [Link]

  • Request PDF. (n.d.). Concerning the Regioselectivity of the Hurd-Mori Reaction for 1,2,3-Thiadiazoles. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Retrieved January 22, 2026, from [Link]

  • MDPI. (n.d.). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Retrieved January 22, 2026, from

  • HETEROCYCLES. (1995). ISOLATION OF A3-1,2,3-THIADIAZOLIN-1-ONES, A KEY INTERMEDIATE OF THE HURD-MORI REACTION. Retrieved January 22, 2026, from [Link]

  • MySkinRecipes. (n.d.). ETHYL 4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXYLATE. Retrieved January 22, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid and Commercial Fungicides

This guide provides a comprehensive technical comparison of the novel fungicidal agent, 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, against established commercial fungicides. Our analysis moves beyond simple efficacy d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the novel fungicidal agent, 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, against established commercial fungicides. Our analysis moves beyond simple efficacy data, delving into the fundamental mechanisms of action, the rationale behind experimental design for evaluation, and the practical implications for researchers in plant pathology and crop protection.

Introduction: A Paradigm Shift in Disease Management

The relentless evolution of pathogen resistance necessitates a continuous search for new fungicidal compounds with diverse modes of action. Traditional fungicides directly target and eliminate fungal pathogens. However, an emerging and highly promising class of compounds acts indirectly by activating the plant's own innate defense mechanisms. 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid belongs to the thiadiazole class of chemicals, many of which are recognized as potent plant activators.[1][2]

This guide will compare the efficacy profile of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid with two distinct commercial standards:

  • Acibenzolar-S-methyl (ASM): A well-established plant activator and a close structural analog, which functions by inducing Systemic Acquired Resistance (SAR).[3][4] It serves as a benchmark for indirect, host-mediated disease control.

  • Azoxystrobin: A leading broad-spectrum, direct-acting fungicide from the strobilurin class (QoI). It provides a contrasting example of conventional fungicidal activity through the direct inhibition of fungal respiration.[5]

Section 1: Unraveling the Mechanisms of Action

A profound understanding of a compound's mode of action is critical to its effective deployment and resistance management. The distinction between inducing host defense and direct antagonism of the pathogen is a central theme of this comparison.

The Indirect Approach: Systemic Acquired Resistance (SAR) Induction

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is hypothesized to function not as a direct fungicide, but as an elicitor of Systemic Acquired Resistance (SAR). SAR is a whole-plant defense response that provides long-lasting, broad-spectrum protection against a wide range of pathogens, including fungi, bacteria, and viruses.[6]

The SAR pathway is a complex signaling cascade naturally initiated by a localized pathogen exposure.[7] Plant activators like Acibenzolar-S-methyl, and likely our target compound, mimic this initial trigger.[3][8] The key signaling molecule in this pathway is salicylic acid (SA).[9] Upon perception of the activator, the plant initiates a signal transduction cascade leading to the systemic accumulation of SA.[7] This, in turn, activates a battery of defense-related genes, leading to the production of Pathogenesis-Related (PR) proteins, which possess antimicrobial properties and reinforce the plant's cell walls.[6]

The key advantage of this mechanism is that it leverages the plant's own evolutionary defenses. Because it does not directly target specific fungal metabolic pathways, the selection pressure for pathogen resistance is significantly lower compared to conventional fungicides.[3]

SAR_Pathway cluster_plant_cell Plant Cell Activator 5-Methyl-1,2,3-thiadiazole- 4-carboxylic acid (or Pathogen Elicitor) Receptor Signal Perception (Receptor Binding) Activator->Receptor Binds to SA_Signal Salicylic Acid (SA) Accumulation Receptor->SA_Signal Initiates cascade NPR1_cyto NPR1 (Cytoplasm) SA_Signal->NPR1_cyto Triggers release NPR1_nucl NPR1 (Nucleus) NPR1_cyto->NPR1_nucl Translocates to Nucleus TGA TGA Transcription Factors NPR1_nucl->TGA Interacts with PR_Genes PR Gene Expression TGA->PR_Genes Activates PR_Proteins Pathogenesis-Related (PR) Proteins PR_Genes->PR_Proteins Leads to synthesis of Resistance Broad-Spectrum Disease Resistance PR_Proteins->Resistance

Caption: The Systemic Acquired Resistance (SAR) signaling pathway.

The Direct Approach: Inhibition of Fungal Respiration

In stark contrast, Azoxystrobin acts directly on the fungal pathogen. It belongs to the Quinone outside Inhibitor (QoI) class of fungicides (FRAC Group 11). Its specific target is the Cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. By binding to the Qo site of this complex, Azoxystrobin blocks electron transfer, effectively halting ATP production and causing fungal cell death.[10]

This mode of action is highly effective and provides both preventative and some curative activity. However, because it targets a single, highly conserved enzyme site, it is prone to the development of resistance through single-point mutations in the pathogen's target gene.[10]

Section 2: Comparative Performance Metrics

Objective comparison requires standardized metrics. While direct comparative field data for 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is not yet widely published, we can synthesize a comparative profile based on data from related thiadiazole derivatives and established values for our commercial benchmarks.[5][11][12]

Table 1: At-a-Glance Comparison of Fungicidal Properties
Feature5-Methyl-1,2,3-thiadiazole-4-carboxylic acid (Hypothesized)Acibenzolar-S-methyl (ASM)Azoxystrobin
FRAC Group P01 (Host Defence Inducer)P01 (Host Defence Inducer)[3]11 (QoI)[10]
Mode of Action Indirect: SAR Induction[1]Indirect: SAR Induction[3][4]Direct: Respiration Inhibition[10]
Primary Activity Preventative[4]Preventative[13]Preventative & Curative[10][14]
Spectrum Broad (Fungi, Bacteria, Viruses)[6]Broad (Fungi, Bacteria)[4]Broad (Fungi)[14]
Systemicity Systemic (translocated)[4]Systemic (translocated)[3]Locally Systemic / Translaminar[10]
Resistance Risk Low[3]Low[3]High[10]
Table 2: Representative In Vitro Efficacy Data (EC₅₀ Values)

The half-maximal effective concentration (EC₅₀) is a standard measure of a compound's potency in inhibiting fungal growth in vitro. The data below is synthesized from studies on various thiadiazole derivatives and commercial fungicides to provide an illustrative comparison.[5][12]

PathogenCompound ClassRepresentative EC₅₀ (µg/mL)Source
Sclerotinia sclerotiorumPhenylthiazole with 1,3,4-thiadiazole0.51[12]
Sclerotinia sclerotiorumCarbendazim (Commercial Standard)0.57[12]
Phomopsis sp.Chalcone with 1,3,4-thiadiazole14.4[5]
Phomopsis sp.Azoxystrobin (Commercial Standard)32.2[5]
Rhizoctonia solani1,3,4-thiadiazole derivative3.6[11]
Rhizoctonia solaniHexaconazole (Commercial Standard)2.33[11]

Note: EC₅₀ values for SAR inducers are not applicable in standard in vitro tests as their activity depends on the host plant's response.

Section 3: Validated Experimental Protocols for Efficacy Evaluation

Scientific integrity demands robust and reproducible methodologies. The following protocols describe self-validating systems for assessing the efficacy of plant protection agents.

Protocol: In Vitro Mycelial Growth Inhibition Assay

This protocol determines the direct fungitoxic activity of a compound, essential for characterizing traditional fungicides like Azoxystrobin.

Causality: This assay isolates the chemical-pathogen interaction from all other variables (e.g., the plant host). A dose-dependent inhibition of growth directly demonstrates the compound's intrinsic antifungal properties and allows for the calculation of the EC₅₀ value.

Caption: Workflow for the in vitro mycelial growth inhibition assay.

Step-by-Step Methodology:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Fungicide Amendment: Cool the molten PDA to approximately 50-55°C. Add stock solutions of the test compound (e.g., Azoxystrobin dissolved in DMSO) to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate should contain only DMSO. Pour the amended media into sterile Petri dishes.

  • Inoculation: Using a sterile cork borer, take a 5mm mycelial plug from the leading edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal temperature for the specific fungus (typically 25-28°C).

  • Data Collection: When the mycelial growth in the control plate reaches the edge of the dish, measure the colony diameter of all treatments in two perpendicular directions.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use this data to perform a probit analysis to determine the EC₅₀ value.[15][16]

Protocol: In Vivo Protective Activity Assay (Detached Leaf Model)

This protocol is essential for evaluating SAR inducers, as it incorporates the host plant's response.

Causality: By applying the compound before the pathogen, this assay specifically measures protective efficacy. A reduction in disease symptoms on treated leaves compared to the control validates the compound's ability to induce a defense response in the plant tissue.

Step-by-Step Methodology:

  • Plant Cultivation: Grow susceptible host plants (e.g., tomato for Alternaria solani) under controlled greenhouse conditions until they have 4-6 true leaves.

  • Treatment Application: Prepare solutions of the test compounds (e.g., 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, ASM) at various concentrations (e.g., 50, 100, 200 µg/mL). Apply the solutions as a foliar spray to the plants until runoff. Control plants are sprayed with water containing the same solvent.

  • Induction Period: Allow a 3-5 day incubation period after treatment for the plant to activate its defense mechanisms (i.e., for SAR to be established).[13]

  • Inoculation: Prepare a spore suspension of the target pathogen (e.g., 1 x 10⁵ spores/mL). Detach leaves from the treated and control plants, place them in a humid chamber, and inoculate them with a droplet of the spore suspension.

  • Disease Assessment: Incubate the chambers for 3-7 days under conditions conducive to disease development. Assess disease severity by measuring the lesion diameter or by using a disease severity rating scale.

  • Analysis: Calculate the percent disease control for each treatment relative to the untreated control.

Protocol: Field Trial Design

The ultimate validation of a fungicide's efficacy comes from field trials conducted under real-world conditions.[17]

Causality: A well-designed field trial, incorporating randomization and replication, allows for the statistical separation of treatment effects from environmental variability. An increase in yield or a significant reduction in disease severity compared to an untreated control provides authoritative proof of the product's practical benefit.[18][19]

Step-by-Step Methodology:

  • Experimental Design: Employ a Randomized Complete Block Design (RCBD) with at least four replications to account for field variability.

  • Plot Establishment: Each plot should be of a standard size (e.g., 4 rows wide by 10 meters long) with buffer zones between plots to prevent spray drift.

  • Treatments: Include the novel compound at several application rates, a commercial standard (e.g., ASM or Azoxystrobin), and an untreated control.

  • Application: Apply treatments using calibrated spray equipment at key growth stages or based on a disease forecasting model. Record all application details.

  • Data Collection:

    • Disease Severity: Assess disease at multiple time points using standardized rating scales.

    • Yield: Harvest the central rows of each plot and measure the total and marketable yield.

    • Phytotoxicity: Visually inspect plants for any signs of adverse effects from the treatments.

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) and a mean separation test (e.g., Tukey's HSD) to determine if there are statistically significant differences between treatments.[18]

Conclusion and Future Outlook

The comparison between 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid and commercial fungicides highlights a critical divergence in disease control strategies.

  • Direct-acting fungicides like Azoxystrobin offer powerful, often curative, control but face the persistent challenge of resistance development.

  • SAR inducers , the class to which 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid and its commercial counterpart Acibenzolar-S-methyl belong, represent a more sustainable approach.[1][3] By activating the plant's own broad-spectrum defenses, they provide a powerful tool for integrated pest management (IPM) programs, reduce the reliance on conventional fungicides, and offer a lower risk of resistance.[4]

While synthesized data suggests that the direct fungitoxicity of some thiadiazole derivatives can be comparable to commercial standards in vitro, the true potential of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid likely lies in its ability to act as a plant activator. Further in vivo and field trial research, following the rigorous protocols outlined in this guide, is essential to fully characterize its efficacy and position it within the future landscape of crop protection.

References

  • Systemic acquired resistance - Wikipedia. Wikipedia. [Link]

  • Acibenzolar-S-methyl - Wikipedia. Wikipedia. [Link]

  • Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR): Role and Mechanism of Action Against Phytopathogens. ResearchGate. [Link]

  • Systemic acquired resistance - PubMed. PubMed. [Link]

  • Acibenzolar-S-methyl - Active Ingredient Page. Chemical Warehouse. [Link]

  • Signal regulators of systemic acquired resistance - Frontiers. Frontiers Media. [Link]

  • Systemic Acquired Resistance vs Induced Systemic Resistance: A Review - ARCC Journals. ARCC Journals. [Link]

  • Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed. PubMed. [Link]

  • Mode of action of acibenzolar-S-methyl against sheath blight of rice, caused by Rhizoctonia solani Kühn - PubMed. PubMed. [Link]

  • Efficacy Testing of Pesticides Against Fungal Pathogens - Microbe Investigations. Microbe Investigations. [Link]

  • Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole. PubMed. [Link]

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. MDPI. [Link]

  • Fungicide Use in Field Crops Web Book - Crop Protection Network. Crop Protection Network. [Link]

  • Virtual Screening-Based Synthesis of 1,3,4-Thiadiazole Derivatives and Their Evaluation for Fungicidal Activity, Ergosterol Inhibition, and Aquatic Toxicity. ACS Publications. [Link]

  • Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC. PubMed Central. [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC. PubMed Central. [Link]

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Comparative

Topic: A Comparative Study of 5-Methyl-1,2,3-thiadiazole-4-carboxylic Acid and Its Esters

An In-Depth Comparative Guide for Researchers Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid and its corresponding esters. We will delve into their synthesis, physicochemical characteristics, and biological activities, supported by experimental data and established research. The objective is to equip researchers with the necessary insights to make informed decisions in the design and development of novel therapeutic agents based on the 1,2,3-thiadiazole scaffold.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse and potent biological activities.[1] This five-membered aromatic ring containing one sulfur and two nitrogen atoms serves as a versatile pharmacophore. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antifungal, antiviral, anticancer, and insecticidal properties.[1] The mesoionic nature of the thiadiazole ring allows its analogues to cross cellular membranes effectively and interact with biological targets, while the sulfur atom enhances liposolubility.[2]

At the core of many promising derivatives is the 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid structure. While the carboxylic acid itself is a key building block, its ester derivatives often exhibit modulated properties that can be advantageous for therapeutic applications. This guide will compare the parent acid with its esters, focusing on how the simple structural modification of esterification impacts synthesis, chemical behavior, and, most importantly, biological function.

Synthesis and Chemical Reactivity: A Comparative Overview

The synthetic pathways to the parent acid and its esters are foundational to their accessibility for research and development. The choice of synthetic route is often dictated by the stability of the intermediates and the desired final product.

Synthesis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic Acid

The most common and effective method for synthesizing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction . This reaction involves the cyclization of hydrazones derived from active methylene ketones upon treatment with thionyl chloride (SOCl₂).

The synthesis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid typically starts from an acetoacetate derivative. The resulting hydrazone undergoes cyclization to form the stable thiadiazole ring. It has been noted that for certain related structures, the carboxylic acid form can be thermally unstable, leading to decomposition, which makes the more stable ester derivatives a preferred synthetic target.[3]

Synthesis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic Acid Esters

There are two primary approaches to synthesizing the ester derivatives:

  • Direct Esterification of the Parent Acid: This is a standard chemical transformation where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. This method is straightforward but is contingent on the stability and availability of the parent acid.

  • Synthesis via the Hurd-Mori Reaction using Ester Precursors: A more common and often higher-yielding approach is to start with an ester of acetoacetic acid (e.g., ethyl acetoacetate). The entire Hurd-Mori synthesis is carried out with the ester group already in place, which avoids potential stability issues associated with the free carboxylic acid.[4]

  • Multi-Component Reactions: For more complex ester and amide derivatives, the Ugi reaction provides a powerful one-step procedure to generate diverse libraries of 5-methyl-1,2,3-thiadiazoles for screening.[5][6]

The following workflow illustrates the general synthetic relationship between the parent acid and its esters, highlighting the central role of the Hurd-Mori reaction.

G A Ethyl Acetoacetate B Hydrazone Intermediate (Ester) A->B Reaction with Hydrazine derivative C 5-Methyl-1,2,3-thiadiazole- 4-carboxylic Acid Ethyl Ester B->C Hurd-Mori Reaction (SOCl₂) D 5-Methyl-1,2,3-thiadiazole- 4-carboxylic Acid C->D Hydrolysis E Other Esters D->E Esterification (R-OH, H⁺)

General synthetic pathways for 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid and its esters.
Comparative Reactivity

The primary difference in reactivity lies at the C4 position:

  • Carboxylic Acid: The -COOH group is acidic and can donate a proton. It readily forms salts with bases and can be converted into more reactive species like acid chlorides or activated esters for amide bond formation.

  • Esters: The -COOR group is not acidic. Esters are susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis (reverting to the carboxylic acid) or transesterification (swapping the alcohol group). This susceptibility to hydrolysis is a key feature exploited in prodrug design.

Comparative Physicochemical Properties

Esterification significantly alters the physicochemical properties of the parent molecule. These changes have profound implications for solubility, membrane permeability, and overall pharmacokinetics.

Property5-Methyl-1,2,3-thiadiazole-4-carboxylic AcidRepresentative Ester (Ethyl Ester)Significance for Drug Development
Molecular Formula C₄H₄N₂O₂S[7]C₆H₈N₂O₂SEsterification increases molecular weight and carbon count.
Molecular Weight ~144.15 g/mol [8]~172.20 g/mol Affects diffusion and formulation calculations.
Predicted XlogP 0.7[7]~1.5 (Estimated)A higher XlogP indicates increased lipophilicity (fat-solubility). This generally correlates with better cell membrane permeability.
Hydrogen Bond Donors 1 (from -COOH)0The loss of the acidic proton reduces the ability to donate hydrogen bonds, which can decrease water solubility but improve membrane passage.
Solubility Generally more soluble in polar, aqueous solvents (as a salt).Generally more soluble in organic, non-polar solvents.Solubility dictates formulation strategies (e.g., aqueous solutions for the acid salt vs. lipid-based formulations for the ester).

Biological and Pharmacological Activities: A Structure-Activity Relationship (SAR) Perspective

The 1,2,3-thiadiazole core is associated with a broad range of biological activities. The choice between the acid and its ester is a critical consideration in optimizing potency and bioavailability.

The Ester as a Prodrug

A recurring theme in medicinal chemistry is the use of esters as prodrugs for carboxylic acid-containing active molecules. The lipophilic ester can more easily cross the lipid bilayer of cell membranes. Once inside the cell, ubiquitous esterase enzymes hydrolyze the ester back to the parent carboxylic acid, releasing the active drug at its site of action.

G cluster_0 Extracellular Space cluster_1 Intracellular Space Ester Ester Derivative (Lipophilic) Membrane Cell Membrane Ester->Membrane Passive Diffusion Acid Carboxylic Acid (Active Form) Target Biological Target Acid->Target Pharmacological Effect Membrane->Acid Hydrolysis by Esterases

Prodrug concept: Ester facilitates cell entry before conversion to the active carboxylic acid.
Comparative Biological Profile
  • Antifungal and Antiviral Activity: Studies on 5-methyl-1,2,3-thiadiazoles have highlighted their potential as fungicidal and antiviral agents.[5][6] While direct comparisons are specific to the compounds and assays used, the general principle of enhanced cellular uptake for esters suggests they may show superior activity in cell-based (in vitro) and whole-organism (in vivo) models compared to the parent acid. For instance, certain 1,2,3-thiadiazole carboxylate derivatives have shown potent antifungal efficacy.[1]

  • Antibacterial Activity: The 1,2,3-thiadiazole moiety has been incorporated into molecules with significant antibacterial properties. A study on 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives (a related structure) found that modifications at the carboxyl position were critical for activity, with some compounds showing high bioactivity against Gram-positive bacteria.[9] This underscores the importance of derivatization at the C4-carboxyl group for tuning the biological profile.

  • Structure-Activity Relationship (SAR): The primary SAR point of comparison is the C4 substituent.

    • Acid (-COOH): Provides a strong hydrogen bonding point and a negative charge at physiological pH, which can be crucial for anchoring to a specific binding site on a target protein.

    • Ester (-COOR): The nature of the 'R' group in the ester provides a powerful tool for fine-tuning properties.

      • Steric Bulk: Increasing the size of 'R' can probe the steric limitations of a binding pocket.

      • Lipophilicity: Changing 'R' from a small alkyl group (methyl, ethyl) to a larger or more complex group can systematically alter the molecule's overall lipophilicity, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Key Experimental Protocols

To ensure reproducibility and provide a practical framework, we describe standardized protocols for the synthesis and evaluation of these compounds.

Protocol: Synthesis of Ethyl 5-Methyl-1,2,3-thiadiazole-4-carboxylate

This protocol is based on the well-established Hurd-Mori reaction.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Thionyl chloride (SOCl₂)

  • Ethanol

  • Dichloromethane (DCM)

Procedure:

  • Hydrazone Formation:

    • Dissolve semicarbazide hydrochloride and sodium acetate in water.

    • Add ethyl 2-chloroacetoacetate dropwise to the solution while stirring at 0-5 °C.

    • Allow the reaction to stir at room temperature for 4-6 hours until a precipitate forms.

    • Filter the solid hydrazone, wash with cold water, and dry under vacuum.

  • Cyclization (Hurd-Mori Reaction):

    • Suspend the dried hydrazone in an excess of thionyl chloride (SOCl₂) at 0 °C.

    • Allow the mixture to warm to room temperature and then heat under reflux for 2-3 hours. The reaction progress can be monitored by TLC.

    • Carefully quench the reaction by pouring the mixture onto crushed ice.

    • Extract the aqueous layer with dichloromethane (DCM).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ester.

Self-Validation: The structure and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the successful formation of the thiadiazole ring and the presence of the ethyl ester group.

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol provides a standardized method for comparing the minimum inhibitory concentration (MIC) of the acid and its esters against a fungal strain.

Materials:

  • Test compounds (acid and esters) dissolved in DMSO.

  • Fungal strain (e.g., Candida albicans).

  • RPMI-1640 broth.

  • 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Preparation of Inoculum: Grow the fungal strain in a suitable broth to the mid-log phase. Adjust the concentration to a final inoculum size of ~1 x 10³ cells/mL in RPMI-1640.

  • Serial Dilution: Prepare a 2-fold serial dilution of each test compound in the 96-well plate using RPMI-1640 broth. The final concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (fungus without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the positive control. Growth can be assessed visually or by measuring the optical density at 600 nm.

Data Interpretation: A lower MIC value indicates higher potency. By comparing the MIC values of the carboxylic acid and its various esters, a clear structure-activity relationship can be established.

Conclusion and Future Perspectives

The comparative analysis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid and its esters reveals a classic case of structure-function interplay in medicinal chemistry.

  • Key Finding: While the carboxylic acid moiety may be essential for direct interaction with a biological target, its ester derivatives often serve as superior drug candidates due to enhanced lipophilicity and improved cell permeability, functioning as effective prodrugs.

  • Causality: The conversion of the polar, hydrogen-bond-donating carboxylic acid to a non-polar ester fundamentally alters the molecule's physicochemical properties. This directly impacts its ability to traverse biological membranes, a critical step for reaching intracellular targets.

Future Directions for Researchers:

  • Systematic SAR Studies: A comprehensive library of esters with varying alkyl and aryl groups should be synthesized to systematically probe the effect of steric and electronic properties on biological activity.

  • Mechanism of Action Studies: For active compounds, identifying the specific molecular target is crucial. This can involve techniques like thermal shift assays, enzymatic assays, or genetic screening.

  • Pharmacokinetic Profiling: Promising candidates should be advanced to in vivo studies to evaluate their ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles, comparing how the acid and its esters behave in a whole-organism model.

By leveraging the fundamental differences between the carboxylic acid and its esters, researchers can rationally design and optimize 1,2,3-thiadiazole-based compounds to develop next-generation therapeutics.

References

  • Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. (2015). Russian Journal of General Chemistry.

  • 5-Methyl-1,2,3-thiadiazoles Synthesized via Ugi Reaction and Their Fungicidal and Antiviral Activities. (2010). Journal of Agricultural and Food Chemistry.

  • 5-Methyl-1,2,3-thiadiazoles synthesized via ugi reaction and their fungicidal and antiviral activities. (2010). PubMed.

  • 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid ethyl ester. ChemicalBook.

  • methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate. Chemical Synthesis Database.

  • Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. (2015). Semantic Scholar.

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (2017). Journal of Chemical and Pharmaceutical Research.

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). Molecules.

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). RSC Medicinal Chemistry.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules.

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). Applied Sciences.

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey.

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Jadavpur University.

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ChemInform.

  • Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology.

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2024). Molecules.

  • The Chemistry of Thiadiazoles: Leveraging 5-Methyl-1,3,4-thiadiazole-2-thiol. Dakenchem.

  • 4-Thiadiazole: The Biological Activities. (2018). Systematic Reviews in Pharmacy.

  • Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. (2012). Probe Reports from the NIH Molecular Libraries Program.

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Validation

A Comparative Guide to Validating Systemic Acquired Resistance (SAR) Induced by 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the experimental validation of Systemic Acquired Resistance (SAR) induced by 5-Methyl-1,2,3-thiad...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental validation of Systemic Acquired Resistance (SAR) induced by 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid (5-MTCA). We will objectively compare its performance with established SAR inducers and provide detailed, field-proven protocols to ensure scientific rigor and reproducibility.

Introduction: The Landscape of Induced Resistance

Plants, being sessile, have evolved sophisticated defense mechanisms to combat pathogen attacks. One of the most effective of these is Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity that is activated throughout the plant following an initial localized infection.[1][2][3] At the heart of SAR is the signaling molecule salicylic acid (SA), which accumulates both locally and systemically to orchestrate the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) genes.[4][5][6]

The agricultural significance of SAR has driven the development of synthetic chemical inducers, or "plant activators," which can trigger this innate immunity without causing disease.[2] These compounds offer an environmentally conscious alternative to conventional pesticides by leveraging the plant's own defense machinery.

Among these activators is 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid (5-MTCA). It is the active metabolite of the commercial plant activator Tiadinil.[7][8][9] Understanding its precise mechanism and validating its efficacy requires a robust comparative approach. This guide outlines the necessary experimental systems to achieve this.

Mechanism of Action: A Comparative Overview

To design effective validation experiments, it is crucial to understand how 5-MTCA's mode of action compares to other well-characterized SAR inducers.

  • Salicylic Acid (SA): The endogenous signal for SAR. Exogenous application directly activates downstream defense responses. However, high concentrations can be phytotoxic.[2][5]

  • Acibenzolar-S-methyl (ASM or BTH): A widely used commercial activator (e.g., Actigard®). ASM is a pro-drug that is converted in the plant to its active form, which mimics SA and requires the SA signaling pathway to function.[10]

  • 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid (5-MTCA): Research indicates that 5-MTCA has a unique mode of action. It appears to activate the SAR signaling pathway downstream of SA accumulation but upstream of the key regulator NPR1 (Nonexpressor of PR genes 1).[8][11] Crucially, it can induce resistance and PR gene expression even in transgenic plants engineered to be incapable of accumulating SA (e.g., NahG tobacco), demonstrating that it does not require endogenous SA synthesis for its activity.[7][9]

This distinction is fundamental. While ASM relies on the plant's ability to perceive and transduce the SA signal, 5-MTCA can bypass the need for SA accumulation, potentially offering a different profile of activity.

SAR_Pathway cluster_pathogen Pathogen Attack cluster_signals Signal Transduction cluster_response Defense Response cluster_inducers Pathogen Pathogen (e.g., P. syringae) SA_Accum Salicylic Acid (SA) Accumulation Pathogen->SA_Accum induces NPR1 NPR1 Activation SA_Accum->NPR1 activates PR_Genes PR Gene Expression NPR1->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR ASM Acibenzolar-S-Methyl (ASM) ASM->SA_Accum mimics SA signal MTCA 5-MTCA MTCA->NPR1 activates downstream of SA accumulation

Caption: Simplified SAR signaling pathway showing intervention points of different chemical inducers.

Experimental Validation Framework

A two-pronged approach is essential for robustly validating the SAR-inducing properties of 5-MTCA: a functional bioassay to measure disease resistance and a molecular assay to quantify the activation of defense pathways. We will use the model plant Arabidopsis thaliana and the bacterial pathogen Pseudomonas syringae pv. tomato DC3000 (Pst DC3000).[12][13][14]

Part A: Pathogen Challenge Bioassay

This experiment directly tests whether pre-treatment with 5-MTCA enhances the plant's ability to resist subsequent pathogen infection in systemic tissues.

Experimental Protocol: Pathogen Challenge

  • Plant Cultivation:

    • Grow Arabidopsis thaliana (ecotype Col-0) plants in a 1:2 mixture of nutrient soil and vermiculite.[15]

    • Maintain plants in a controlled growth chamber at 22°C with a 10-hour light/14-hour dark cycle and 65% relative humidity for 4-5 weeks.[15]

  • Inducer Application (Systemic Treatment):

    • Prepare stock solutions of 5-MTCA and ASM in a suitable solvent (e.g., DMSO) and dilute to their final working concentrations in water. The mock control should contain the same concentration of the solvent.

    • Divide plants into three treatment groups: Mock (control), 5-MTCA, and ASM (positive control).

    • Apply the treatments as a soil drench to ensure systemic uptake without direct contact with the leaves that will be challenged. This is critical for validating systemic resistance.[7] Let the plants absorb the treatment for 48-72 hours.

  • Pathogen Inoculation:

    • Culture Pst DC3000 on King's B agar medium with appropriate antibiotics.

    • Prepare a bacterial suspension in sterile water and adjust the optical density (OD₆₀₀) to 0.001, which corresponds to approximately 5 x 10⁵ colony-forming units (CFU)/mL.[14]

    • Using a 1 mL needleless syringe, infiltrate the bacterial suspension into the abaxial side of two to three fully expanded leaves per plant.[14][15] Crucially, these leaves should not have been in contact with the initial chemical treatment.

  • Quantification of Disease Resistance:

    • Symptom Assessment: At 3 days post-inoculation (dpi), visually score and photograph disease symptoms (e.g., chlorosis, necrosis).

    • Bacterial Titer Measurement: At 3 dpi, collect leaf discs of a known area (e.g., using a 4 mm punch) from the infiltrated leaves.[15]

    • Thoroughly grind the leaf discs in sterile water, perform serial dilutions, and plate the dilutions on King's B agar.

    • After incubation, count the colonies to determine the CFU per unit of leaf area. A significant reduction in CFU in treated plants compared to the mock control indicates induced resistance.

Experimental_Workflow Start Start: 4-week-old Arabidopsis plants Treatment Soil Drench Application (Mock, 5-MTCA, ASM) Start->Treatment Incubation1 Systemic Uptake (48-72 hours) Treatment->Incubation1 Inoculation Pathogen Challenge (Pst DC3000 syringe infiltration into distal leaves) Incubation1->Inoculation Incubation2 Disease Development (3 days) Inoculation->Incubation2 Analysis Data Collection & Analysis Incubation2->Analysis Symptoms Symptom Scoring & Photography Analysis->Symptoms Qualitative CFU Bacterial Titer Count (CFU/cm²) Analysis->CFU Quantitative End End: Comparative Efficacy Data Symptoms->End CFU->End

Caption: Experimental workflow for the pathogen challenge bioassay.

Part B: Molecular Analysis of SAR Marker Genes

This experiment validates that the observed resistance is linked to the activation of the SAR pathway by measuring the transcript levels of key defense genes. PR-1 is a classic and reliable marker for SA-dependent SAR.[16]

Experimental Protocol: Quantitative RT-PCR (RT-qPCR)

  • Plant Treatment and Tissue Collection:

    • Treat plants with Mock, 5-MTCA, and ASM via soil drench as described in Part A.

    • Harvest systemic (distal) leaf tissue at several time points post-treatment (e.g., 0, 24, 48, and 72 hours) to capture the dynamics of gene expression.

    • Immediately flash-freeze the collected tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the leaf tissue using a reputable commercial kit or a standard Trizol-based protocol.

    • Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

    • Synthesize complementary DNA (cDNA) from the high-quality RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Perform qPCR using a real-time PCR system and a SYBR Green-based detection method.[17]

    • Design or obtain validated primers for the target gene (PR-1) and a stable reference gene (e.g., Actin or Ubiquitin) for data normalization.

    • Set up reactions including a no-template control and a no-reverse-transcriptase control to check for contamination.

  • Data Analysis:

    • Calculate the relative expression levels of PR-1 using the 2-ΔΔCt method.

    • Normalize the expression of PR-1 to the reference gene and present the data as a fold-change relative to the mock-treated control at the corresponding time point.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables.

Table 1: Comparative Efficacy in Disease Resistance (Expected Results)

Treatment Group Disease Symptom Severity (Scale 0-5) Bacterial Growth (log CFU/cm²) % Reduction vs. Mock
Mock (Control) 4.2 ± 0.5 7.8 ± 0.3 -
5-MTCA 1.5 ± 0.3 5.6 ± 0.4 99.4%
ASM 1.8 ± 0.4 5.9 ± 0.3 98.7%

Values are presented as mean ± standard deviation. A lower symptom score and log CFU/cm² indicate higher resistance.

Table 2: Comparative Induction of PR-1 Gene Expression (Expected Results)

Treatment Group Relative PR-1 Expression (Fold Change vs. Mock) at 48h
Mock (Control) 1.0
5-MTCA 150 ± 25
ASM 120 ± 20

Values are presented as mean ± standard deviation. A higher fold change indicates stronger induction of the SAR pathway.

Interpretation: Successful validation would show that 5-MTCA treatment leads to a statistically significant reduction in both disease symptoms and bacterial proliferation compared to the mock control.[13] Furthermore, this functional resistance should be correlated with a significant upregulation of PR-1 gene expression in systemic tissues, confirming the activation of the SAR signaling pathway.[17][18] Comparing the magnitude of these effects for 5-MTCA against the benchmark activator ASM provides a direct measure of its relative performance.

Conclusion

This guide outlines a self-validating experimental system to rigorously assess the SAR-inducing capabilities of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid. By integrating a functional pathogen challenge with molecular analysis of defense gene expression, researchers can generate robust, quantitative data. Comparing these results against a well-established activator like ASM allows for a clear determination of 5-MTCA's efficacy and potential as a plant defense activator. The unique mechanistic feature of acting downstream of SA accumulation makes 5-MTCA a compelling candidate for further development in crop protection strategies.[8][9]

References

  • Dempsey, D. A., & Klessig, D. F. (2018). Systemic Acquired Resistance and Salicylic Acid: Past, Present, and Future. Molecular Plant-Microbe Interactions, 31(8), 813-823. [Link]

  • Zhang, Y., & Li, X. (2010). Control of salicylic acid synthesis and systemic acquired resistance by two members of a plant-specific family of transcription factors. Proceedings of the National Academy of Sciences, 107(42), 18220-18225. [Link]

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Comparative

A Comprehensive Guide to Investigating Cross-Resistance with 1,2,3-Thiadiazole Fungicides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Mode of Action of 1,2,3-Thiadiazole Fungicides The 1,2,3-thiadiazole fungicides represent a distinct class of crop protection agent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Mode of Action of 1,2,3-Thiadiazole Fungicides

The 1,2,3-thiadiazole fungicides represent a distinct class of crop protection agents, primarily functioning as inducers of Systemic Acquired Resistance (SAR). Unlike conventional fungicides that directly target and inhibit specific metabolic pathways within the fungal pathogen, 1,2,3-thiadiazoles, such as tiadinil and isotianil, activate the plant's own defense mechanisms.[1] This unique mode of action places them in the Fungicide Resistance Action Committee (FRAC) Group P03.[2] The induction of SAR leads to broad-spectrum and long-lasting protection against a variety of pathogens.[1][3] Given this indirect mode of action, understanding the potential for cross-resistance with fungicides that have direct, target-site-specific modes of action is crucial for sustainable disease management and the development of new fungicidal compounds.

This guide provides a comprehensive framework for designing and conducting cross-resistance studies involving 1,2,3-thiadiazole fungicides. It outlines the theoretical underpinnings of fungicide resistance and cross-resistance, detailed experimental protocols for in vitro sensitivity testing, and best practices for data analysis and presentation.

Understanding Fungicide Resistance and Cross-Resistance

Fungicide resistance is the heritable adjustment of a pathogen that results in a reduced sensitivity to a fungicide.[4] This can arise from various mechanisms, including:

  • Target site modification: Alterations in the protein targeted by the fungicide, reducing its binding affinity.

  • Overexpression of the target protein: Increased production of the target enzyme, requiring higher concentrations of the fungicide for inhibition.

  • Metabolic detoxification: Enzymatic degradation of the fungicide into non-toxic compounds.

  • Efflux pumps: Active transport of the fungicide out of the fungal cell.[5][6]

Cross-resistance occurs when a pathogen's resistance to one fungicide confers resistance to another, often within the same chemical group or with a similar mode of action.[4] However, cross-resistance can also occur between fungicides with different modes of action, for instance, through the overexpression of multidrug efflux pumps.[6] Investigating the potential for cross-resistance between SAR inducers and conventional fungicides is critical for devising effective resistance management strategies.

The Rationale for Cross-Resistance Studies with 1,2,3-Thiadiazoles

Since 1,2,3-thiadiazole fungicides do not have a direct antifungal mode of action, the development of resistance in the traditional sense (e.g., target-site mutation) is considered to have a low risk.[7] However, the potential for cross-resistance with other fungicide classes remains a key area of investigation for two primary reasons:

  • Selection Pressure from Partner Fungicides: 1,2,3-thiadiazoles are often used in combination or rotation with conventional fungicides. It is important to understand if the selection pressure exerted by these partner fungicides could lead to the selection of pathogen isolates with reduced sensitivity to the SAR-inducing effects of 1,2,3-thiadiazoles.

  • Broad-Spectrum Resistance Mechanisms: The evolution of non-target-site resistance mechanisms, such as enhanced efflux pump activity, could potentially confer reduced sensitivity to a wide range of compounds, including SAR inducers.

This guide provides the necessary protocols to investigate these possibilities.

Experimental Protocols for Assessing Cross-Resistance

A robust assessment of cross-resistance involves determining the sensitivity of a pathogen population to a 1,2,3-thiadiazole fungicide and comparing it with the sensitivity to fungicides from other FRAC groups. The following is a detailed, step-by-step methodology for conducting such a study.

I. Fungal Isolate Collection and Preparation
  • Pathogen Isolation: Collect a representative sample of pathogen isolates from diverse geographic locations and with varying histories of fungicide exposure.[8]

  • Single-Spore Isolation: To ensure genetic homogeneity, perform single-spore isolation for each field isolate.

  • Culture Maintenance: Maintain the purified isolates on a suitable nutrient agar medium, such as Potato Dextrose Agar (PDA), at an appropriate temperature and light cycle for the specific pathogen.

  • Inoculum Preparation: Prepare spore suspensions or mycelial plugs from actively growing cultures for use in the sensitivity assays.

G cluster_collection Isolate Collection cluster_prep Inoculum Preparation Field Sampling Field Sampling Single-Spore Isolation Single-Spore Isolation Field Sampling->Single-Spore Isolation Purification Culture Maintenance Culture Maintenance Single-Spore Isolation->Culture Maintenance Propagation Spore Suspension Spore Suspension Culture Maintenance->Spore Suspension Harvesting Mycelial Plugs Mycelial Plugs Culture Maintenance->Mycelial Plugs Excision G Fungicide Stock Solutions Fungicide Stock Solutions Serial Dilutions Serial Dilutions Fungicide Stock Solutions->Serial Dilutions Amended Agar Preparation Amended Agar Preparation Serial Dilutions->Amended Agar Preparation Inoculation Inoculation Amended Agar Preparation->Inoculation Incubation Incubation Inoculation->Incubation Data Collection Data Collection Incubation->Data Collection EC50 Calculation EC50 Calculation Data Collection->EC50 Calculation

Figure 2: Step-by-step workflow for in vitro fungicide sensitivity assay.
III. Data Analysis and Interpretation
  • EC50 Determination: For each isolate and fungicide combination, determine the EC50 value by probit analysis or by regressing the percentage of inhibition against the log-transformed fungicide concentrations. [9]2. Resistance Factor (RF): If a known sensitive (wild-type) isolate is available, the resistance factor can be calculated as: RF = EC50 of the test isolate / EC50 of the sensitive isolate

  • Cross-Resistance Analysis: To assess cross-resistance, perform a correlation analysis of the EC50 values obtained for the 1,2,3-thiadiazole fungicide and the other tested fungicides across all isolates. A significant positive correlation suggests cross-resistance. [10]

Data Presentation: Summarizing Experimental Findings

Clear and concise presentation of data is essential for interpreting and communicating the results of cross-resistance studies.

Table 1: Example of EC50 Values (µg/mL) of Botrytis cinerea Isolates to a 1,2,3-Thiadiazole and Other Fungicides

Isolate IDTiadinil (FRAC P03)Azoxystrobin (FRAC 11)Tebuconazole (FRAC 3)Boscalid (FRAC 7)
BC-010.850.050.120.08
BC-020.920.060.150.09
BC-031.102.500.130.10
BC-040.780.041.200.07
BC-051.503.101.502.10
...............

Table 2: Example of Correlation Analysis of EC50 Values

TiadinilAzoxystrobinTebuconazoleBoscalid
Tiadinil 1.00
Azoxystrobin 0.851.00
Tebuconazole 0.120.081.00
Boscalid 0.750.68*0.151.00

* Indicates a statistically significant correlation (P < 0.05).

Discussion and Implications for Resistance Management

The absence of a direct fungicidal effect for 1,2,3-thiadiazoles makes the interpretation of in vitro sensitivity data unique. A decrease in sensitivity to a 1,2,3-thiadiazole in a pathogen isolate that is resistant to a conventional fungicide could indicate a pleiotropic effect of the resistance mechanism. For example, an upregulated efflux pump that expels a conventional fungicide might also be capable of transporting the 1,2,3-thiadiazole or a downstream signaling molecule of the SAR pathway.

The findings from these cross-resistance studies will have significant implications for resistance management strategies. If cross-resistance is detected, it would suggest that the use of certain conventional fungicides could select for pathogen populations that are less responsive to the protective effects of SAR inducers. In such cases, careful consideration should be given to the selection of tank-mix partners and the rotation of fungicide modes of action. Conversely, the absence of cross-resistance would support the use of 1,2,3-thiadiazole fungicides in combination with a broader range of conventional fungicides to manage resistance to the latter.

Conclusion

This guide provides a robust framework for the systematic investigation of cross-resistance between 1,2,3-thiadiazole fungicides and other classes of fungicides. By following the detailed protocols and data analysis methods outlined, researchers can generate valuable data to inform effective and sustainable disease management strategies. Understanding the complex interactions between different fungicide modes of action is paramount to preserving the efficacy of existing and future crop protection tools.

References

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Validation

Performance Evaluation of Thiadiazole-Based Plant Activators on Diverse Crop Varieties: A Comparative Guide

This guide provides a comprehensive technical evaluation of thiadiazole-based plant activators, focusing on the well-documented compound Acibenzolar-S-methyl (ASM) as a representative example. While the specific compound...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical evaluation of thiadiazole-based plant activators, focusing on the well-documented compound Acibenzolar-S-methyl (ASM) as a representative example. While the specific compound 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid has been noted for potential agricultural applications, publicly available performance data on crop varieties remains scarce.[1] However, the extensive research on ASM, a structural and functional analogue, offers invaluable insights into the efficacy and application of this chemical class for enhancing crop resilience.

This document is intended for researchers, scientists, and professionals in drug development and crop protection. It delves into the mechanism of action, comparative performance against various pathogens on different crops, and detailed experimental protocols for evaluation.

Introduction to Thiadiazole-Based Plant Activators and Systemic Acquired Resistance (SAR)

Thiadiazole derivatives have emerged as a significant class of compounds capable of inducing a plant's own defense mechanisms.[2][3] Unlike traditional fungicides and bactericides that act directly on the pathogen, these compounds function as "plant activators." They trigger a state of heightened immunity known as Systemic Acquired Resistance (SAR).[4][5][6]

SAR is a long-lasting, broad-spectrum defense response that is effective against a wide range of pathogens, including fungi, bacteria, and viruses.[4][7][8] The induction of SAR "primes" the plant, enabling it to respond more rapidly and effectively to subsequent pathogen attacks.[6] Acibenzolar-S-methyl (ASM), commercially known as Bion® or Actigard®, is one of the most extensively studied and commercially successful thiadiazole-based SAR inducers.[4][9][10] It acts as a functional analogue of salicylic acid (SA), a key signaling molecule in the SAR pathway.[4][11]

Mechanism of Action: The SAR Pathway

Upon application, ASM is absorbed by the plant and hydrolyzed to its active form, acibenzolar acid.[10][11] This molecule mimics salicylic acid, initiating a signaling cascade that leads to the systemic expression of a suite of defense-related genes, including those encoding for Pathogenesis-Related (PR) proteins.[11] These proteins have antimicrobial properties and contribute to the reinforcement of plant cell walls, thus inhibiting pathogen penetration and spread.[4]

SAR_Pathway ASM Acibenzolar-S-methyl (ASM) (Applied Exogenously) Hydrolysis Hydrolysis in planta ASM->Hydrolysis AA Acibenzolar Acid (Active Form) Hydrolysis->AA mimics SA SA_Receptor Salicylic Acid (SA) Receptors (e.g., NPR3/NPR4) AA->SA_Receptor NPR1_Activation NPR1 Activation (Redox Change) SA_Receptor->NPR1_Activation NPR1_Translocation NPR1 Translocation to Nucleus NPR1_Activation->NPR1_Translocation Gene_Expression Defense Gene Expression (e.g., PR-1, PR-2, PR-5) NPR1_Translocation->Gene_Expression SAR Systemic Acquired Resistance (SAR) Gene_Expression->SAR

Figure 1: Simplified signaling pathway of Acibenzolar-S-methyl (ASM) inducing SAR.

Comparative Performance on Different Crop Varieties

The efficacy of ASM varies depending on the crop, pathogen, and environmental conditions. It is crucial to note that as a plant activator, ASM is most effective when applied prophylactically, before the onset of disease.[10]

Efficacy Against Fungal and Oomycete Pathogens

ASM has demonstrated significant control over a range of fungal and oomycete diseases.

PathogenCommon NameCropEfficacy MetricResultAlternative TreatmentAlternative ResultSource
Peronospora hyoscyami f. sp. tabacinaBlue MoldTobaccoReduction in lesions>88%Untreated Control-[12]
Podosphaera pannosaPowdery MildewRoseDisease IncidenceSignificant ReductionPotassium SaltsReduced, but not always significant[9]
Cercospora nicotianaeFrog Eye Leaf SpotTobaccoReduction in spotsSignificantUntreated Control-[12][13]
Sphaerotheca fuligineaPowdery MildewCucumberDisease SeveritySignificant ReductionOrganic ManureLess effective than combined treatment[14]
Efficacy Against Bacterial Pathogens

ASM is particularly effective against a variety of bacterial pathogens, which are often difficult to control with traditional chemicals.

PathogenCommon NameCropEfficacy MetricResultAlternative TreatmentAlternative ResultSource
Xanthomonas axonopodis pv. vesicatoriaBacterial SpotTomatoDisease SeveritySignificant ReductionStandard Bactericide ProgramSimilar or less effective[15]
Pseudomonas syringae pv. tomatoBacterial SpeckTomatoDisease SeveritySignificant ReductionStandard Bactericide ProgramSimilar or less effective[15]
Pseudomonas syringae pv. tabaciWildfire/Angular Leaf SpotTobaccoDisease PreventionEffective ControlUntreated Control-[13]
Efficacy Against Viral Pathogens

The induction of SAR by ASM can also lead to reduced susceptibility to certain viral infections.

PathogenCommon NameCropEfficacy MetricResultAlternative TreatmentAlternative ResultSource
Passionfruit Woodiness VirusPWVPassionfruitReduction in Virus Titer9-13% reductionWater Control-[16]
Passionfruit Woodiness VirusPWVPassionfruitSymptom Severity Score22-36% reductionWater Control-[16]
Considerations for Application and Potential Phytotoxicity

While ASM is a powerful tool for disease management, it is not without limitations. Its efficacy can be influenced by the plant's genetic background and overall health. Furthermore, ASM does not exhibit direct antimicrobial activity, meaning it cannot cure an existing infection and must be applied preventatively.[5][10]

In some cases, particularly at higher concentrations or on sensitive cultivars, ASM application can lead to phytotoxic effects such as stunting, chlorosis, and reduced yield.[12][17] For example, studies on tobacco have shown that soil drenches of ASM can significantly reduce leaf and root weight.[17] Therefore, optimizing the application rate and timing is critical for maximizing disease control while minimizing the risk of crop injury.

Experimental Protocols for Performance Evaluation

To ensure scientific integrity and generate reliable data, the following experimental protocols are recommended for evaluating the performance of thiadiazole-based plant activators like ASM.

General Workflow for Efficacy Evaluation

This workflow outlines the key steps for assessing the ability of a plant activator to protect against a specific pathogen.

Efficacy_Workflow A 1. Plant Propagation Grow healthy, uniform plants in a controlled environment. B 2. Treatment Application Apply plant activator (e.g., ASM) at various concentrations. Include positive (fungicide) and negative (water/vehicle) controls. A->B C 3. SAR Induction Period Allow sufficient time (typically 3-7 days) for the plant to activate its defenses. B->C D 4. Pathogen Inoculation Challenge plants with a known concentration of the pathogen. C->D E 5. Incubation Maintain plants in conditions conducive to disease development (e.g., high humidity). D->E F 6. Disease Assessment Quantify disease severity using established rating scales (e.g., % leaf area infected, lesion counts, pathogen population). E->F G 7. Data Analysis Statistically compare treatments to determine efficacy. F->G

Figure 2: General experimental workflow for evaluating the efficacy of a plant activator.
Step-by-Step Protocol: Evaluation Against Bacterial Speck on Tomato

This protocol provides a specific example for evaluating ASM's efficacy against Pseudomonas syringae pv. tomato.

  • Plant Material and Growth Conditions:

    • Sow seeds of a susceptible tomato variety (e.g., 'Moneymaker') in sterile potting mix.

    • Grow seedlings in a greenhouse or growth chamber at 24-26°C with a 16-hour photoperiod.

    • Use plants at the 4-5 true leaf stage for experiments.

  • Treatment Application:

    • Prepare a stock solution of Acibenzolar-S-methyl (e.g., from a commercial formulation like Actigard® 50WG) in sterile deionized water.

    • Prepare serial dilutions to achieve the desired treatment concentrations (e.g., 25, 50, 100 mg/L).

    • Include a negative control (water spray) and a positive control (e.g., a copper-based bactericide).

    • Apply treatments as a foliar spray until runoff, ensuring complete coverage of all leaves.

  • SAR Induction and Inoculation:

    • Maintain the treated plants under the same growth conditions for 5 days to allow for the induction of SAR.

    • Prepare an inoculum of P. syringae pv. tomato by growing the bacteria in King's B broth to a concentration of 10⁸ CFU/mL.

    • Inoculate the plants by spraying the bacterial suspension onto the leaves.

  • Disease Assessment:

    • Place the inoculated plants in a high-humidity chamber (>90% RH) for 48 hours to promote infection.

    • Return plants to the greenhouse and assess disease severity 7-10 days after inoculation.

    • Quantify disease by counting the number of necrotic lesions per leaf or by using a disease severity index (e.g., a 0-5 scale).

    • To quantify bacterial populations, collect leaf discs, homogenize them in a buffer, and plate serial dilutions on a selective medium to count colony-forming units (CFUs).[11]

Conclusion and Future Directions

Thiadiazole-based plant activators, exemplified by Acibenzolar-S-methyl, represent a valuable and innovative approach to crop protection. By harnessing the plant's own defense mechanisms, they offer a broad spectrum of activity and a unique mode of action that can complement or serve as an alternative to traditional pesticides.[4][13] The performance data clearly indicate significant efficacy against numerous economically important pathogens across a variety of crops.

However, the potential for phytotoxicity necessitates careful optimization of application rates and timing for each specific crop and growing condition. Future research should focus on synthesizing novel thiadiazole derivatives with an improved therapeutic window—maximizing defense induction while minimizing negative impacts on plant growth and yield.[18][19] Understanding the genetic basis of crop sensitivity to these activators will also be crucial for developing tolerant varieties and further integrating SAR inducers into sustainable disease management programs.

References

  • Citrus Research and Education Center. SAR. Available at: [Link]

  • Eikemo, H. et al. (2012, May). Evaluation of acibenzolar-S-methyl and other low-toxicity products for control of rose powdery mildew (Podosphaera pannosa) in greenhouses. Acta Agriculturae Scandinavica, Section B — Soil & Plant Science. Available at: [Link]

  • Dempsey, D. A., & Klessig, D. F. (2017). Signal regulators of systemic acquired resistance. Frontiers in Plant Science. Available at: [Link]

  • Conrath, U. (2011). Systemic Acquired Resistance. Plant Signaling & Behavior. Available at: [Link]

  • Lehigh, V. (n.d.). Inducing Systemic Acquired Resistance: Helping Plants Help Themselves. Acres USA. Available at: [Link]

  • Smirle, M. J. (2001). Induction of Systemic Acquired Disease Resistance in Plants: Potential Implications for Disease Management in Urban Forestry. Journal of Arboriculture. Available at: [Link]

  • Louws, F. J. et al. (2001). Field Control of Bacterial Spot and Bacterial Speck of Tomato Using a Plant Activator. Plant Disease. Available at: [Link]

  • Zakharychev, V. V. et al. (2022). Discovery and Biological Evaluation of 3-(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Acibenzolar-S-methyl. Available at: [Link]

  • Kachroo, A., & Robin, G. P. (2014). Chemical inducers of systemic immunity in plants. Journal of Experimental Botany. Available at: [Link]

  • Conrath, U. (2011). Systemic Acquired Resistance. Plant Signaling & Behavior. Available at: [Link]

  • Gao, F. et al. (2015). Recent Advances in Synthetic Chemical Inducers of Plant Immunity. Frontiers in Plant Science. Available at: [Link]

  • Zakharychev, V. V. et al. (2022). (PDF) Discovery and Biological Evaluation of 3-(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators. ResearchGate. Available at: [Link]

  • Zakharychev, V. V. et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules. Available at: [Link]

  • Perez, L. et al. (2003). Efficacy of acibenzolar-S-methyl, an inducer of systemic acquired resistance against tobacco blue mould caused by Peronospora hyoscyami f. sp. tabacina. ResearchGate. Available at: [Link]

  • Csinos, A. S. et al. (2009). Influence of acibenzolar-S-methyl and mixture of baccilus species on growth and vigor of cultivated tobacco. ResearchGate. Available at: [Link]

  • MacLachlan, D. (2016). ACIBENZOLAR-S-METHYL (288). JMPR. Available at: [Link]

  • University of Hertfordshire. (n.d.). Acibenzolar-S-methyl (Ref: CGA 245704). AERU. Available at: [Link]

  • Parkinson, L. et al. (2015). Efficacy of acibenzolar-S-methyl (Bion®) treatment of Australian commercial passionfruit, Passiflora edulis f. sp. flavicarpa, against Passionfruit woodiness virus (PWV). Australasian Plant Pathology. Available at: [Link]

  • Yang, M. et al. (2023). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. Molecules. Available at: [Link]

  • Aslam, M. et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences. Available at: [Link]

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  • Hafez, Y. M. et al. (2007). Effect of organic fertilizers combined with benzo (1,2,3) thiadiazole-7-carbothioic acid S-methyl ester (BTH) on the cucumber powdery mildew and the yield production. ResearchGate. Available at: [Link]

  • Sosnovskikh, V. Y. et al. (2015). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. ResearchGate. Available at: [Link]

  • Płaziński, W. et al. (2019). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. Available at: [Link]

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Comparative

A Comparative Guide to the Mode of Action of Plant Activators: 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid and its Counterparts

This guide provides an in-depth, objective comparison of the modes of action of several key plant activators, with a focus on 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid. Designed for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the modes of action of several key plant activators, with a focus on 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding and provides actionable experimental protocols to evaluate and compare these compounds.

Introduction: Harnessing the Plant's Innate Immunity

Plants, being sessile organisms, have evolved sophisticated innate immune systems to defend against a wide array of pathogens.[1] A pivotal component of this system is Systemic Acquired Resistance (SAR), a "whole-plant" defense response that provides long-lasting, broad-spectrum protection against secondary infections by fungi, bacteria, and viruses.[1][2][3] Unlike conventional pesticides that directly target pathogens, plant activators, or SAR inducers, are compounds that "prime" the plant's defense system.[4] They do not possess intrinsic antimicrobial properties but instead trigger the plant's endogenous defense signaling pathways, preparing it to mount a faster and stronger response upon pathogen attack.[3][4]

The cornerstone of the SAR signaling pathway is the phytohormone salicylic acid (SA).[1][2] Following pathogen recognition, endogenous SA levels increase, initiating a signaling cascade that culminates in the expression of a battery of defense-related genes, including those encoding Pathogenesis-Related (PR) proteins.[1][5] This guide will dissect the mechanisms of several chemical activators that interface with this critical defense pathway.

Unraveling the Mechanisms of Key Plant Activators

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound recognized for its potential in agricultural applications, including as a pesticide and plant growth regulator.[6] While its direct role as a SAR inducer is less documented than other compounds, its structural features, particularly the thiadiazole ring, are common in molecules with known plant-activating properties.[6][7]

Hypothesized Mode of Action: Based on its chemical structure, it is hypothesized that 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid functions as a plant activator by interacting with the salicylic acid signaling pathway. It may act as a structural analog of a key signaling molecule or influence the biosynthesis or perception of salicylic acid, leading to the downstream activation of defense responses. Its documented antimicrobial and insecticidal activities suggest it may possess a multi-faceted mode of action, potentially combining direct effects on pathogens with the stimulation of host immunity.[6][8] Further research is required to fully elucidate its precise point of intervention in the SAR pathway.

Acibenzolar-S-methyl (BTH): The Salicylic Acid Mimic

Acibenzolar-S-methyl (ASM), also known commercially as Bion® or Actigard®, is a well-characterized synthetic plant activator belonging to the benzothiadiazole (BTH) class.[9][10] It is a functional analog of salicylic acid and serves as a benchmark for SAR inducers.[4][10]

Mode of Action: ASM itself is a pro-pesticide and is not biologically active until it is taken up by the plant.[9] Inside the plant, it is hydrolyzed to its active form, acibenzolar carboxylic acid.[9][11] This active metabolite mimics endogenous salicylic acid, binding to and activating components of the SA signaling pathway downstream of SA synthesis.[4][12] This activation triggers the expression of defense-related genes, including PR-1, and leads to the accumulation of PR proteins, establishing a state of SAR.[9][12] Importantly, BTH does not possess direct fungitoxic activity; its protective effect is entirely host-mediated.[13][14]

Probenazole (PBZ): Activating the Pathway Upstream

Probenazole (PBZ), the active ingredient in Oryzemate®, has a long history of use in protecting rice against blast fungus.[15] It represents a different class of plant activators that also induces SAR through the salicylic acid pathway but at a different entry point compared to BTH.[16]

Mode of Action: Probenazole is metabolized in the plant to its active form, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT).[17][18] Unlike BTH, which acts as an SA mimic, PBZ and BIT stimulate the SAR signaling pathway at a point upstream of salicylic acid accumulation.[15][17][18] Treatment with PBZ leads to an increase in endogenous SA levels.[15] The subsequent signaling cascade is dependent on key components of the SA pathway, including the regulatory protein NPR1 (Non-expressor of PR genes 1), culminating in the expression of defense genes and enhanced disease resistance.[15][17]

Comparative Analysis of Plant Activator Mechanisms

The selection of a plant activator for research or field application depends on understanding the nuances of their modes of action. The following table summarizes the key characteristics of the discussed compounds.

Feature5-Methyl-1,2,3-thiadiazole-4-carboxylic acidAcibenzolar-S-methyl (BTH)Probenazole (PBZ)
Chemical Class ThiadiazoleBenzothiadiazoleBenzisothiazole
Nature of Compound Active MoleculePro-pesticidePro-pesticide
Active Metabolite Not applicableAcibenzolar carboxylic acid[9][11]1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT)[17][18]
Point of Action Hypothesized to interact with SA pathwayDownstream of SA synthesis (SA mimic)[4][12]Upstream of SA accumulation[15][17]
Effect on SA Levels UnknownNo direct increase in SA synthesis[19]Induces accumulation of endogenous SA[15]
Key Pathway Component Likely SA-dependentSA-dependent, requires NPR1[12]SA-dependent, requires NPR1[15][17]
Primary Effect Plant growth regulation, potential SAR induction[6]SAR induction, priming of defense genes[4][9]SAR induction, priming of defense genes[15][16]
Direct Antimicrobial Activity Yes[6]No[9][13]No[18]

Visualizing the Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of the points at which these activators intersect with the Systemic Acquired Resistance pathway.

SAR_Pathway_BTH cluster_upstream Upstream Events cluster_downstream Downstream Signaling & Response Pathogen\nRecognition Pathogen Recognition SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen\nRecognition->SA_Biosynthesis SA Salicylic Acid (SA) SA_Biosynthesis->SA NPR1_Activation NPR1 Activation SA->NPR1_Activation PR_Gene_Expression PR Gene Expression NPR1_Activation->PR_Gene_Expression SAR Systemic Acquired Resistance PR_Gene_Expression->SAR BTH Acibenzolar-S-methyl (BTH) BTH->NPR1_Activation Mimics SA

Caption: Acibenzolar-S-methyl (BTH) mode of action.

SAR_Pathway_PBZ cluster_upstream Upstream Events cluster_downstream Downstream Signaling & Response Pathogen\nRecognition Pathogen Recognition SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen\nRecognition->SA_Biosynthesis SA Salicylic Acid (SA) SA_Biosynthesis->SA NPR1_Activation NPR1 Activation SA->NPR1_Activation PR_Gene_Expression PR Gene Expression NPR1_Activation->PR_Gene_Expression SAR Systemic Acquired Resistance PR_Gene_Expression->SAR PBZ Probenazole (PBZ) PBZ->SA_Biosynthesis Stimulates Experimental_Workflow A Plant Propagation (e.g., Arabidopsis, Tomato) B Plant Activator Application (Soil drench or foliar spray) A->B C Incubation Period (e.g., 48-72 hours) B->C D Pathogen Inoculation (e.g., Pseudomonas syringae) C->D E Assay Execution D->E F Disease Resistance Assay (Lesion size, bacterial count) E->F G Gene Expression Analysis (qRT-PCR for PR genes) E->G H Data Analysis & Comparison F->H G->H

Caption: Workflow for comparing plant activators.

Protocol 1: Disease Resistance Assay

This protocol describes a method for assessing induced resistance in whole plants.

1. Plant Growth and Treatment:

  • Grow plants (e.g., Arabidopsis thaliana or tomato) under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
  • Apply plant activators to 3-4 week old plants. For soil drench, apply a defined concentration and volume to each pot. For foliar spray, apply until runoff. Include a mock-treated control (e.g., water or solvent control).
  • Use multiple replications for each treatment (e.g., 10-15 plants per treatment). [20] 2. Pathogen Inoculation:
  • After a 48-72 hour induction period, inoculate plants with a suitable pathogen (e.g., spray inoculation with Pseudomonas syringae pv. tomato DC3000 at a concentration of 10⁸ CFU/mL).
  • Maintain high humidity for 24 hours post-inoculation to facilitate infection.

3. Disease Quantification:

  • At 3-4 days post-inoculation, assess disease symptoms. This can be done by:
  • Visual Scoring: Rate disease severity on a standardized scale (e.g., 0-5, where 0 is no symptoms and 5 is severe necrosis/chlorosis).
  • Quantifying Pathogen Growth: Collect leaf discs of a known area, homogenize in sterile buffer, and perform serial dilutions to plate on selective media. Count colony-forming units (CFUs) to determine bacterial titer per unit of leaf area.

4. Data Analysis:

  • Compare the average disease scores or pathogen titers between treatments using appropriate statistical tests (e.g., ANOVA followed by Tukey's HSD). A significant reduction in disease symptoms or pathogen growth compared to the mock control indicates successful induction of resistance.
Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol measures the molecular response to plant activators by quantifying the expression of defense-related genes.

1. Plant Treatment and Sampling:

  • Treat plants with activators as described in Protocol 1.
  • At a specific time point post-treatment (e.g., 24 or 48 hours), harvest leaf tissue from treated and control plants. [21] * Immediately freeze the tissue in liquid nitrogen and store at -80°C to preserve RNA integrity. [21] 2. RNA Extraction and cDNA Synthesis:
  • Extract total RNA from the leaf tissue using a commercial kit or a standard protocol (e.g., Trizol method).
  • Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.
  • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit. [21] 3. Quantitative Real-Time PCR (qRT-PCR):
  • Prepare a reaction mix containing cDNA template, gene-specific primers for a defense marker gene (e.g., PR-1), a reference gene (e.g., Actin or GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).
  • Perform the qPCR reaction in a real-time thermal cycler.
  • Include no-template controls to check for contamination and a melt curve analysis to verify primer specificity.

4. Data Analysis:

  • Calculate the relative expression of the target gene using the 2-ΔΔCt method. [21] * Normalize the expression of the target gene (PR-1) to the expression of the reference gene.
  • Compare the fold change in gene expression in activator-treated plants relative to the mock-treated control plants. A significant upregulation indicates activation of the defense signaling pathway.

Conclusion

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, Acibenzolar-S-methyl, and Probenazole represent a powerful class of compounds that leverage a plant's own defense machinery to protect against disease. While BTH and PBZ are well-established SAR inducers with distinct modes of action—acting as an SA mimic and an upstream activator, respectively—the precise mechanism of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid warrants further investigation. Its structural characteristics and reported biological activities suggest a promising role as a plant activator, potentially with a unique or multifaceted mode of action. The experimental protocols provided in this guide offer a robust framework for objectively comparing these compounds and elucidating their roles in modulating plant immunity, thereby contributing to the development of novel and sustainable crop protection strategies.

References

  • Yoshioka, K., Nakashita, H., Klessig, D. F., & Yamaguchi, I. (2001). Probenazole induces systemic acquired resistance in Arabidopsis with a novel type of action. Plant Journal, 25(2), 149-157. Available at: [Link]

  • Cole, D. L. (1999). Acibenzolar-S-methyl: a novel fungicide for disease control in tobacco. Plant Disease, 83(9), 860-864. Available at: [Link]

  • Ryals, J. A., Neuenschwander, U. H., Willits, M. G., Molina, A., Steiner, H. Y., & Hunt, M. D. (1996). Systemic Acquired Resistance. The Plant Cell, 8(10), 1809-1819. Available at: [Link]

  • CABI. (n.d.). Acibenzolar-S-methyl. Invasive Species Compendium. Available at: [Link]

  • Rohilla, R., & Singh, U. S. (2001). Mode of action of acibenzolar-S-methyl against sheath blight of rice, caused by Rhizoctonia solani Kühn. Pest Management Science, 58(1), 77-83. Available at: [Link]

  • Dempsey, D. A., & Klessig, D. F. (2017). Signal regulators of systemic acquired resistance. Frontiers in Plant Science, 8, 1931. Available at: [Link]

  • Durrant, W. E., & Dong, X. (2004). Systemic acquired resistance. Annual Review of Phytopathology, 42, 185-209. Available at: [Link]

  • Vlot, A. C., Dempsey, D. A., & Klessig, D. F. (2009). Salicylic Acid, a Multifaceted Hormone to Combat Disease. Annual Review of Phytopathology, 47, 177-206. Available at: [Link]

  • Dempsey, D. A., Vlot, A. C., Wildermuth, M. C., & Klessig, D. F. (2011). Salicylic Acid Biosynthesis and Metabolism. The Arabidopsis Book, 9, e0156. Available at: [Link]

  • PubChem. (n.d.). Acibenzolar-S-methyl. National Center for Biotechnology Information. Available at: [Link]

  • Li, W., Ahn, I. P., & Lee, Y. H. (2015). Metabolic Mechanism of Plant Defense against Rice Blast Induced by Probenazole. Molecules, 20(8), 14756-14769. Available at: [Link]

  • MDPI. (2015). Metabolic Mechanism of Plant Defense against Rice Blast Induced by Probenazole. Available at: [Link]

  • ResearchGate. (2001). Mode of action of acibenzolar-S-methyl against sheath blight of rice, caused by Rhizoctonia solani Kühn. Available at: [Link]

  • Bentham Science. (2022). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Available at: [Link]

  • ResearchGate. (n.d.). Probenazole - A plant defence activator. Available at: [Link]

  • Scientific Research Publishing. (2014). Gene Expression: A Review on Methods for the Study of Defense-Related Gene Differential Expression in Plants. Available at: [Link]

  • ResearchGate. (n.d.). Expression analysis of defense related genes by semi-quantitative RT-PCR. GAPDH represents internal control. Available at: [Link]

  • Frontiers Media. (2016). Recent Advances in Synthetic Chemical Inducers of Plant Immunity. Available at: [Link]

  • APS Publications. (n.d.). Analysis of Defense-Related Gene Expression and Leaf Metabolome in Wheat During the Early Infection Stages of Blumeria graminis f. sp. tritici. Available at: [Link]

  • PubMed Central. (n.d.). The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Plant Activators for Crop Disease Management – A Review. Available at: [Link]

  • Lifeasible. (n.d.). Plant Disease Resistance Identification. Available at: [Link]

  • MDPI. (2017). Identification and Expression Analysis of Candidate Genes Associated with Defense Responses to Phytophthora capsici in Pepper Line “PI 201234”. Available at: [Link]

  • National Institutes of Health. (2021). Systemic Expression of Genes Involved in the Plant Defense Response Induced by Wounding in Senna tora. Available at: [Link]

  • APS Publications. (2023). Plant Disease Resistance Research at the Dawn of the New Era. Available at: [Link]

  • Biotica Publications. (n.d.). Breeding Approaches for Disease Resistance in Crop Plants: A Review. Available at: [Link]

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link]

  • MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Available at: [Link]

  • CGSpace. (n.d.). Field Trial Protocols: Enhancing Fertilizer Recommendations and Cropping Systems in the Guinea Savannah Agroecological Zone. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Statistical Validation of Field Trial Data for 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

This guide provides a comprehensive framework for the statistical validation of field trial data for 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, a novel compound with potential applications as a plant activator. As res...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the statistical validation of field trial data for 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, a novel compound with potential applications as a plant activator. As researchers and drug development professionals in the agricultural sector, the rigorous validation of field trial data is paramount to establishing product efficacy and reliability. This document will navigate the causal logic behind experimental design, the statistical methodologies for robust data interpretation, and a comparative analysis against established alternatives.

Introduction: The Rise of Plant Activators

Modern agriculture is increasingly moving towards sustainable practices, with a growing emphasis on crop protection strategies that minimize environmental impact. Plant activators, also known as Systemic Acquired Resistance (SAR) inducers, represent a promising frontier in this endeavor.[1][2][3] Unlike traditional fungicides that directly target pathogens, plant activators work by stimulating the plant's own innate defense mechanisms.[4][5] This mode of action offers several advantages, including broad-spectrum disease resistance, reduced risk of pathogen resistance development, and lower environmental load.[1][2]

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound with structural similarities to known plant activators.[6][7][8] Its potential to modulate plant defense responses makes it a candidate for development as a novel crop protection agent.[8][9] This guide outlines the critical steps for validating its performance in a field setting through robust statistical analysis.

Comparative Field Trial Design: A Framework for Validation

To objectively assess the efficacy of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, a comparative field trial is essential. This involves evaluating its performance against a negative control (no treatment) and at least one established commercial standard. For this purpose, we will consider two widely recognized plant activators: Acibenzolar-S-methyl (ASM) and Probenazole (PBZ).

  • Acibenzolar-S-methyl (ASM): A synthetic analog of salicylic acid (SA), a key signaling molecule in the SAR pathway.[5][10] ASM is known to induce the expression of pathogenesis-related (PR) proteins, leading to broad-spectrum disease resistance.[4][11]

  • Probenazole (PBZ): This compound and its active metabolite, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT), also induce SAR by stimulating the SA signaling pathway, acting upstream of SA accumulation.[12][13][14]

Experimental Setup

A randomized complete block design (RCBD) is a standard and robust experimental design for agricultural field trials.[15][16] This design helps to minimize the effects of field variability, such as differences in soil composition or moisture levels.

Experimental Protocol: Randomized Complete Block Design (RCBD) Field Trial

  • Field Selection and Preparation: Choose a field with a history of the target disease pressure and relatively uniform soil characteristics. Divide the field into a number of blocks (replicates) of similar environmental conditions.

  • Plot Division: Within each block, create individual plots of a standardized size. The number of plots per block should equal the number of treatments.

  • Treatment Allocation: Randomly assign each of the following treatments to one plot within each block:

    • T1: Untreated Control (UTC)

    • T2: 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid (at a predetermined application rate)

    • T3: Acibenzolar-S-methyl (ASM) (at the manufacturer's recommended rate)

    • T4: Probenazole (PBZ) (at the manufacturer's recommended rate)

  • Application: Apply the treatments at the appropriate growth stage of the crop, prior to the anticipated onset of disease.

  • Inoculation (if necessary): In the absence of natural, uniform disease pressure, artificial inoculation with the target pathogen may be required to ensure a valid assessment of treatment efficacy.

  • Data Collection: At regular intervals throughout the growing season, collect data on disease severity, crop yield, and any phytotoxic effects. Disease severity can be assessed using a standardized rating scale (e.g., 0-100% leaf area affected).

Diagram: Experimental Workflow for Comparative Field Trial

G cluster_setup Field Preparation & Design cluster_application Treatment & Data Collection cluster_analysis Statistical Analysis field_selection Field Selection blocking Blocking (Replicates) field_selection->blocking plotting Plot Division blocking->plotting randomization Treatment Randomization plotting->randomization treatment_app Treatment Application randomization->treatment_app inoculation Pathogen Inoculation (if required) treatment_app->inoculation data_collection Data Collection (Disease Severity, Yield) inoculation->data_collection anova ANOVA data_collection->anova tukey Tukey's HSD Test anova->tukey interpretation Interpretation of Results tukey->interpretation

Caption: Workflow for a randomized complete block design field trial.

Statistical Validation: From Raw Data to Actionable Insights

The cornerstone of validating field trial data is the application of appropriate statistical methods.[17] This ensures that observed differences between treatments are not due to random chance but are statistically significant.[18][19]

Analysis of Variance (ANOVA)

Analysis of Variance (ANOVA) is a powerful statistical tool used to compare the means of two or more groups.[18][20] In the context of our field trial, ANOVA will be used to determine if there are any significant differences in disease severity or yield among the different treatments.[21]

The Logic Behind ANOVA: ANOVA partitions the total variation in the data into different sources of variation.[20] In our RCBD, the total variation can be attributed to:

  • Variation between blocks: Differences due to the location of the blocks in the field.

  • Variation between treatments: Differences due to the effects of the different applied compounds.

  • Residual (Error) Variation: Natural, random variation among plots that received the same treatment.

By comparing the variation between treatments to the residual variation, we can determine if the treatments have a statistically significant effect.

Post-Hoc Testing: Tukey's Honestly Significant Difference (HSD)

A significant result from the ANOVA (a low p-value) indicates that there is a difference somewhere among the treatment means, but it does not specify which pairs of treatments are different. To identify these specific differences, a post-hoc test is necessary. Tukey's Honestly Significant Difference (HSD) test is a commonly used post-hoc test that compares all possible pairs of means.[22][23][24][25][26]

Hypothetical Data Analysis and Interpretation

To illustrate the statistical validation process, let's consider a hypothetical dataset from our comparative field trial.

Table 1: Hypothetical Field Trial Data (Disease Severity %)

BlockUntreated Control (UTC)5-Methyl-1,2,3-thiadiazole-4-carboxylic acidAcibenzolar-S-methyl (ASM)Probenazole (PBZ)
165353840
270404245
362323538
475454850
Mean 68.0 38.0 40.75 43.25

Table 2: Hypothetical ANOVA Results for Disease Severity

Source of VariationDegrees of Freedom (df)Sum of Squares (SS)Mean Square (MS)F-statisticp-value
Blocks3150502.50.12
Treatments33000100050< 0.001
Error918020
Total 15 3330

Interpretation of ANOVA Results:

The p-value for the "Treatments" source of variation is less than 0.001, which is highly significant. This indicates that there is a statistically significant difference in disease severity among the four treatment groups. The non-significant p-value for "Blocks" suggests that our blocking was effective in accounting for field variability.

Table 3: Hypothetical Tukey's HSD Results for Disease Severity

ComparisonDifference in Meansp-value
5-Methyl-1,2,3-thiadiazole-4-carboxylic acid vs. UTC-30.0< 0.001
ASM vs. UTC-27.25< 0.001
PBZ vs. UTC-24.75< 0.001
ASM vs. 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid2.75> 0.05
PBZ vs. 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid5.25> 0.05
PBZ vs. ASM2.5> 0.05

Interpretation of Tukey's HSD Results:

  • All three plant activators (5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, ASM, and PBZ) show a statistically significant reduction in disease severity compared to the Untreated Control (p < 0.001).

  • There are no statistically significant differences in performance among the three plant activators (p > 0.05). This suggests that, under the conditions of this hypothetical trial, 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is as effective as the commercial standards ASM and PBZ.

Diagram: Signaling Pathway of Plant Activators

G cluster_pathway Systemic Acquired Resistance (SAR) Pathway Pathogen Pathogen Attack SA_Accumulation Salicylic Acid (SA) Accumulation Pathogen->SA_Accumulation Activators Plant Activators (e.g., 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, ASM, PBZ) Activators->SA_Accumulation NPR1 NPR1 Activation SA_Accumulation->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes SAR Systemic Acquired Resistance PR_Genes->SAR

Caption: Simplified signaling pathway of SAR induced by pathogens and plant activators.

Conclusion and Future Directions

The statistical validation of field trial data is a non-negotiable step in the development of new agricultural products. Through a well-designed comparative trial, such as the RCBD outlined here, and the appropriate application of statistical tools like ANOVA and Tukey's HSD, researchers can confidently assess the efficacy of novel compounds like 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

The hypothetical data presented herein demonstrates a scenario where 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid performs on par with established commercial standards. While this is an illustrative example, it underscores the importance of a structured and statistically sound approach to data analysis.

Future research should focus on multi-location and multi-year trials to evaluate the performance of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid under a wider range of environmental conditions and disease pressures. Furthermore, dose-response studies would be crucial to optimize application rates for maximum efficacy and crop safety.

References

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Comparative

A Head-to-Head Comparison of 1,2,3-, 1,2,4-, and 1,3,4-Thiadiazole Isomers in Biological Assays: A Guide for Researchers

For researchers, scientists, and drug development professionals, the heterocyclic thiadiazole scaffold presents a landscape rich with therapeutic potential. The subtle rearrangement of nitrogen and sulfur atoms across it...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the heterocyclic thiadiazole scaffold presents a landscape rich with therapeutic potential. The subtle rearrangement of nitrogen and sulfur atoms across its four isomers gives rise to distinct electronic and steric properties, profoundly influencing their biological activity. While the 1,3,4-thiadiazole isomer has been a major focus of research, a comprehensive head-to-head comparison with its 1,2,3- and 1,2,4- counterparts is essential for unlocking the full potential of this versatile pharmacophore. This guide provides an in-depth, objective comparison of these three key thiadiazole isomers, supported by experimental data and standardized protocols, to empower researchers in making informed decisions for their drug discovery programs.

The Structural Nuances of Thiadiazole Isomers: More Than Just a Rearrangement

The differential positioning of the two nitrogen atoms and one sulfur atom in the five-membered ring of 1,2,3-, 1,2,4-, and 1,3,4-thiadiazoles is the fundamental determinant of their unique chemical personalities. This isomeric variation influences dipole moments, hydrogen bonding capabilities, and metabolic stability, all of which are critical factors in molecular recognition by biological targets. The 1,3,4-isomer is noted for its metabolic stability and its role as a bioisostere of pyrimidine, a key component of nucleic acids, which may explain its widely reported anticancer and antimicrobial activities.[1] The 1,2,3- and 1,2,4-isomers, while less explored, offer distinct electronic profiles that can be exploited for novel therapeutic applications.

Synthesis of the Core Scaffolds: Building the Foundation

The choice of synthetic route for each isomer is dictated by the availability of starting materials and the desired substitution patterns. Below are representative, high-yielding, and scalable methods for the synthesis of each thiadiazole core.

Synthesis of the 1,2,3-Thiadiazole Core: The Hurd-Mori Reaction

A robust and widely adopted method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction. This reaction involves the cyclization of a hydrazone with thionyl chloride.[2]

Experimental Protocol: Hurd-Mori Synthesis of 1,2,3-Thiadiazoles [3]

  • Semicarbazone Formation: Dissolve the aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol. Add sodium acetate (1.5 eq) and reflux the mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Purification of Semicarbazone: After completion, cool the reaction mixture and pour it into ice-water. Filter the precipitated semicarbazone, wash with water, and dry.

  • Cyclization: Suspend the dried semicarbazone (1.0 eq) in dichloromethane (DCM). Cool the suspension in an ice bath and slowly add thionyl chloride (2.0-3.0 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by pouring it into ice-water. Extract the product with DCM.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_synthesis Hurd-Mori Synthesis of 1,2,3-Thiadiazole Aryl Ketone Aryl Ketone Semicarbazone Semicarbazone Aryl Ketone->Semicarbazone + Semicarbazide HCl, NaOAc, EtOH, Reflux Semicarbazide HCl Semicarbazide HCl 1,2,3-Thiadiazole 1,2,3-Thiadiazole Semicarbazone->1,2,3-Thiadiazole + Thionyl Chloride, DCM Thionyl Chloride Thionyl Chloride

Caption: Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Synthesis of the 1,2,4-Thiadiazole Core

A common route to 3,5-disubstituted 1,2,4-thiadiazoles involves the oxidative cyclization of thioamides.[4]

Experimental Protocol: Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles

  • Reaction Setup: To a solution of the primary thioamide (2.0 eq) in a suitable solvent like ethanol, add an oxidizing agent such as hydrogen peroxide or iodine.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

G cluster_synthesis Synthesis of 1,2,4-Thiadiazole Thioamide Thioamide 1,2,4-Thiadiazole 1,2,4-Thiadiazole Thioamide->1,2,4-Thiadiazole + Oxidizing Agent (e.g., I2), EtOH Oxidizing Agent Oxidizing Agent

Caption: Synthesis of 1,2,4-thiadiazoles from thioamides.

Synthesis of the 1,3,4-Thiadiazole Core

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is often achieved through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[5][6]

Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles [5]

  • Reaction Setup: Mix equimolar amounts of a substituted phenylthiosemicarbazide and a substituted cinnamic acid.

  • Cyclization: To this mixture, add phosphorus oxychloride (3 mmol) dropwise while cooling in an ice bath.

  • Reflux: After the addition is complete, reflux the mixture for 2 hours.

  • Workup: Cool the reaction to room temperature and add ice. Neutralize the mixture with an ammonia solution.

  • Purification: Filter the resulting precipitate and wash it with water to obtain the 1,3,4-thiadiazole derivative.

G cluster_synthesis Synthesis of 1,3,4-Thiadiazole Thiosemicarbazide Thiosemicarbazide 1,3,4-Thiadiazole 1,3,4-Thiadiazole Thiosemicarbazide->1,3,4-Thiadiazole + Carboxylic Acid, POCl3, Reflux Carboxylic Acid Carboxylic Acid POCl3 POCl3

Caption: Synthesis of 1,3,4-thiadiazoles from thiosemicarbazides.

Head-to-Head Comparison in Biological Assays

Direct comparative studies of all three isomers in the same assay are limited. This guide, therefore, presents a "constructed" head-to-head comparison by collating and analyzing data from various studies. It is crucial to acknowledge that experimental conditions may vary between studies, and these comparisons should be interpreted with this in mind.

Anticancer Activity

Thiadiazole derivatives have demonstrated significant potential as anticancer agents.[1][7] The 1,3,4-thiadiazole scaffold, in particular, has been extensively investigated for its ability to inhibit various cancer cell lines through mechanisms such as the inhibition of carbonic anhydrase, tyrosine kinases, and tubulin polymerization.[7][8]

IsomerRepresentative Derivative Activity (IC50)Cancer Cell LineReference(s)
1,2,3-Thiadiazole Necrostatin derivatives show potent necroptosis inhibitionJurkat cells[9][10]
1,2,4-Thiadiazole N-[3-(4-methoxyphenyl)-[1][9][10]thiadiazol-5-yl]-acetamide (Ki = 0.79 nM) as adenosine A3 receptor antagonist-[11]
1,3,4-Thiadiazole N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (IC50 = 7.4 µM for Abl kinase)K562 (chronic myelogenous leukemia)[8]
1,3,4-Thiadiazole 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (IC50 = 2.44 µM)LoVo (colon cancer)[12]

Mechanistic Insights: The anticancer activity of 1,3,4-thiadiazoles is often attributed to their structural similarity to pyrimidine, allowing them to interfere with nucleic acid and protein synthesis.[1] The 1,2,3-thiadiazole derivatives, such as necrostatins, have a distinct mechanism, inhibiting regulated necrosis.[9] The 1,2,4-thiadiazole derivatives have shown promise as selective adenosine A3 receptor antagonists, a target implicated in cancer.[11]

Antimicrobial Activity

The thiadiazole core is a well-established pharmacophore in the development of antimicrobial agents.[13][14] The 1,3,4-thiadiazole derivatives, in particular, have been reported to exhibit broad-spectrum antibacterial and antifungal activities.[13]

IsomerRepresentative Derivative ActivityTarget Organism(s)Reference(s)
1,2,3-Thiadiazole Limited direct reports on broad-spectrum antimicrobial activity.--
1,2,4-Thiadiazole Some derivatives show activity against Gram-positive and Gram-negative bacteria.Enterobacter cloacae, Saccharomyces cerevisiae[15]
1,3,4-Thiadiazole 2,5-disubstituted derivatives show superior activity against Xanthomonas oryzae pv. oryzae (52-79% inhibition) compared to standard.Xanthomonas oryzae pv. oryzae[13]
1,3,4-Thiadiazole Sulfonamide-containing derivatives show high activity against Enterococcus faecium.Enterococcus faecium[13]

Mechanistic Insights: The antimicrobial action of 1,3,4-thiadiazoles is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the =N-C-S- moiety is considered crucial for this activity.[5] The mechanism of action for 1,2,4-thiadiazoles may involve the reaction of the N-S bond with cysteine residues in microbial proteins.[16]

Insecticidal Activity

Thiadiazole derivatives have also been explored for their potential as insecticides.[17]

IsomerRepresentative Derivative Activity (LC50)Target PestReference(s)
1,2,3-Thiadiazole Some derivatives reported to have insecticidal properties.-[18]
1,2,4-Thiadiazole Limited direct comparative data available.--
1,3,4-Thiadiazole Derivatives with a pyrimidine ring showed 100% toxicity.Spodoptera littoralis[17]
1,3,4-Thiadiazole Benzenesulfonamide derivatives showed LC50 values of 6.42 and 6.90 mg/L.Spodoptera littoralis[19]

Mechanistic Insights: The insecticidal activity of thiadiazole derivatives is likely due to their ability to interfere with vital physiological processes in insects. The specific molecular targets are still under investigation for many derivatives.

Standardized Protocols for Biological Evaluation

To ensure the reproducibility and comparability of results, standardized protocols are essential.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21][22][23]

Experimental Protocol: MTT Assay [20][23]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Incubate Incubate Add MTT->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance G cluster_workflow Agar Disk Diffusion Workflow Prepare Inoculum Prepare Inoculum Inoculate Agar Plate Inoculate Agar Plate Prepare Inoculum->Inoculate Agar Plate Apply Disks Apply Disks Inoculate Agar Plate->Apply Disks Incubate Incubate Apply Disks->Incubate Measure Zones Measure Zones Incubate->Measure Zones

Caption: Workflow for the agar disk diffusion assay.

Conclusion and Future Perspectives

This guide provides a foundational comparison of 1,2,3-, 1,2,4-, and 1,3,4-thiadiazole isomers, highlighting their distinct synthetic routes and biological activities. While the 1,3,4-isomer has been the most extensively studied, this analysis underscores the untapped potential of the 1,2,3- and 1,2,4-isomers. The future of thiadiazole research lies in direct, systematic, head-to-head comparative studies of all isomers in a wide range of biological assays. Such studies, coupled with computational modeling to elucidate structure-activity relationships, will undoubtedly accelerate the discovery of novel thiadiazole-based therapeutics. By understanding the subtle yet significant differences between these isomers, researchers can more effectively navigate the vast chemical space of thiadiazoles and unlock their full therapeutic promise.

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Validation

A Comparative Guide to the Reproducible Synthesis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 1,2,3-Thiadiazole Moiety The 1,2,3-thiadiazole ring is a privileged scaffold in drug discovery, conferring a unique co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,3-Thiadiazole Moiety

The 1,2,3-thiadiazole ring is a privileged scaffold in drug discovery, conferring a unique combination of physicochemical properties to molecules. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The title compound, 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, serves as a versatile building block for the synthesis of more complex pharmaceutical agents. The carboxylic acid moiety provides a convenient handle for amide bond formation and other derivatizations, enabling the exploration of structure-activity relationships (SAR).

However, the synthesis of this key intermediate can be fraught with challenges related to reproducibility. This guide aims to illuminate the critical parameters of the synthesis, providing a comparative analysis of different approaches to ensure consistent and reliable access to this valuable compound.

The Hurd-Mori Reaction: A Deep Dive into the Workhorse Synthesis

The Hurd-Mori synthesis is the most widely employed method for the preparation of 1,2,3-thiadiazoles.[1] It involves the cyclization of a hydrazone bearing an α-methylene group with thionyl chloride (SOCl₂). For the synthesis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, a two-step approach is typically utilized: the formation of an intermediate ester, ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, followed by its hydrolysis.

Step 1: Synthesis of Ethyl 5-Methyl-1,2,3-thiadiazole-4-carboxylate via Hurd-Mori Cyclization

The first step involves the preparation of the precursor, ethyl 2-hydrazono-3-oxobutanoate, followed by its cyclization.

Experimental Protocol:

Part A: Synthesis of Ethyl 2-hydrazono-3-oxobutanoate

  • To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add a solution of hydrazine hydrate (1.0 eq) dropwise at 0-5 °C with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can often be isolated by precipitation or extraction. If a precipitate forms, it can be collected by filtration, washed with cold ethanol, and dried.

Part B: Hurd-Mori Cyclization

  • Suspend the dried ethyl 2-hydrazono-3-oxobutanoate (1.0 eq) in an inert solvent such as dichloromethane (DCM) or dioxane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. It must be performed in a well-ventilated fume hood.

  • After the addition, allow the reaction mixture to stir at room temperature for several hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, which can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

Experimental Protocol:

  • Dissolve the purified ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of a base such as sodium hydroxide or lithium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify with cold dilute hydrochloric acid to a pH of 2-3.

  • The product, 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Causality Behind Experimental Choices and Reproducibility Challenges

The Hurd-Mori reaction, while powerful, is sensitive to several factors that can impact its reproducibility and yield.

  • Purity of Starting Materials: The purity of the hydrazone precursor is critical. Impurities can lead to the formation of side products and lower yields.

  • Thionyl Chloride Stoichiometry and Addition: The amount of thionyl chloride and its rate of addition are crucial. An excess is generally used to drive the reaction to completion, but a very large excess can lead to decomposition of the product. Slow, controlled addition at low temperatures is essential to manage the exothermic nature of the reaction and prevent side reactions.

  • Reaction Temperature and Time: The optimal temperature and reaction time can vary depending on the substrate. Careful monitoring by TLC is necessary to determine the point of maximum conversion without significant product degradation.

  • Hydrolysis Conditions: The hydrolysis of the ester is a critical step. The choice of base, temperature, and reaction time must be carefully controlled to avoid potential ring-opening or other degradation pathways of the thiadiazole ring.

dot

Caption: Workflow for the synthesis of the target compound.

Comparative Analysis of Synthetic Routes

While the Hurd-Mori reaction is the most common, other methods and variations exist. Understanding these alternatives is key to overcoming challenges and optimizing the synthesis.

Modified Hurd-Mori Approaches

Recent advancements have focused on improving the Hurd-Mori reaction by replacing or activating the cyclization agent.

  • Lawesson's Reagent: Lawesson's reagent can be used as an alternative thionating agent.[2][3] It is particularly useful for the synthesis of 1,3,4-thiadiazoles from acylhydrazines and may offer a milder alternative for the synthesis of 1,2,3-isomers in some cases.[4][5]

The Pechmann Thiadiazole Synthesis

The Pechmann synthesis offers an entirely different disconnection, involving the reaction of a diazo compound with a thioketone or a related sulfur-containing compound. While less common for the synthesis of 4,5-disubstituted 1,2,3-thiadiazoles, it can be a viable alternative, particularly when the corresponding diazo compound is readily accessible.[6]

Table 1: Comparison of Synthetic Routes

MethodKey ReagentsAdvantagesDisadvantagesTypical Yield Range
Hurd-Mori (Classical) Hydrazone, Thionyl ChlorideWidely applicable, well-establishedHarsh conditions, potential for side reactions, requires careful control40-70%
Hurd-Mori (TBAI-catalyzed) N-Tosylhydrazone, Sulfur, TBAIMilder conditions, avoids SOCl₂Requires preparation of N-tosylhydrazone60-90%
Pechmann Synthesis Diazo compound, ThioketoneAlternative disconnection, can be high yieldingAvailability of starting materials can be a limitation50-85%

Data Presentation and Characterization

A successful and reproducible synthesis is contingent on robust analytical characterization to confirm the identity and purity of the final product.

Table 2: Expected Spectroscopic Data for 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

TechniqueExpected Data
¹H NMR (DMSO-d₆)δ ~2.7 ppm (s, 3H, CH₃), δ ~13.5 ppm (br s, 1H, COOH)
¹³C NMR (DMSO-d₆)δ ~15 ppm (CH₃), δ ~145 ppm (C4), δ ~155 ppm (C5), δ ~162 ppm (COOH)
IR (KBr) ~3000 cm⁻¹ (br, O-H), ~1700 cm⁻¹ (C=O), ~1500-1600 cm⁻¹ (C=N, C=C)
Mass Spec (ESI-) m/z [M-H]⁻ calculated for C₄H₃N₂O₂S⁻

dot

Caption: Post-synthesis characterization workflow.

Conclusion and Future Outlook

The synthesis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, while achievable through the classical Hurd-Mori reaction, requires careful attention to experimental parameters to ensure reproducibility. Understanding the mechanism and potential pitfalls of this reaction is paramount. The exploration of modified Hurd-Mori protocols and alternative synthetic routes provides valuable options for overcoming challenges and improving yields. This guide has provided a framework for the rational selection of a synthetic strategy and the necessary tools for robust execution and characterization. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of even more efficient, scalable, and sustainable methods for the synthesis of the 1,2,3-thiadiazole core will remain an active area of research.

References

  • Ko, I., Park, S., Lee, G., & Kim, H. (2019). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Arkivoc, 2019(3), 67-78. [Link][2]

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. [Link]

  • Ko, I., Park, S., Lee, G., & Kim, H. (2019). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Universitat de les Illes Balears. [Link][3]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link][4]

  • Gholivand, K., & Sharafi, Z. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Current Organic Synthesis, 18(6), 566-591. [Link][5]

Sources

Comparative

Benchmarking 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid against Industry-Standard Plant Defense Activators: A Comparative Guide

Abstract In the quest for sustainable crop protection strategies, plant activators, which induce a plant's innate immune system, represent a promising alternative to conventional pesticides.[1] This guide provides a comp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the quest for sustainable crop protection strategies, plant activators, which induce a plant's innate immune system, represent a promising alternative to conventional pesticides.[1] This guide provides a comprehensive technical comparison of a novel compound, 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, against established industry-standard plant defense activators: Acibenzolar-S-methyl (ASM), Probenazole, and Tiadinil. We will delve into their mechanisms of action, focusing on the induction of Systemic Acquired Resistance (SAR), and present a framework for their comparative evaluation through detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals in the agrochemical industry.

Introduction: The Paradigm of Induced Resistance

Plants possess a sophisticated innate immune system capable of defending against a broad spectrum of pathogens.[2] This system can be triggered by external stimuli, leading to a state of heightened defense readiness known as induced resistance.[3] Two major pathways of induced resistance are Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR).[4] SAR is a "whole-plant" resistance response that is activated following an initial localized exposure to a pathogen or a chemical inducer.[5] It is a long-lasting and broad-spectrum defense mechanism, making it a highly desirable trait in crop production.[6]

The signaling pathways governing SAR are complex and primarily mediated by plant hormones, most notably salicylic acid (SA) and to some extent, jasmonic acid (JA).[7] SA is crucial for inducing resistance against biotrophic and hemibiotrophic pathogens, while JA is more associated with defense against necrotrophic pathogens and herbivores.[7] The activation of the SA pathway leads to the expression of pathogenesis-related (PR) proteins, which have antimicrobial properties and are key components of the plant's defense arsenal.[2]

Plant activators are synthetic compounds that can trigger the SAR pathway, effectively "priming" the plant for a more rapid and robust defense response upon pathogen attack.[8] This approach offers several advantages over traditional fungicides, including a lower risk of pathogen resistance development and a more environmentally benign profile.[1] This guide focuses on benchmarking a new potential plant activator, 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, against well-established commercial products. The 1,2,3-thiadiazole moiety is a known pharmacophore in various biologically active compounds, suggesting its potential in this application.[9]

The Contenders: A Mechanistic Overview

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid: The Challenger

While extensive comparative data is still emerging, the structural features of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid suggest its potential to act as a plant defense activator. The thiadiazole ring is a core component of other known inducers of SAR.[10][11] It is hypothesized that this compound, or a metabolite thereof, interacts with key components of the plant's defense signaling cascade, leading to the activation of SAR. Further research, as outlined in the experimental protocols below, is necessary to fully elucidate its precise mode of action.

Industry-Standard Treatments: The Benchmarks
2.2.1. Acibenzolar-S-methyl (ASM)

Acibenzolar-S-methyl (ASM), often sold under the trade name Actigard, is a synthetic analog of salicylic acid.[12] It is a well-characterized plant activator that induces SAR by mimicking the action of SA.[12][13] ASM itself is not the active compound; within the plant, it is converted to acibenzolar, which then triggers the SA signaling pathway.[14] This leads to the downstream expression of PR genes and enhanced resistance to a broad range of pathogens.[13][15] ASM is known to be effective in protecting various crops from fungal, bacterial, and viral diseases.[12]

2.2.2. Probenazole

Probenazole has been widely used, particularly in Asia, to protect rice against the blast fungus Magnaporthe grisea.[16] Unlike ASM, probenazole's mode of action is thought to be upstream of SA accumulation.[16][17] It is metabolized in the plant to 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT), which is the active form.[16] Probenazole treatment leads to an increase in endogenous SA levels and the expression of PR genes, indicating its reliance on the SA signaling pathway for its protective effects.[16][18]

2.2.3. Tiadinil

Tiadinil is another systemic fungicide that functions by inducing SAR.[19][20] Similar to probenazole, it is a pro-drug that is metabolized in the plant to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03).[21] Interestingly, while Tiadinil induces the expression of SAR marker genes like PR-1, PR-2, and PR-5, it does not necessarily lead to the accumulation of SA itself, suggesting it acts downstream of SA in the signaling pathway.[21] This distinct mode of action makes it a valuable tool in disease management, particularly in rotation with other activators.

Comparative Summary of Mechanisms
CompoundPro-drug/Active FormMode of ActionEffect on Salicylic Acid (SA)Key References
5-Methyl-1,2,3-thiadiazole-4-carboxylic acid To be determinedHypothesized to induce SARTo be determined[9]
Acibenzolar-S-methyl (ASM) Pro-drug (Active: Acibenzolar)SA analog, mimics SATriggers SA signaling pathway[12][13][14]
Probenazole Pro-drug (Active: BIT)Induces SAR upstream of SAIncreases endogenous SA levels[16][17]
Tiadinil Pro-drug (Active: SV-03)Induces SAR downstream of SADoes not necessarily increase SA levels[21]

Experimental Framework for Comparative Efficacy

To objectively benchmark 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid against the industry standards, a multi-tiered experimental approach is required.

Plant Growth and Treatment
  • Plant Material: Use a model plant species with well-characterized defense responses, such as Arabidopsis thaliana or a relevant crop species (e.g., tomato, rice).

  • Growth Conditions: Maintain plants in a controlled environment (growth chamber or greenhouse) with standardized light, temperature, and humidity.

  • Chemical Application: Apply the test compounds (5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, ASM, Probenazole, Tiadinil) and a mock control (e.g., water or a solvent control) to the plants. Application methods can include foliar spray or soil drench. Use a range of concentrations to determine dose-response relationships.

Disease Resistance Assays
  • Pathogen Inoculation: At a specified time after chemical treatment (e.g., 48-72 hours), inoculate the plants with a suitable pathogen. The choice of pathogen will depend on the host plant and the expected spectrum of activity (e.g., Pseudomonas syringae for bacterial blight, Magnaporthe oryzae for rice blast).

  • Disease Scoring: At various time points post-inoculation, assess disease severity using a standardized scoring system (e.g., lesion size, percentage of infected leaf area, pathogen growth quantification).

  • Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the level of disease resistance conferred by each treatment.

Molecular and Biochemical Analyses
3.3.1. Gene Expression Analysis (qRT-PCR)
  • RNA Extraction: Harvest leaf tissue from treated and control plants at different time points.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • Quantitative Real-Time PCR (qRT-PCR): Measure the expression levels of key defense-related genes, such as PR-1, PR-2, and PR-5, which are markers for SAR activation. Normalize the expression data to a reference gene (e.g., Actin).

3.3.2. Salicylic Acid Quantification
  • Metabolite Extraction: Extract metabolites from plant tissue at various time points after treatment.

  • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of free and total SA. This will help to determine if the test compound induces SA accumulation.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_evaluation Phase 2: Efficacy Evaluation cluster_mechanistic Phase 3: Mechanistic Studies plant_growth Plant Growth (e.g., Arabidopsis, Tomato) treatment Chemical Treatment - 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid - ASM, Probenazole, Tiadinil - Mock Control plant_growth->treatment inoculation Pathogen Inoculation treatment->inoculation 48-72h post-treatment sampling Tissue Sampling treatment->sampling Time course sampling disease_scoring Disease Scoring & Analysis inoculation->disease_scoring gene_expression Gene Expression Analysis (qRT-PCR of PR genes) sampling->gene_expression sa_quantification SA Quantification (LC-MS/MS) sampling->sa_quantification

Caption: A generalized workflow for benchmarking plant defense activators.

Visualizing the Signaling Pathways

The induction of Systemic Acquired Resistance is a complex process involving a cascade of molecular events. The following diagram illustrates the points of intervention for the industry-standard treatments.

SAR_Pathway cluster_upstream Upstream Events cluster_sa Salicylic Acid Hub cluster_downstream Downstream Signaling pathogen Pathogen Recognition probenazole Probenazole (BIT) sa_biosynthesis SA Biosynthesis probenazole->sa_biosynthesis Induces sa_accumulation SA Accumulation sa_biosynthesis->sa_accumulation npr1 NPR1 Activation sa_accumulation->npr1 Activates asm ASM (Acibenzolar) asm->npr1 Mimics SA to activate tiadinil Tiadinil (SV-03) pr_genes PR Gene Expression npr1->pr_genes Induces tiadinil->pr_genes Induces sar Systemic Acquired Resistance pr_genes->sar

Caption: Simplified SAR pathway showing intervention points of standard activators.

Concluding Remarks

The benchmarking of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid against industry-standard plant activators like ASM, Probenazole, and Tiadinil is crucial for determining its potential as a novel crop protection agent. A thorough evaluation of its efficacy in inducing disease resistance and a detailed investigation of its mode of action within the plant's defense signaling network are essential next steps. The experimental framework provided in this guide offers a robust starting point for these investigations. The unique modes of action of the existing plant activators highlight the potential for new compounds to fill specific niches in integrated pest management programs.

References

  • Wikipedia. Systemic acquired resistance. [5]

  • Hu, Y., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 23(7), 3945. [22][23]

  • Wikipedia. Acibenzolar-S-methyl. [13]

  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of botany, 111(6), 1021–1058. [24]

  • Yoshioka, K., et al. (2001). Probenazole induces systemic acquired resistance in Arabidopsis with a novel type of action. The Plant Journal, 25(2), 149-157. [16]

  • Gao, F., et al. (2023). The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway. International Journal of Molecular Sciences, 24(13), 10884. [1]

  • Kamle, M., et al. (2020). Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR): Role and Mechanism of Action Against Phytopathogens. In: Plant-Microbe-Insect Interactions. Springer, Cham. [4]

  • Sreeja, S. J. (2015). Synthetic Plant Activators for Crop Disease Management – A Review. International Journal of Thesis Projects and Dissertations, 3(2), 18-26. [8][25]

  • Durrant, W. E., & Dong, X. (2004). Systemic acquired resistance. Annual review of phytopathology, 42, 185-209. [26]

  • Li, N., et al. (2019). Salicylic acid and jasmonic acid in plant immunity. Horticulture Research, 6, 1-12. [7]

  • Chemical Warehouse. Acibenzolar-S-methyl - Active Ingredient Page. [12]

  • Klessig, D. F., et al. (2018). Salicylic Acid: A Multifaceted Hormone to Combat Disease. Annual Review of Phytopathology, 56, 485-517. [27]

  • Dempsey, D. A., & Klessig, D. F. (2017). How does the plant hormone salicylic acid mediate systemic acquired resistance?. Trends in plant science, 22(8), 669-681. [6]

  • Zhang, Y., & Li, X. (2019). Salicylic acid: biosynthesis, perception, and contributions to plant immunity. Current opinion in plant biology, 50, 29-36. [28]

  • OMEX Canada. (2024). SAR: Systemic Acquired Resistance. [2]

  • Zhang, Y., & Li, X. (2010). Dissection of salicylic acid-mediated defense signaling networks. Current opinion in plant biology, 13(3), 315-324. [29]

  • Anand, A., et al. (2008). Salicylic Acid Signaling in Plant Innate Immunity. In: Salicylic Acid A Plant Hormone. Springer, Dordrecht. [30]

  • Certis Biologicals. (2021). Activating your plants' natural defense system to guard against diseases. [3]

  • Smart, C. D., & Fry, W. E. (2009). Use of Plant Activators to Control Common Diseases of Tomato. Cornell University eCommons. [31]

  • Klessig, D. F., et al. (2000). Nitric oxide and salicylic acid signaling in plant defense. Proceedings of the National Academy of Sciences, 97(16), 8849-8855. [32]

  • Benchchem. Tiadinil: A Technical Guide to its Chemical Structure, Properties, and Mode of Action. [19]

  • Benchchem. Probenazole | C10H9NO3S | Plant Defense Activator. [33]

  • Schaller, A. (2008). Jasmonate Biosynthesis and Signaling for Induced Plant Defense against Herbivory. In: Induced Plant Resistance to Herbivory. Springer, Dordrecht. [34]

  • Benchchem. Unraveling the Fungicidal Properties of Tiadinil: A Technical Guide. [21]

  • Rohilla, R., & Tiyagi, S. (2006). Mode of action of acibenzolar-S-methyl against sheath blight of rice, caused by Rhizoctonia solani Kühn. Pest management science, 62(10), 956-963. [35]

  • Caltag Medsystems. Tiadinil. [20]

  • Biosynth. Probenazole | 27605-76-1 | CBA60576. [36]

  • Benchchem. A Comparative Analysis of Tiadinil and Its Derivatives in Plant Disease Management. [10]

  • Li, W., et al. (2015). Metabolic Mechanism of Plant Defense against Rice Blast Induced by Probenazole. International journal of molecular sciences, 16(11), 26828–26842. [17][18]

  • Sakata, N., et al. (2020). Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish. Phytopathology, 110(10), 1664-1672. [14][15]

  • PubChem. Tiadinil. [37]

  • Sharma, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1543. [38]

  • Płaziński, W., et al. (2022). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 27(3), 1035. [9]

  • Mel'nikova, N. B., et al. (2015). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Russian Journal of General Chemistry, 85(11), 2530-2536. [39]

  • Asati, V., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4831-4853. [11]

  • Szymański, P., et al. (2019). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Medicinal Chemistry, 26(28), 5394-5431. [40]

  • Chemical Synthesis Database. methyl 5-formyl-1,2,3-thiadiazole-4-carboxylate. [41]

  • Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1, 3, 4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [42]

  • Çetin, A., & Kantar, C. (2020). Thiadiazoles and Their Properties. ISRES Publishing. [43]

  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC medicinal chemistry, 12(11), 1916–1927. [44]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

Comprehensive Safety and Handling Guide: 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid This document provides essential safety protocols and personal protective equipment (PPE) guidelines for the handling of 5-Methyl-1,2,...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

This document provides essential safety protocols and personal protective equipment (PPE) guidelines for the handling of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid. As a compound with potential irritant properties, adherence to these procedures is critical to ensure the safety of all laboratory personnel. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights beyond standard operational procedures.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[2][3][4][5]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][3][4][5]

Given these potential hazards, a rigorous approach to PPE is mandatory to create a self-validating system of safety where procedural integrity ensures user protection.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the minimum required PPE for handling 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.

PPE Category Item Specification
Eye and Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldTo be used in conjunction with safety goggles when there is a significant risk of splashes or aerosol generation.[2]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended due to their high resistance to acids and a broad range of chemicals.[1][6] Gloves must be inspected before each use.
Body Protection Laboratory CoatA standard lab coat should be worn to prevent skin contact.[1]
Protective ClothingAdditional protective clothing may be necessary for larger scale operations to prevent any possibility of skin exposure.[2][7]
Respiratory Protection Dust Respirator or Full-Face RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are likely to be exceeded or if irritation is experienced.[2][8] This is particularly crucial when handling the compound as a powder.

Experimental Workflow and PPE Selection

The level of PPE required is directly proportional to the scale of the experiment and the potential for exposure. The following diagram illustrates the decision-making process for appropriate PPE selection.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Handling 5-Methyl-1,2,3- thiadiazole-4-carboxylic acid Assess_Scale Assess Scale of Operation Start->Assess_Scale Assess_Aerosol Potential for Dust/ Aerosol Generation? Assess_Scale->Assess_Aerosol Small_Scale Small Scale (<1g) Benchtop Work Assess_Scale->Small_Scale Small Large_Scale Large Scale (>1g) or High Energy Operations Assess_Scale->Large_Scale Large Low_Aerosol Low Risk of Aerosol Assess_Aerosol->Low_Aerosol No High_Aerosol High Risk of Aerosol Assess_Aerosol->High_Aerosol Yes Standard_PPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Enhanced_PPE Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat - Dust Respirator Proceed_with_Caution Proceed with Experiment Standard_PPE->Proceed_with_Caution Proceed Enhanced_PPE->Proceed_with_Caution Proceed

Caption: Decision workflow for selecting appropriate PPE.

Step-by-Step Handling Procedures

Adherence to a strict, sequential protocol is essential for minimizing exposure risk.

Preparation and Donning PPE:

  • Work Area Preparation: Ensure the work area is well-ventilated.[1] An operational eyewash station and safety shower must be in close proximity.

  • Hand Hygiene: Wash hands thoroughly before donning any PPE.

  • Protective Clothing: Don a lab coat, ensuring it is fully buttoned.

  • Respiratory Protection: If the risk assessment indicates a need for respiratory protection, perform a fit check of the respirator.

  • Eye and Face Protection: Put on safety goggles. If a face shield is required, it should be worn over the goggles.

  • Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.[1]

Handling the Compound:

  • Containment: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][7]

  • Avoid Dust and Aerosols: Take care to avoid the formation of dust and aerosols during weighing and transfer.[1][3]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[7][9]

  • Avoid Contact: Prevent all direct contact with the skin and eyes.[1][7]

Doffing PPE and Decontamination:

  • Glove Removal: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in a designated waste container.

  • Hand Hygiene: Wash hands immediately after removing gloves.

  • Face and Eye Protection Removal: Remove the face shield (if used), followed by the safety goggles.

  • Protective Clothing Removal: Remove the lab coat.

  • Respirator Removal: If a respirator was used, remove it last.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.[2][7]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[10] If skin irritation persists, seek medical advice.[2]

  • Inhalation: Move the individual to fresh air.[10] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[10]

Disposal Plan

All waste materials, including contaminated PPE and residual chemical, must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Collect in a clearly labeled, sealed container for hazardous waste disposal.

  • Contaminated PPE: Dispose of in a designated hazardous waste container.

Conclusion

The safe handling of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By integrating the insights and protocols outlined in this guide, researchers can significantly mitigate risks, ensuring a safe and productive laboratory environment.

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Sources

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Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1,2,3-thiadiazole-4-carboxylic acid
Reactant of Route 2
5-Methyl-1,2,3-thiadiazole-4-carboxylic acid
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